Product packaging for Methyl 2-cyanoacrylate(Cat. No.:CAS No. 137-05-3)

Methyl 2-cyanoacrylate

Cat. No.: B1676136
CAS No.: 137-05-3
M. Wt: 111.10 g/mol
InChI Key: MWCLLHOVUTZFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-cyanoacrylate (MCA) is the prototype molecule of the cyanoacrylate family of fast-acting adhesives, first synthesized in 1949 . Its strong, rapid polymerizing properties upon contact with moisture make it a compound of significant interest in various research and development fields . In industrial and materials science research, this compound serves as a critical tool for prototyping electronics, assembling model aircraft, and studying high-strength adhesive bonds for materials like metals, plastics, and rubber . Its rapid anionic polymerization mechanism, initiated by hydroxide ions present in ambient moisture, allows for the formation of long, strong polymer chains, creating a powerful bond within seconds . While its longer-chain homologues (e.g., butyl- or octyl-cyanoacrylate) are now preferred for clinical applications, this compound holds historical and research importance as the original compound that demonstrated the potential of cyanoacrylates in surgery . Current investigations into cyanoacrylate-based systems continue for applications such as smart drug delivery and engineered biomaterials . Researchers should note that this compound is a colorless liquid with low viscosity and a characteristic odor . It has a boiling point of approximately 117-120°F at 1.8 mmHg and a flash point of 174°F . Safety is paramount when handling this compound. The National Institute for Occupational Safety and Health (NIOSH) recommends a time-weighted average (TWA) exposure limit of 2 ppm (8 mg/m³) and a short-term exposure limit (STEL) of 4 ppm (16 mg/m³) . Vapors can be a strong irritant to the lungs and eyes, and the liquid can cause skin irritation and chemical burns . This product is strictly for Research Use Only (RUO). It is not intended for personal, household, medical, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO2<br>C5H5NO2<br>CH2=C(CN)COOCH3 B1676136 Methyl 2-cyanoacrylate CAS No. 137-05-3

Properties

IUPAC Name

methyl 2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c1-4(3-6)5(7)8-2/h1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCLLHOVUTZFKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2, Array
Record name METHYL 2-CYANOACRYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20637
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHYL 2-CYANOACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25067-29-2
Record name Poly(methyl cyanoacrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25067-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4025589
Record name Methyl 2-cyanoacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4025589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Methyl 2-cyanoacrylate is a clear slightly yellow liquid. (NTP, 1992), Clear, colorless liquid with irritating, acrid odor; [ACGIH], COLOURLESS LIQUID., Clear to slightly yellow liquid with a characteristic odor., Colorless liquid with a characteristic odor.
Record name METHYL 2-CYANOACRYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20637
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methyl 2-cyanoacrylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/549
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name METHYL 2-CYANOACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHYL 2-CYANOACRYLATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/252
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methyl-2-cyanoacrylate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0405.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

117 to 120 °F at 1.8 mmHg (NTP, 1992), 47 °C at 2 mm Hg, BP: 47-49 °C (0.33-0.36 kPa), 66 °C, 117-120 °F at 1.8 mmHg
Record name METHYL 2-CYANOACRYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20637
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHYL 2-CYANOACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHYL 2-CYANOACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHYL 2-CYANOACRYLATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/252
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Flash Point

174 °F (NIOSH, 2023), 82.78 °C (closed cup), 79 °C, 174 °F
Record name METHYL 2-CYANOACRYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20637
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHYL 2-CYANOACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHYL 2-CYANOACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHYL 2-CYANOACRYLATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/252
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methyl-2-cyanoacrylate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0405.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble or partially soluble in methyl ethyl ketone, toluene, DMF /dimethylformamide/, acetone, nitromethane, 30%
Record name METHYL 2-CYANOACRYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20637
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHYL 2-CYANOACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methyl-2-cyanoacrylate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0405.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.1044 at 81 °F (NTP, 1992) - Denser than water; will sink, 1.1012 g/cu cm at 20 °C, Relative density (water = 1): 1.1, 1.1044 at 81 °F, (81 °F): 1.10
Record name METHYL 2-CYANOACRYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20637
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHYL 2-CYANOACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHYL 2-CYANOACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHYL 2-CYANOACRYLATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/252
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methyl-2-cyanoacrylate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0405.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

Relative vapor density (air = 1): 3.8
Record name METHYL 2-CYANOACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.2 mmHg at 77 °F (NIOSH, 2023), 0.2 [mmHg], VP: <0.27 kPa at 25 °C, 0.2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 24, 0.2 mmHg at 77 °F, (77 °F): 0.2 mmHg
Record name METHYL 2-CYANOACRYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20637
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methyl 2-cyanoacrylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/549
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name METHYL 2-CYANOACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHYL 2-CYANOACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHYL 2-CYANOACRYLATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/252
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methyl-2-cyanoacrylate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0405.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Clear, colorless liquid, Thick liquid

CAS No.

137-05-3, 25067-29-2
Record name METHYL 2-CYANOACRYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20637
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methyl cyanoacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mecrylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(methyl cyanoacrylate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025067292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-cyano-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 2-cyanoacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4025589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mecrilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.796
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MECRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN7979561R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYL 2-CYANOACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHYL 2-CYANOACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHYL 2-CYANOACRYLATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/252
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Acrylic acid, 2-cyano-, methyl ester
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/AS6ACFC0.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-40 °C
Record name METHYL 2-CYANOACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

The Serendipitous Stick: An In-Depth Technical Guide to the Discovery and Historical Development of Cyanoacrylate Adhesives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical development of cyanoacrylate adhesives, from their serendipitous inception to their evolution into sophisticated formulations for a myriad of industrial, medical, and consumer applications. We will delve into the fundamental chemistry of anionic polymerization that underpins their rapid curing properties and examine the key formulation modifications that have enhanced their performance characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this remarkable class of adhesives.

A Fortuitous Bond: The Accidental Discovery and Eventual Triumph of Cyanoacrylates

The story of cyanoacrylate adhesives is a testament to the role of serendipity in scientific discovery. In 1942, amidst the urgent research efforts of World War II, Dr. Harry Coover, a chemist at Eastman Kodak, was investigating acrylate monomers for the development of optically clear plastic gun sights.[1][2][3] During his experiments with cyanoacrylates, he and his team were frustrated by a formulation that proved to be unworkably sticky, adhering to everything it touched.[1][2][3] Deemed a failure for its intended application, the substance was set aside and largely forgotten.[2][3]

Nearly a decade later, in 1951, Coover, now supervising a team at the Eastman Kodak research labs in Kingsport, Tennessee, was exploring heat-resistant polymers for jet canopies.[4] In a now-famous incident, a member of his team, Dr. Fred Joyner, was measuring the refractive index of ethyl cyanoacrylate and found the expensive refractometer prisms permanently bonded together.[2] This time, the profound adhesive potential of cyanoacrylates was recognized.[4] Unlike other adhesives of the era, they required no heat or pressure to form a strong bond, a unique and highly valuable property.[4]

After this rediscovery, Eastman Kodak began the process of commercialization. In 1956, a patent was issued for "Alcohol-Catalyzed Cyanoacrylate Adhesive Compositions/Superglue."[4] Two years later, in 1958, the first commercial cyanoacrylate adhesive, named "Eastman #910," was introduced to the market.[4][5][6] The name was a nod to its rapid curing time, reportedly setting in 9-10 seconds.[7] This marked the beginning of a new era in adhesive technology, with "super glue" quickly becoming a household name.[5][8]

The 1960s saw the further expansion of the cyanoacrylate market. Eastman Kodak began supplying the adhesive to the Loctite Corporation, which repackaged and sold it under the name "Loctite Quick Set 404."[5][9] By 1971, Loctite had developed its own manufacturing capabilities and introduced its own line of cyanoacrylates, including the popular "Super Bonder."[5] This competition helped to drive innovation and expand the applications for these versatile adhesives.

The Chemistry of an Instant Bond: Anionic Polymerization of Cyanoacrylates

The remarkable speed at which cyanoacrylate adhesives cure is due to a rapid anionic polymerization reaction.[7][10] The cyanoacrylate monomer is the core component of these adhesives, typically comprising 80-95% of the formulation.[11] The presence of two strong electron-withdrawing groups, the nitrile (-CN) and the ester (-COOR), on the same carbon of the vinyl double bond makes the monomer highly susceptible to nucleophilic attack.[10][12]

This polymerization is typically initiated by weak bases, with the ubiquitous presence of moisture on substrate surfaces and in the atmosphere being the most common initiator.[7][10][11] The hydroxyl ions (OH-) in water act as the nucleophile, attacking the electrophilic β-carbon of the cyanoacrylate monomer.[10][12] This breaks the carbon-carbon double bond and forms a carbanion at the α-carbon, which is stabilized by resonance through the nitrile and ester groups.[10][12]

This newly formed carbanion is a potent nucleophile itself and rapidly attacks another monomer molecule, propagating the polymer chain.[10][12] This chain reaction continues, forming long, strong polymer chains that create a durable adhesive bond.[10] In the absence of impurities or terminating agents, this can proceed as a "living" polymerization.[12][13] However, the presence of acidic compounds can terminate the reaction by protonating the propagating carbanion.[12]

For a visual representation of this mechanism, see the diagram below.

Anionic Polymerization of Cyanoacrylate cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (e.g., OH⁻ from H₂O) monomer1 Cyanoacrylate Monomer initiator->monomer1 Nucleophilic Attack carbanion Resonance-Stabilized Carbanion monomer1->carbanion Forms carbanion_prop Propagating Carbanion monomer2 Another Monomer carbanion_prop->monomer2 Attacks growing_chain Growing Polymer Chain monomer2->growing_chain Adds to Chain active_chain Active Polymer Chain terminator Terminating Agent (e.g., H⁺) active_chain->terminator Reacts with stable_polymer Stable Polymer terminator->stable_polymer Forms

Caption: Anionic polymerization of cyanoacrylate.

From a Simple Monomer to a Sophisticated Formulation: The Evolution of Cyanoacrylate Adhesives

While the cyanoacrylate monomer is the primary active ingredient, commercial formulations are complex mixtures designed to optimize performance for specific applications.[11] This evolution has been driven by the need to overcome some of the inherent limitations of early cyanoacrylate adhesives, such as brittleness, poor thermal stability, and limited gap-filling capabilities.[7]

The Role of the Alkyl Ester Group

The type of alkyl ester group (the 'R' in the cyanoacrylate structure) has a significant impact on the properties of the adhesive. Different esters are used to tailor the adhesive for various applications, particularly in the medical field.

  • Methyl-2-cyanoacrylate (MCA): One of the earliest forms, it creates strong but brittle bonds. Its use in medical applications is limited due to higher toxicity.

  • Ethyl-2-cyanoacrylate (ECA): The most common monomer in consumer "super glues," it offers a good balance of strength and cure speed.[5]

  • n-Butyl-cyanoacrylate (n-BCA): Used medically since the 1970s, it is more flexible and less irritating to the skin than shorter-chain esters.[5]

  • 2-Octyl-cyanoacrylate (OCA): Developed for medical applications and approved by the FDA in 1998 under the trade name Dermabond, this longer-chain ester is even more flexible and biocompatible, with a slower degradation rate, reducing tissue toxicity.[5][14]

Key Additives in Cyanoacrylate Formulations

A variety of additives are incorporated into cyanoacrylate formulations to modify their properties:

Additive TypeExamplesFunction
Stabilizers Sulfur dioxide, hydroquinoneInhibit premature polymerization, extending shelf life.[11]
Thickeners Polymethyl methacrylate (PMMA), fumed silicaIncrease viscosity for better gap-filling and control over application.[5][11]
Plasticizers Not explicitly detailed in provided search resultsIncrease flexibility and reduce the brittleness of the cured adhesive.
Toughening Agents Rubber compoundsImprove impact and peel strength.[5]
Promoters/Accelerators 3- or 4-arm polyol podandsIncrease the rate of polymerization for even faster curing.[15]

From the Battlefield to the Operating Room: The Expansion of Applications

The unique properties of cyanoacrylate adhesives have led to their adoption in a wide range of applications, far beyond their initial industrial and consumer uses.

A Lifesaving Innovation in Medicine

One of the most significant developments in the history of cyanoacrylates has been their use in the medical field. During the Vietnam War, cyanoacrylate sprays were used by field surgeons to control bleeding in wounded soldiers, providing a crucial hemostatic agent that saved countless lives by allowing soldiers to reach surgical units.[1][3][5][14][16][17][18]

While early formulations of ethyl and methyl cyanoacrylate were not approved for general medical use in the U.S. due to concerns about tissue irritation, the development of more biocompatible long-chain esters, such as n-butyl and 2-octyl cyanoacrylate, revolutionized sutureless wound closure.[5][14] These medical-grade adhesives are now routinely used to close skin lacerations and surgical incisions, offering advantages such as reduced scarring, a natural barrier to infection, and the elimination of the need for suture removal.[19]

Diverse Industrial and Niche Applications

Beyond medicine, cyanoacrylates are indispensable in numerous industries:

  • Electronics: For bonding components to circuit boards and securing wires.

  • Automotive: In the assembly of interior and exterior trim components.

  • Aerospace: For bonding small interior components and for minor repairs.[7]

  • Forensics: Cyanoacrylate fuming is a standard technique for developing latent fingerprints on non-porous surfaces.[20]

  • Hobby and Craft: For model making and general repairs.

Characterizing Performance: Standardized Testing of Cyanoacrylate Adhesives

To ensure the quality and performance of cyanoacrylate adhesives, a range of standardized tests are employed. The American Society for Testing and Materials (ASTM) has established several key protocols for evaluating the mechanical properties of adhesives.

Experimental Protocols

The following are overviews of the standard methodologies for testing the key strength properties of cyanoacrylate adhesives.

5.1.1. Tensile Strength (ASTM D897)

This test measures the force required to pull apart a butt joint, providing an indication of the adhesive's cohesive strength.

  • Specimen Preparation: Two metal rods are bonded together end-to-end with the cyanoacrylate adhesive. The bonded area is precisely controlled.

  • Test Procedure: The bonded specimen is placed in a universal testing machine. A tensile load is applied at a constant rate until the bond fails.

  • Data Analysis: The maximum load at failure is recorded and divided by the bonded area to calculate the tensile strength, typically expressed in megapascals (MPa) or pounds per square inch (psi).

Why this test is crucial: Tensile strength is a fundamental indicator of an adhesive's ability to resist being pulled apart. This is critical in applications where the bonded components are subjected to direct tensile forces.

5.1.2. Shear Strength (ASTM D1002)

This test evaluates the strength of an adhesive in a single-lap-joint, which is a common joint configuration in many applications.

  • Specimen Preparation: Two flat metal strips are bonded together with a specified overlap area.

  • Test Procedure: The specimen is clamped in a universal testing machine and a tensile load is applied parallel to the bond line, creating a shearing force. The load is increased at a constant rate until the bond fails.

  • Data Analysis: The maximum load at failure is divided by the shear area to determine the shear strength.

Why this test is crucial: Shear forces are prevalent in many real-world applications. This test provides a good indication of an adhesive's ability to resist forces that are parallel to the bond line.

ASTM_D1002_Shear_Test_Workflow start Start prep Prepare two flat metal strips start->prep apply Apply cyanoacrylate adhesive to overlap area prep->apply bond Bond strips with specified overlap apply->bond cure Cure adhesive according to specifications bond->cure clamp Clamp specimen in universal testing machine cure->clamp load Apply tensile load at a constant rate clamp->load fail Continue until bond failure load->fail record Record maximum load at failure fail->record calculate Calculate Shear Strength = Max Load / Shear Area record->calculate end_node End calculate->end_node

Caption: Workflow for ASTM D1002 Shear Strength Test.

5.1.3. Peel Strength (ASTM D903)

This test measures the force required to peel a flexible adherend from a rigid substrate at a 180-degree angle.

  • Specimen Preparation: A strip of a flexible material is bonded to a rigid substrate, with one end of the flexible strip left unbonded to serve as a pull tab.

  • Test Procedure: The rigid substrate is fixed, and the unbonded end of the flexible strip is clamped in the movable grip of a universal testing machine. The grip moves away from the substrate at a constant speed, peeling the flexible material off.

  • Data Analysis: The average force required to peel the strip is recorded and divided by the width of the bond line to determine the peel strength.

Why this test is crucial: Peel strength is a measure of an adhesive's resistance to fracture when a peeling force is applied. This is particularly important in applications involving flexible materials or where the bond may be subjected to peeling stresses.

Conclusion

From an accidental discovery in a wartime laboratory to a ubiquitous and indispensable tool in modern society, the journey of cyanoacrylate adhesives is a remarkable story of scientific innovation and commercial development. Their unique chemistry, centered around rapid anionic polymerization, has given rise to a class of adhesives that have revolutionized manufacturing, medicine, and countless other fields. The continued development of new formulations with tailored properties ensures that cyanoacrylates will remain at the forefront of adhesive technology for years to come.

References

A Technical Guide to the Solubility of Methyl 2-Cyanoacrylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-cyanoacrylate (MCA) is a reactive monomer widely utilized for its rapid polymerization capabilities in adhesive and biomedical applications. Its performance in solution-based processes, including formulation, purification, and analytical characterization, is critically dependent on its solubility in organic solvents. However, the inherent reactivity of MCA, specifically its susceptibility to anionic polymerization initiated by trace nucleophiles, presents significant challenges for accurate solubility determination. This guide provides a comprehensive technical overview of MCA solubility, synthesizing theoretical principles with practical, field-proven methodologies. We present collated solubility data, detail a robust experimental protocol for its determination that accounts for monomer instability, and explore the causal relationship between solvent properties and the polymerization process. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of handling MCA in organic media.

Introduction: The Challenge of a Reactive Monomer

This compound (C₅H₅NO₂) is a colorless, low-viscosity liquid monomer.[1] Its molecular structure, featuring an electron-withdrawing nitrile (-C≡N) group and a methyl ester (-COOCH₃) group adjacent to a carbon-carbon double bond, makes it highly electrophilic. This reactivity is the cornerstone of its function as an instant adhesive; it polymerizes almost instantaneously via an anionic mechanism upon contact with weak bases or nucleophiles, such as moisture.[2][3]

This same reactivity, however, makes conventional solubility assessments problematic. The introduction of MCA into a solvent can trigger polymerization, leading to the formation of insoluble poly(this compound), which can be mistaken for low solubility of the monomer itself. Therefore, understanding and controlling this polymerization is paramount to accurately measuring and utilizing the solubility of the monomer. This guide addresses this core challenge by integrating principles of polymer chemistry with analytical best practices.

Foundational Principles: Solvent-Monomer Interactions

The solubility of MCA is governed by the principle of "like dissolves like," but with the critical caveat of chemical reactivity. The key factors are:

  • Polarity: MCA is a polar molecule due to the nitrile and ester functional groups. It, therefore, exhibits higher solubility in polar organic solvents.

  • Hydrogen Bonding: Solvents capable of hydrogen bonding, particularly protic solvents like alcohols or water, are generally unsuitable. While they are polar, they can act as initiators for anionic polymerization, causing the monomer to rapidly solidify.[4]

  • Anionic Initiation: The primary constraint in solvent selection is the presence of nucleophilic species. Trace amounts of water, alcohols, or amines in a solvent can initiate polymerization.[3] Therefore, the use of high-purity, anhydrous solvents is essential. Even then, an acidic stabilizer is required to prevent spontaneous polymerization.

The interplay between these factors dictates that ideal solvents are typically polar, aprotic, and rigorously dried and stabilized.

Quantitative Solubility Data for this compound

The following table summarizes the reported solubility of this compound in various common organic solvents. It is critical to note that these classifications assume the use of a stabilized monomer and appropriate handling to prevent premature polymerization.

SolventChemical ClassSolubility ClassificationReference(s)
AcetoneKetoneSoluble[1][4]
Methyl Ethyl Ketone (MEK)KetoneSoluble[1][4]
NitromethaneNitroalkaneSoluble[1][4]
N,N-Dimethylformamide (DMF)AmideSoluble / Partially Soluble[4]
Dichloromethane (DCM)Halogenated AlkaneSoluble[1]
ChloroformHalogenated AlkaneSoluble[5]
AcetonitrileNitrileSoluble (often used in analysis)[6][7]
TolueneAromatic HydrocarbonSoluble / Partially Soluble[4]
BenzeneAromatic HydrocarbonInsoluble (for the polymer)[6]
WaterProticInsoluble (Reacts to Polymerize)[8]

Note: The polymer, poly(this compound), is notably insoluble in aromatic solvents like benzene and toluene[6]. This can cause the polymer to precipitate from a solution where the monomer was initially soluble.

Experimental Protocol: A Self-Validating Method for Solubility Determination

Standard gravimetric methods for solubility determination are often unreliable for MCA due to its reactivity. The following protocol outlines a robust, self-validating workflow using analytical quantification, which measures the concentration of the dissolved monomer, thereby distinguishing true solubility from polymerization and precipitation.

Core Principle & Causality

The protocol is designed around a core principle: inhibit anionic polymerization to measure the equilibrium solubility of the monomer. By adding a strong, non-nucleophilic acid stabilizer to the anhydrous solvent, we create an environment where the monomer can dissolve without readily polymerizing. The subsequent use of a calibrated analytical technique like High-Performance Liquid Chromatography (HPLC) ensures that the measured value corresponds to the actual monomer concentration, providing a trustworthy and reproducible result.

Materials & Reagents
  • This compound (stabilized grade)

  • High-purity anhydrous organic solvents

  • Anionic polymerization inhibitor (e.g., methanesulfonic acid, phosphoric acid)[6][7]

  • Volumetric flasks, glass vials with PTFE-lined caps

  • Constant temperature shaker/incubator

  • Centrifuge capable of handling organic solvents

  • Syringes and compatible syringe filters (e.g., PTFE, 0.22 µm)

  • HPLC system with UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of Stabilized Solvent:

    • Dispense the desired anhydrous solvent into a clean, dry volumetric flask.

    • Add a small, precise amount of an anionic polymerization inhibitor. For example, prepare a 0.1% (v/v) solution of phosphoric acid in acetonitrile.[7] The goal is to create an acidic environment that quenches stray anionic initiators.

  • Creation of a Saturated Solution:

    • Add a measured volume of the stabilized solvent (e.g., 10 mL) to several replicate glass vials.

    • Add an excess of this compound monomer to each vial. The presence of undissolved monomer at the bottom of the vial is essential to ensure saturation.

    • Seal the vials tightly with PTFE-lined caps.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved monomer.[9]

  • Phase Separation:

    • Remove the vials from the shaker. Allow them to stand for 1-2 hours to let the excess monomer settle.

    • To ensure complete removal of undissolved material, centrifuge the vials at a moderate speed (e.g., 5000 x g for 15 minutes).[10] This step is critical to avoid artificially high results.

  • Sample Analysis (Quantification):

    • Calibration Curve: Prepare a series of known concentrations of MCA in the stabilized solvent. Analyze these standards using HPLC-UV or a UV-Vis spectrophotometer to create a calibration curve (absorbance vs. concentration).

    • Sample Measurement: Carefully withdraw an aliquot of the clear supernatant from the equilibrated samples.

    • Filter the aliquot through a chemically resistant syringe filter (0.22 µm PTFE) as a final precaution.

    • Dilute the filtrate precisely with the stabilized solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method as the standards.

    • Use the calibration curve to determine the concentration of MCA in the diluted sample. Calculate the original concentration in the saturated supernatant, which represents the monomer's solubility.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the solubility determination protocol.

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Quantitative Analysis Solvent Select Anhydrous Solvent Inhibitor Add Anionic Inhibitor (e.g., H₃PO₄) Solvent->Inhibitor Add_MCA Add Excess MCA Monomer Inhibitor->Add_MCA Equilibrate Agitate at Constant Temp (24-48 hours) Add_MCA->Equilibrate Settle Allow Excess to Settle Equilibrate->Settle Centrifuge Centrifuge to Pellet Undissolved Monomer Settle->Centrifuge Extract Extract Supernatant Centrifuge->Extract Filter Syringe Filter (0.22 µm) Extract->Filter Quantify Analyze via HPLC/UV-Vis (vs. Calibration Curve) Filter->Quantify Result Calculate Solubility (g/L) Quantify->Result

Caption: Workflow for determining MCA solubility.

Mechanism: The Critical Role of Solvent Purity

The extreme sensitivity of MCA to anionic polymerization underscores the importance of solvent purity. The initiation step can be triggered by any available nucleophile (Nu⁻), as depicted in the simplified mechanism below.

G Initiator Initiator (Nu⁻) (e.g., OH⁻ from H₂O) Monomer1 MCA Monomer Initiator->Monomer1 1. Initiation: Nucleophilic Attack Anion1 Propagating Anion Monomer1->Anion1 Monomer2 + MCA Monomer Anion1->Monomer2 2. Propagation Polymer → → Polymer Chain Monomer2->Polymer

Caption: Simplified anionic polymerization of MCA.

Even parts-per-million levels of water in a solvent like acetone can provide enough hydroxide ions (OH⁻) to initiate a chain reaction, leading to solidification. This is why solvents must not only be aprotic but also of an anhydrous grade and further stabilized with acid for reliable experimental work.

Conclusion

The solubility of this compound in organic solvents is a complex interplay of physical affinity and chemical reactivity. While MCA is readily soluble in a range of polar aprotic solvents such as acetone, MEK, and acetonitrile, its propensity for rapid anionic polymerization necessitates stringent experimental controls. Accurate and reproducible solubility data can only be obtained by using high-purity anhydrous solvents fortified with an acidic stabilizer and employing quantitative analytical methods to measure the true monomer concentration at equilibrium. The methodologies and data presented in this guide offer researchers a reliable framework for successfully handling and characterizing this highly reactive yet versatile monomer in solution.

References

Spectroscopic analysis of methyl 2-cyanoacrylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 2-Cyanoacrylate

Abstract

This compound (MCA), the primary constituent of fast-acting cyanoacrylate adhesives, is a monomer characterized by its rapid, moisture-initiated anionic polymerization.[1][2][3] This reactivity, while central to its function, presents unique challenges for chemical analysis and quality control. Spectroscopic techniques are indispensable tools for elucidating the molecular structure of MCA, monitoring its polymerization kinetics, assessing product stability, and ensuring quality.[4][5] This guide provides a comprehensive overview of the principal spectroscopic methods—Fourier-Transform Infrared (FTIR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—as applied to the analysis of MCA. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and interpret the resulting data from the perspective of a senior application scientist, emphasizing the causal links between molecular properties and spectral features.

The this compound Molecule: A Spectroscopic Overview

The analytical chemistry of this compound is fundamentally dictated by its molecular structure. The molecule contains three key functional groups that are highly active spectroscopically: a carbon-carbon double bond (C=C), a nitrile group (C≡N), and a methyl ester group (C=O).[3] The high electrophilicity of the C=C bond, conferred by the adjacent electron-withdrawing nitrile and ester groups, is the driver for its rapid anionic polymerization.[6]

Spectroscopic analysis leverages these groups to provide a molecular fingerprint. The polymerization process is primarily observed through the consumption of the C=C double bond, making techniques sensitive to this moiety, like FTIR and Raman, ideal for kinetic studies.[2][6]

Caption: Molecular structure of this compound (MCA) highlighting key functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Workhorse for Kinetic Analysis

Principle & Causality: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations in its chemical bonds. Each functional group vibrates at a characteristic frequency, producing a unique spectral fingerprint. For MCA, FTIR is exceptionally powerful for monitoring the curing process because the polymerization reaction directly consumes the C=C bond of the monomer to form the C-C single bond backbone of the polymer.[2][6] This chemical transformation results in the distinct disappearance of absorption bands associated with the vinyl group (=CH₂) and the C=C double bond, providing a direct, real-time measure of the reaction's progress.[1][6]

Spectral Interpretation: The key to analyzing MCA with FTIR is to compare the spectrum of the liquid monomer to that of the cured polymer. The most significant changes occur in the C=C stretching region and the =C-H stretching region.

Functional GroupMonomer Peak (cm⁻¹)Polymer Peak (cm⁻¹)Vibrational Mode & Comments
Vinyl C-H Stretch~3124[6][7]Absent=CH₂ asymmetric stretch. Its disappearance is a primary indicator of polymerization.
Nitrile Stretch~2239~2247[8]C≡N stretch. This peak persists but may slightly shift and broaden upon polymerization.
Carbonyl Stretch~1731[9]~1740-1750C=O stretch from the ester. This band remains strong in the polymer.
Alkene Stretch~1617[6]AbsentC=C stretch. This peak's decay is directly proportional to monomer consumption.
Saturated C-O-C Stretch~1288[2]~1252[2]The conjugated C-O-C stretch in the monomer is replaced by a saturated C-O-C stretch.

Application: Time-Resolved Monitoring of MCA Curing

This protocol allows for the quantitative analysis of the polymerization rate. Attenuated Total Reflectance (ATR) is the preferred sampling technique as it allows for direct analysis of the liquid adhesive without sample preparation and is easily cleaned (though disposable ATR elements are recommended for adhesives to prevent permanent bonding to the crystal).[2]

FTIR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Configure Spectrometer (Time-resolved scan, e.g., 1 scan/15s) B 2. Set up ATR Accessory A->B C 3. Collect Background Spectrum (Clean, empty ATR crystal) B->C D 4. Apply Small Drop of MCA to ATR Crystal C->D E 5. Immediately Initiate Time-Course Measurement D->E F 6. Monitor Spectral Changes in Real-Time E->F G 7. Plot Peak Area vs. Time (e.g., C=C at ~1617 cm⁻¹) F->G H 8. Calculate Degree of Conversion (DC%) G->H I 9. Determine Polymerization Rate H->I

Caption: Experimental workflow for monitoring MCA polymerization kinetics using time-resolved FTIR.

Experimental Protocol: FTIR Kinetic Study

  • Instrument Setup: Configure an FTIR spectrometer equipped with a UATR accessory for time-based data collection. Set the software to collect a full spectrum every 15-30 seconds for a total duration of 10-30 minutes.[5]

  • Background Collection: Ensure the ATR crystal (diamond or silicon) is impeccably clean. Collect a background spectrum of the empty crystal. This is a critical self-validating step; any residue on the crystal will appear as negative peaks in the sample spectrum.

  • Sample Application: Place a single, small drop of the MCA adhesive directly onto the center of the ATR crystal.

  • Data Acquisition: Immediately initiate the time-course scan. The moisture in the ambient air will be sufficient to start the polymerization process.[2]

  • Data Processing:

    • Overlay the collected spectra to visualize the changes over time.

    • Select a characteristic monomer peak that disappears during the reaction (e.g., the C=C stretch at ~1617 cm⁻¹).[6]

    • Integrate the area of this peak for each time point.

    • Calculate the Degree of Conversion (DC) using the formula: DC(t)% = [1 - (PeakArea(t) / PeakArea(0))] * 100

    • Plot DC% versus time to obtain the curing profile. A rapid initial polymerization is typically observed, reaching ~85% conversion within hours, followed by a slower final curing phase.[6]

Raman Spectroscopy: A Complementary Vibrational Technique

Principle & Causality: Raman spectroscopy also probes molecular vibrations but does so by measuring the inelastic scattering of monochromatic light (from a laser). While FTIR relies on a change in dipole moment during a vibration, Raman relies on a change in polarizability. This makes it highly sensitive to symmetric, non-polar bonds, such as C=C and C≡N, which produce strong, sharp signals. Its low sensitivity to water makes it an excellent complementary technique, although in this case, the analyte's reactivity with water is the process being studied.[8][9]

Spectral Interpretation: The Raman spectrum provides similar, yet distinct, information to FTIR. The nitrile (C≡N) and alkene (C=C) stretches are typically very strong and well-defined, making them excellent markers for analysis.

Functional GroupMonomer Shift (cm⁻¹)Polymer Shift (cm⁻¹)Vibrational Mode & Comments
Nitrile Stretch~2239[8]~2247-2249[8][10]Strong C≡N stretch. The shift to a higher wavenumber upon polymerization is a clear indicator of the change in chemical environment.
Alkene Stretch~1617[9]AbsentStrong C=C stretch. As with FTIR, its disappearance is a direct measure of monomer consumption.
Carbonyl Stretch~1731[9]~1740-1750C=O stretch. This peak is often weaker in Raman spectra compared to FTIR.
Vinyl C-H Stretch~3128[9]Absent=CH₂ stretch.

Application: Non-Destructive Analysis of Cured Films

Raman spectroscopy is particularly valuable for the non-destructive analysis of cured materials, such as in forensic science, where it is used to identify the polymer in cyanoacrylate-fumed fingerprints without damaging the evidence.[8][10]

Conceptual Protocol: Raman Microscopic Analysis

  • Sample Placement: Place the substrate with the cured MCA film onto the microscope stage of the Raman spectrometer.

  • Focusing: Using the integrated optical microscope, locate and focus the laser on the area of interest on the polymer film.

  • Parameter Optimization: Select an appropriate laser wavelength (e.g., 785 nm to minimize fluorescence), laser power, and acquisition time. Causality Note: Lower power is used initially to prevent sample burning or degradation.

  • Spectrum Acquisition: Acquire the Raman spectrum from the cured film.

  • Data Analysis: Identify the characteristic polymer peaks, such as the C≡N stretch at ~2247 cm⁻¹, to confirm the material's identity. If residual monomer is present, weak signals around 2239 cm⁻¹ and 1617 cm⁻¹ may be detectable.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

Principle & Causality: NMR spectroscopy provides unparalleled detail about the molecular structure by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C) within a magnetic field. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing a map of the atomic connectivity. For MCA, NMR is the definitive tool for verifying the monomer's structure and purity.

Spectral Interpretation:

  • ¹H NMR (Monomer): The spectrum is simple and highly characteristic. It will show two distinct signals for the terminal vinyl protons (due to their different geometric relationship to the other substituents) and a singlet for the three methyl protons.

  • ¹³C NMR (Monomer): This spectrum will show five distinct signals corresponding to each unique carbon atom in the molecule.

  • Polymerization: Upon polymerization, the vinyl proton and carbon signals completely disappear, and new, broader signals corresponding to the polymer's saturated backbone appear.[11]

NucleusMCA Monomer Chemical Shift (ppm)Assignment & Comments
¹H~6.5 - 6.8 (2H, two singlets)Vinyl protons (=CH₂). Their disappearance is a definitive sign of polymerization.[11]
¹H~3.8 (3H, singlet)Methyl protons (-OCH₃). This signal remains in the polymer, though its environment changes slightly.[11]
¹³C~162Carbonyl carbon (C=O).
¹³C~135Vinyl carbon (=CH₂).
¹³C~115Nitrile carbon (C≡N).
¹³C~108Quaternary alkene carbon (>C=).
¹³C~53Methyl carbon (-OCH₃).

Note: Exact chemical shifts can vary slightly based on the solvent used.

Experimental Protocol: NMR Sample Preparation and Analysis

Trustworthiness Note: Preventing polymerization during the NMR experiment is the most critical challenge. The protocol must be designed to inhibit the reaction.

  • Solvent Selection: Choose a deuterated solvent that contains a polymerization inhibitor. Commercially available chloroform-d (CDCl₃) is often suitable, but verifying the presence of a stabilizer or adding a small quantity of a radical inhibitor like hydroquinone is a prudent self-validating step.

  • Sample Preparation: In a clean, dry vial, dissolve a small amount of MCA monomer (~5-10 mg) in the inhibited deuterated solvent (~0.6 mL).

  • Transfer: Quickly transfer the solution to a standard 5 mm NMR tube.

  • Acquisition: Immediately acquire the ¹H and ¹³C NMR spectra. Delays increase the risk of polymerization within the tube, which would be visible as a broadening of signals and the appearance of polymer peaks.

  • Analysis: Integrate the proton signals to confirm the 2:3 ratio of vinyl to methyl protons, verifying the monomer's purity. Analyze the ¹³C spectrum to confirm the presence of all five carbon atoms.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For a small molecule like MCA, it provides definitive confirmation of its molecular weight and offers structural clues through the analysis of its fragmentation patterns upon ionization.

Analysis of Monomer (GC-MS): Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing the volatile MCA monomer. The GC separates the MCA from any volatile impurities before it enters the mass spectrometer.

  • Molecular Ion: The expected molecular weight of MCA (C₅H₅NO₂) is 111.10 g/mol .[3][12] The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z = 111.[13]

  • Fragmentation Pattern: The structure of MCA leads to a predictable fragmentation pattern that serves as a confirmatory fingerprint.

m/z ValueProposed FragmentComments
111[M]⁺Molecular ion (C₅H₅NO₂)⁺.[13]
80[M - OCH₃]⁺Loss of the methoxy radical, a common fragmentation for methyl esters.[12]
59[COOCH₃]⁺Methyl ester fragment.[12]
52[CH₂=C-CN]⁺Fragment corresponding to the cyanoacrylate core after ester loss.[12]

Analysis of Polymer (Pyrolysis-GC/MS):

Direct analysis of the high-molecular-weight polymer is not possible with conventional MS. Instead, Pyrolysis-GC/MS is employed. The polymer is heated to a very high temperature (~500-800°C), causing it to thermally degrade (depolymerize) back into the monomer and other smaller fragments.[14] These volatile products are then analyzed by GC-MS. For poly(this compound), the primary pyrolysis product is the MCA monomer itself, providing a method to identify the polymer from a solid sample.[14]

PyGCMS_Workflow A 1. Place Polymer Sample in Pyrolysis Tube B 2. Heat Rapidly (Depolymerization) A->B C 3. Inject Volatile Fragments into GC Column B->C D 4. Separate Fragments (Gas Chromatography) C->D E 5. Ionize & Detect Fragments (Mass Spectrometry) D->E F 6. Identify Fragments (Confirm Monomer Structure) E->F

Caption: Workflow for the analysis of poly(this compound) using Pyrolysis-GC/MS.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted discipline, with each major technique providing a unique and essential piece of the analytical puzzle. FTIR and Raman spectroscopy serve as powerful, accessible tools for real-time monitoring of the all-important polymerization reaction, crucial for both research and industrial quality control. NMR spectroscopy offers the ultimate resolution for structural confirmation and purity assessment of the monomer, provided that its reactivity is properly managed. Finally, mass spectrometry, particularly when coupled with chromatography or pyrolysis, provides unambiguous confirmation of molecular weight and composition for both the monomer and the resulting polymer. A comprehensive understanding and skillful application of these techniques are fundamental to the innovation, development, and reliable application of cyanoacrylate-based materials across the scientific and industrial landscape.

References

The Intricate Dance of Molecules: A Technical Guide to the Reactivity of Methyl 2-Cyanoacrylate with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of molecular interactions is paramount. This guide provides an in-depth exploration of the reactivity of methyl 2-cyanoacrylate (MCA) with nucleophiles, a cornerstone of its function as a rapid adhesive and its applications in the biomedical field.[1][2][3] This document moves beyond a simple recitation of facts to elucidate the underlying principles governing these swift and powerful reactions.

The Unique Electrochemistry of this compound

This compound is an organic compound characterized by a unique molecular architecture that dictates its high reactivity.[4] The molecule features a carbon-carbon double bond that is rendered highly electrophilic by the presence of two potent electron-withdrawing groups: a nitrile (-CN) and a methyl ester (-COOCH₃) group, both attached to the same carbon atom.[1][5] This electron deficiency makes the β-carbon of the vinyl group exceptionally susceptible to nucleophilic attack.[1][5]

This inherent reactivity is the driving force behind the rapid anionic polymerization that is characteristic of cyanoacrylates.[1][4][6] Even weak nucleophiles can initiate a chain reaction, leading to the formation of long, strong polymer chains.[6][7] This process is so efficient that trace amounts of moisture on a surface are sufficient to trigger polymerization, resulting in the near-instantaneous bonding for which "super glues" are renowned.[2][4][7][8]

The General Mechanism: Anionic Polymerization

The reaction of this compound with a nucleophile is not a simple addition but rather the initiation of a rapid anionic chain-growth polymerization.[3][6] The mechanism can be dissected into three key stages: initiation, propagation, and termination.

Initiation

A nucleophile (Nu⁻) attacks the electron-deficient β-carbon of the MCA monomer. This results in the formation of a carbanion, with the negative charge stabilized by resonance delocalization across the nitrile and ester groups.[1][7][9]

Diagram: Initiation of Anionic Polymerization

G cluster_initiation Initiation Step MCA This compound (Monomer) Carbanion Resonance-Stabilized Carbanion MCA->Carbanion Forms Nu Nucleophile (e.g., OH⁻, R-NH₂) Nu->MCA Nucleophilic Attack

Caption: A nucleophile attacks the MCA monomer to form a stabilized carbanion.

Propagation

The newly formed carbanion is itself a potent nucleophile. It rapidly attacks the β-carbon of another MCA monomer, elongating the polymer chain and regenerating the carbanion at the new chain end.[7] This process repeats, leading to the swift formation of a high molecular weight polymer, poly(methyl cyanoacrylate).[1]

Diagram: Propagation of the Polymer Chain

G cluster_propagation Propagation Step Anionic_Chain_n Growing Anionic Chain (n units) MCA_Monomer MCA Monomer Anionic_Chain_n->MCA_Monomer Attacks Anionic_Chain_n1 Elongated Anionic Chain (n+1 units) MCA_Monomer->Anionic_Chain_n1 Adds to Chain

Caption: The growing polymer chain attacks new monomers, extending its length.

Termination

The polymerization can be terminated by several mechanisms. The presence of acidic protons, from water or other sources, can quench the propagating carbanion, effectively capping the chain.[6] Strong acids can completely halt the polymerization.[6] In the absence of a terminating agent, the polymerization is considered a "living" polymerization, meaning it would continue as long as monomer is available.[6]

Reactivity with Specific Nucleophiles

The nature of the nucleophile significantly influences the rate and dynamics of the polymerization.

Water and Alcohols (Weak Oxygen Nucleophiles)

Water is the most common initiator for cyanoacrylate polymerization in everyday applications.[3][7][8] The hydroxide ion (OH⁻), present even in neutral water, is a sufficiently strong nucleophile to initiate the reaction.[9][10] Alcohols react in a similar fashion, with the alkoxide ion acting as the initiator.[6] These reactions are typically very fast, leading to rapid curing.

Amines and Thiols (Nitrogen and Sulfur Nucleophiles)

Amines are generally more potent nucleophiles than water or alcohols and thus initiate polymerization even more rapidly.[6] This is a critical consideration in biomedical applications where cyanoacrylates may come into contact with proteins and other biological molecules containing amine groups.[9] Thiols can also act as initiators, though their reactivity can be influenced by the specific reaction conditions.

A study on a related compound, methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate, demonstrated its reactivity with various amine nucleophiles like piperidine and morpholine, resulting in nucleophilic substitution.[11] While a different reaction type, it underscores the high reactivity of such activated systems with amine nucleophiles.

Factors Influencing Reactivity

Several factors can modulate the reactivity of this compound with nucleophiles.

FactorEffect on ReactivityRationale
Nucleophile Strength Stronger nucleophiles lead to faster initiation.A more electron-rich nucleophile will more readily attack the electrophilic carbon.
Steric Hindrance Bulky nucleophiles or substituents on the monomer can slow the reaction.Steric bulk can impede the approach of the nucleophile to the reaction center.
Solvent Polarity Polar solvents can influence the rate of polymerization.The effect is complex and can depend on the specific nucleophile and reaction mechanism.[12]
Acidity (pH) Acidic conditions inhibit or halt polymerization.[6]Acids neutralize the anionic initiators and propagating chain ends.
Temperature Increased temperature generally increases the reaction rate.Provides the necessary activation energy for the reaction to proceed.

Experimental Protocols for Studying Reactivity

A robust understanding of MCA reactivity requires precise experimental methodologies.

Kinetic Analysis via Spectroscopy

Protocol: Real-Time Monitoring of Polymerization using Raman Spectroscopy

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent.

  • Initiation: Introduce a known concentration of the nucleophilic initiator into the MCA solution.

  • Data Acquisition: Immediately begin acquiring Raman spectra of the reaction mixture at regular time intervals.

  • Analysis: Monitor the decrease in the intensity of the C=C stretching peak of the monomer over time to determine the rate of polymerization.[13]

Diagram: Workflow for Kinetic Analysis

G cluster_workflow Kinetic Analysis Workflow SamplePrep Prepare MCA Solution Initiation Add Nucleophile SamplePrep->Initiation DataAcq Acquire Time-Resolved Raman Spectra Initiation->DataAcq Analysis Monitor C=C Peak Decay DataAcq->Analysis Kinetics Determine Polymerization Kinetics Analysis->Kinetics

Caption: A typical workflow for studying MCA polymerization kinetics.

Molecular Weight Determination

Protocol: Analysis of Polymer Molecular Weight using Gel Permeation Chromatography (GPC)

  • Polymerization: Conduct the polymerization of MCA with the desired nucleophile and conditions.

  • Sample Preparation: Dissolve the resulting poly(methyl cyanoacrylate) in a suitable solvent (e.g., tetrahydrofuran).

  • GPC Analysis: Inject the polymer solution into a GPC system equipped with appropriate columns and a refractive index detector.

  • Data Analysis: Calibrate the system with polymer standards of known molecular weight to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.

Biomedical and Industrial Significance

The high reactivity of this compound with nucleophiles is not merely a chemical curiosity; it is the foundation of its widespread utility. In the medical field, longer-chain cyanoacrylates are employed as tissue adhesives and for embolization, leveraging their rapid in-situ polymerization upon contact with physiological fluids.[1][14][15] Industrial applications range from electronics assembly to general consumer adhesives.[1][6] A thorough grasp of the nucleophilic interactions is therefore essential for optimizing existing applications and innovating new technologies.

Conclusion

The reactivity of this compound with nucleophiles is a rapid and efficient process dominated by an anionic polymerization mechanism. The extreme electrophilicity of the monomer, driven by the electron-withdrawing nitrile and ester groups, allows for initiation by even weak nucleophiles like water. The rate and outcome of the reaction are influenced by a variety of factors including the nature of the nucleophile, solvent, and pH. A comprehensive understanding of these principles, supported by rigorous experimental investigation, is crucial for professionals in research and development who seek to harness the unique properties of this remarkable molecule.

References

An In-depth Technical Guide to the Health and Safety Considerations of Methyl 2-Cyanoacrylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 2-cyanoacrylate (MCA), a methyl ester of 2-cyanoacrylic acid, is a colorless liquid with a characteristic, sharp odor.[1] It is the primary component in many cyanoacrylate adhesives, commonly known as "super glues," valued for their rapid polymerization in the presence of moisture, forming strong bonds with a variety of substrates.[2][3] This reactivity, while beneficial for its adhesive properties, also presents a unique set of health and safety challenges that necessitate careful handling and a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the health and safety considerations for this compound, intended for researchers, scientists, and drug development professionals who may work with this compound.

Hazard Identification and Toxicological Profile

The primary hazards associated with this compound stem from its high reactivity and irritant properties. It can cause irritation to the skin, eyes, and respiratory system.[1][2] Furthermore, it has the potential to cause both skin and respiratory sensitization.[2]

Acute Health Effects

Immediate or short-term exposure to this compound can lead to a range of effects:

  • Eye Irritation: Vapors are lachrymatory, causing watering of the eyes.[4] Direct contact can cause irritation and will bond the eyelids together.[4]

  • Skin Irritation: Contact can irritate the skin, and in some cases, cause burns.[2][5] A key hazard is the immediate bonding of the skin upon contact.[4]

  • Respiratory Irritation: Inhalation of vapors can irritate the nose and throat, leading to coughing and wheezing.[2] Studies in mice have shown that MCA and other cyanoacrylates cause a concentration-dependent decrease in respiratory rate, indicative of upper airway irritation.[6][7]

  • Ingestion: While not a primary route of occupational exposure, ingestion can cause irritation of the gastrointestinal tract and immediate bonding of the mouth.[4]

Chronic Health Effects

Long-term or repeated exposure to this compound can lead to more severe health issues:

  • Skin Sensitization: Repeated contact may lead to the development of a skin allergy, resulting in itching and a skin rash upon subsequent, even minimal, exposure.[2]

  • Respiratory Sensitization: MCA may cause an asthma-like allergy.[2] Future exposures in sensitized individuals can trigger asthma attacks characterized by shortness of breath, wheezing, and chest tightness.[2][8]

Toxicological Data

The following table summarizes key toxicological data for this compound:

Toxicity Metric Species Value Reference
Oral LD50Rat> 1.6 - 3.2 g/kg[4]
Dermal LD50Guinea Pig> 10 ml/kg[4]
Inhalation LC50Rat101 ppm (6 hours)[4][9]

Chemical and Physical Properties

Understanding the chemical and physical properties of this compound is crucial for its safe handling and storage.

Property Value Reference
CAS Number 137-05-3[1]
Molecular Formula C5H5NO2[10]
Molecular Weight 111.1 g/mol [1]
Appearance Colorless liquid[1]
Odor Characteristic, irritating[1][2]
Boiling Point 48-49 °C at 2.5-2.7 mmHg[10]
Flash Point 79 °C (174 °F)[1][10]
Vapor Pressure 0.2 mmHg at 25 °C[1][10]
Specific Gravity 1.10 at 27 °C[1]
Solubility in Water 30%[1][10]

Occupational Exposure Limits

Several organizations have established occupational exposure limits for this compound to protect workers from its adverse health effects.

Organization TWA (8-hour) STEL (15-minute) Reference
NIOSH (REL) 2 ppm (8 mg/m³)4 ppm (16 mg/m³)[1][10]
ACGIH (TLV) 0.2 ppm1 ppm[2][11]

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; NIOSH: National Institute for Occupational Safety and Health; REL: Recommended Exposure Limit; ACGIH: American Conference of Governmental Industrial Hygienists; TLV: Threshold Limit Value.

Engineering Controls and Personal Protective Equipment (PPE)

A risk-based approach should be taken to control exposure to this compound, prioritizing engineering controls over personal protective equipment.

Hierarchy of Controls

The hierarchy of controls provides a framework for minimizing exposure to hazardous substances.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not always feasible) Substitution Substitution (Use a less hazardous adhesive) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Local Exhaust Ventilation) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Respirator) Administrative->PPE

Caption: Hierarchy of controls for managing exposure to this compound.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area.[12] Local exhaust ventilation or a chemical fume hood is recommended to minimize vapor concentrations in the breathing zone.[2]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles are essential to prevent eye contact with liquid MCA.[2] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2]

  • Skin Protection: Wear appropriate protective gloves to prevent skin contact.[4] Polyethylene gloves are often recommended.[5] Do not use cotton or other natural fiber gloves, as the adhesive can react with the material, generating heat and causing burns.[5][13] Protective clothing should also be worn.[2]

  • Respiratory Protection: If engineering controls do not maintain airborne concentrations below the occupational exposure limits, a NIOSH-approved respirator with organic vapor cartridges should be used.[4] A supplied-air respirator with a full facepiece may be necessary for higher concentrations.[2]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for the safe use of this compound.

Handling Protocol
  • Training: All personnel who will handle this compound must be trained on its hazards, proper handling procedures, and emergency response.[2]

  • Work Area Preparation: Ensure the work area is well-ventilated and that an eyewash station and safety shower are readily accessible.[2]

  • Donning PPE: Put on all required PPE, including gloves, safety goggles, and a lab coat, before handling the chemical.

  • Dispensing: Dispense the smallest amount of adhesive necessary for the application to minimize waste and potential exposure.

  • Application: Apply the adhesive carefully to avoid skin and eye contact.

  • Post-Handling: After use, securely close the container.[4] Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2]

Storage Protocol
  • Container Integrity: Store in tightly closed containers to prevent moisture contamination, which can cause polymerization.[4]

  • Temperature: Keep in a cool, well-ventilated area, away from heat and direct sunlight.[4] Refrigeration at 2-7 °C is often recommended for optimal shelf life.[4][13]

  • Incompatible Materials: Store away from incompatible materials such as water, alkaline substances, and peroxides, which can cause rapid polymerization.[2][4]

  • Ignition Sources: Prohibit sources of ignition, such as smoking and open flames, in storage areas.[2]

Emergency Procedures

In the event of an exposure or spill, prompt and appropriate action is crucial.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[4][12] Get immediate medical attention. Do not attempt to force the eyelids apart.[4]

  • Skin Contact: Do not attempt to pull bonded skin apart.[4] Soak the affected area in warm, soapy water and gently peel or roll the skin apart.[5][12]

  • Inhalation: Move the affected person to fresh air.[12] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5]

  • Ingestion: The adhesive will solidify in the mouth. Saliva will help to lift the adhesive within 1-2 days.[12] Do not induce vomiting.

Spill Management Protocol
  • Evacuation: Evacuate non-essential personnel from the spill area.[2]

  • Ventilation: Ensure the area is well-ventilated.[2]

  • Ignition Sources: Remove all sources of ignition.[2]

  • Containment and Cleanup: For small spills, wipe up with a cloth and immediately soak the cloth with water to polymerize the adhesive.[4] For large spills, flood the area with water to cause polymerization.[4] Once cured, the solid material can be scraped up.[4] Absorb remaining liquid in vermiculite, dry sand, or a similar inert material and place it in a sealed container for disposal.[2]

  • Personal Protection: Personnel involved in cleanup must wear appropriate PPE, including respiratory protection if necessary.[4]

EmergencyResponse cluster_1 Emergency Response Workflow for this compound Spill Spill or Exposure Occurs Assess Assess the Situation (Size of spill, type of exposure) Spill->Assess Evacuate Evacuate Area (If necessary) Assess->Evacuate FirstAid Administer First Aid (See Protocol 6.1) Assess->FirstAid Cleanup Contain and Clean Spill (See Protocol 6.2) Assess->Cleanup Evacuate->Cleanup Report Report the Incident FirstAid->Report Decontaminate Decontaminate Area and Personnel Cleanup->Decontaminate Dispose Dispose of Waste Properly (See Section 7) Decontaminate->Dispose Dispose->Report

References

The Researcher's Guide to Cyanoacrylate Adhesive Technology: From Monomer to Bond

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive exploration of the fundamental principles of cyanoacrylate adhesive technology. Designed for researchers, scientists, and drug development professionals, this document moves beyond a superficial overview to deliver a deep understanding of the chemistry, mechanics, and practical application of these remarkable "instant" adhesives. Here, we will dissect the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.

The Core of Cyanoacrylate Adhesion: Anionic Polymerization

At the heart of cyanoacrylate's rapid bonding capability lies a fascinating and remarkably fast chemical reaction: anionic polymerization.[1][2][3] Unlike many traditional adhesives that cure through evaporation or heat, cyanoacrylates are composed of monomers, typically esters of 2-cyanoacrylic acid, that polymerize in the presence of a weak base.[1][4] The most common initiator for this reaction is water, specifically the hydroxyl ions present in ambient moisture on virtually any surface.[2][5][6]

The monomer itself is electronically "primed" for this reaction. The strong electron-withdrawing properties of the nitrile (-CN) and ester (-COOR) groups make the carbon-carbon double bond highly susceptible to nucleophilic attack.[3] When a weak base, such as a hydroxyl ion, attacks the β-carbon of the cyanoacrylate monomer, it initiates a chain reaction.[3] This creates a carbanion at the α-carbon, which is resonance-stabilized by the adjacent nitrile and ester groups.[1][3] This newly formed carbanion is a potent nucleophile and rapidly attacks the β-carbon of another monomer, propagating the polymer chain.[3] This process continues, forming long, strong polymer chains that interlink and solidify, creating a powerful bond between two substrates.[1][7]

digraph "Cyanoacrylate Polymerization" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124"];

}

Anionic polymerization of cyanoacrylate monomers.

Formulations and Their Impact on Performance

The term "cyanoacrylate" encompasses a family of related esters, each with distinct properties.[7] The choice of the alkyl ester group (R in the monomer structure) significantly influences the adhesive's performance characteristics.[8] Furthermore, various additives are incorporated into formulations to enhance specific properties.[7][9]

Common Cyanoacrylate Esters
Ester TypeKey CharacteristicsCommon Applications
Methyl-2-cyanoacrylate High strength, particularly on metals.[10]Bonding metal components.
Ethyl-2-cyanoacrylate General purpose, most common "super glue".[2][7]Household repairs, wide range of materials.
n-Butyl-cyanoacrylate More flexible, lower odor, slower cure.[7][11]Medical and veterinary applications for wound closure.[7]
2-Octyl-cyanoacrylate Highly flexible, biocompatible.[5][7]Topical skin adhesives in medical settings.[5][7]
Alkoxyethyl-cyanoacrylate Low odor, low blooming (whitening effect).[10][11]Cosmetic applications, bonding in sensitive environments.
The Role of Additives

Formulations are rarely pure monomer. Additives are crucial for tailoring the adhesive to specific applications:

  • Thickeners: Fumed silica or polymers like poly(methyl methacrylate) are added to increase viscosity, creating gel-like consistencies that are easier to control and can fill larger gaps.[7][9][12]

  • Toughening Agents: Rubber or other elastomers can be incorporated to improve impact and peel strength, overcoming the inherent brittleness of many cyanoacrylate bonds.[1][8][12]

  • Stabilizers: Acidic compounds are added to inhibit premature polymerization in the container, ensuring a reasonable shelf life.[9]

  • Promoters/Accelerators: These are sometimes included in the formulation to speed up the curing process, though they are more commonly applied separately.[9]

Factors Influencing Cure Speed and Bond Strength

Achieving a successful and reliable bond with cyanoacrylates requires an understanding of the variables that influence the polymerization reaction.

  • Humidity: As moisture is the primary catalyst, higher humidity levels accelerate the curing process.[13] Conversely, very low humidity can significantly slow down the cure.[14]

  • Temperature: Higher temperatures generally increase the rate of the chemical reaction, leading to faster curing.[13][14]

  • Substrate Type: The chemical nature of the bonding surface plays a critical role. Materials with higher surface energy, such as metals and glass, promote better wetting and adhesion.[1] Porous materials like wood or paper can absorb the adhesive, but also provide ample moisture for a rapid cure.[13]

  • Surface Cleanliness: Contaminants such as oils, greases, and dust can act as a barrier, preventing the adhesive from making intimate contact with the substrate and weakening the bond.[15]

  • Bond Line Thickness: Cyanoacrylates perform best with a very thin bond line.[16] Thicker layers cure more slowly and can result in a weaker bond.[14]

Enhancing Adhesion: Surface Preparation, Primers, and Accelerators

For challenging bonding applications, especially with low surface energy plastics, proper surface preparation and the use of chemical aids are essential.

Experimental Protocol: Surface Preparation for Optimal Bonding
  • Degreasing: Clean the surfaces with a suitable solvent, such as isopropyl alcohol or acetone, to remove any oils or grease.[15][17] Use a lint-free cloth to avoid introducing new contaminants.[15]

  • Abrasion: For non-porous and smooth surfaces, mechanical abrasion (e.g., with fine-grit sandpaper) can increase the surface area and create a better surface for the adhesive to grip.[18][19]

  • Final Cleaning: After abrasion, clean the surface again to remove any dust or debris.[15] Ensure the surface is completely dry before applying the adhesive.[17]

Primers for Low Surface Energy Plastics

Low surface energy plastics like polyethylene and polypropylene are notoriously difficult to bond.[1][19] Primers, often containing a solvent and a reactive compound, are designed to chemically modify these surfaces, making them more receptive to the adhesive.[17][20][21]

Accelerators for Rapid Curing

Accelerators, or setters, are solutions containing a basic compound (often an amine) in a solvent carrier.[20][22] They can be applied to one of the substrates before bonding to dramatically increase the cure speed, especially in low humidity conditions or when filling larger gaps.[19][20][22] However, it is important to note that using an accelerator can sometimes lead to a slight reduction in the final bond strength.[20][21]

digraph "Bonding_Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853", fontcolor="#202124"];

}

Workflow for achieving a strong cyanoacrylate bond.

Applications in Research and Drug Development

The unique properties of cyanoacrylates have led to their adoption in various scientific and medical fields.

  • Medical Device Assembly: The rapid, room-temperature curing of cyanoacrylates is ideal for assembling medical devices from a variety of materials, including plastics and metals.[23][24] Medical-grade formulations are available that are biocompatible and can withstand sterilization.[24]

  • Tissue Adhesives: Butyl and octyl cyanoacrylates are widely used as topical tissue adhesives for wound closure, offering a less invasive alternative to sutures.[25][26][27] They form a flexible, protective barrier over the wound.[5][26]

  • Drug Delivery Systems: Research is ongoing into the use of cyanoacrylate nanoparticles as carriers for targeted drug delivery.[26] Their ability to polymerize in situ and their biocompatibility (with appropriate formulations) make them promising candidates for this application.

Testing and Characterization of Cyanoacrylate Adhesives

To ensure the reliability of a cyanoacrylate bond in a specific application, rigorous testing is necessary.

Key Performance Tests
  • Tensile Shear Strength Testing: This is a standard method to determine the strength of an adhesive bond.[28] It measures the force required to separate two overlapping substrates bonded together.[28]

  • Impact Testing: This evaluates the adhesive's ability to withstand sudden loads.[28] It is particularly important for applications where the bonded component may be subject to shock or vibration.[28]

  • Environmental Durability Testing: This assesses the long-term performance of the adhesive under various environmental conditions, such as temperature extremes and exposure to moisture or chemicals.[28]

Experimental Protocol: Tensile Shear Strength (ASTM D1002) - A Conceptual Overview
  • Substrate Preparation: Prepare standardized test specimens (e.g., metal or plastic coupons) according to the surface preparation protocol outlined earlier.

  • Adhesive Application: Apply a minimal, consistent amount of cyanoacrylate adhesive to a defined overlapping area of the two substrates.

  • Assembly and Curing: Assemble the joint and apply consistent pressure for the recommended fixture time. Allow the bond to fully cure (typically 24 hours).[13]

  • Testing: Place the bonded specimen in a universal testing machine and apply a tensile load at a constant rate until the bond fails.

  • Data Analysis: Record the maximum load at failure and calculate the shear strength in megapascals (MPa) or pounds per square inch (psi).

Limitations and Considerations

Despite their numerous advantages, cyanoacrylates have limitations that researchers must consider:

  • Brittleness: Standard cyanoacrylate formulations can be brittle and have low peel strength.[12]

  • Gap-Filling: They are generally not suitable for filling large gaps, although gel formulations can accommodate larger gaps than thin liquids.[12][29]

  • Temperature Resistance: While some formulations have improved heat resistance, standard cyanoacrylates can weaken at elevated temperatures.[4]

  • Chemical Resistance: The cured adhesive can be susceptible to attack by certain polar solvents.[16]

Conclusion

Cyanoacrylate adhesive technology offers a powerful and versatile tool for researchers and scientists across numerous disciplines. By understanding the fundamental principles of anionic polymerization, the nuances of different formulations, and the critical factors influencing bond performance, users can move beyond simple "gluing" to a more controlled and predictable application of this technology. Proper surface preparation, the judicious use of primers and accelerators, and a thorough understanding of the adhesive's limitations are key to unlocking the full potential of cyanoacrylates in demanding research and development applications.

References

Methodological & Application

Protocol for cyanoacrylate fuming of latent fingerprints

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Cyanoacrylate Fuming of Latent Fingerprints

Introduction: The Chemistry of Revelation

In the field of forensic science, a latent fingerprint is an invisible trace left by the friction ridges of a human finger on a surface.[1] These prints are composed of the natural secretions of eccrine glands, which are over 98% water, and other organic and inorganic compounds such as amino acids, fatty acids, and proteins.[1][2][3] Visualizing these colorless impressions is a cornerstone of criminal investigation. Cyanoacrylate (CA) fuming, commonly known as the "superglue method," is a powerful chemical technique for developing latent fingerprints on non-porous surfaces like glass, plastic, and metal.[3][4][5]

Discovered in Japan in 1978, this method relies on the vapor-phase polymerization of cyanoacrylate ester (the primary component of superglue) onto the residues of a latent fingerprint.[2][3] The fumes react with initiators within the print residue, forming a stable, white, three-dimensional polymer (polycyanoacrylate) along the friction ridges, rendering the print visible.[2][6][7] This application note provides a comprehensive protocol for the cyanoacrylate fuming process, detailing the underlying chemical principles, critical parameters, and post-enhancement techniques essential for researchers and forensic professionals.

Principle of the Method: Anionic Polymerization

The efficacy of cyanoacrylate fuming is rooted in the principles of anionic polymerization.[8] The process is not merely a physical deposition; it is a chemical reaction initiated by the constituents of the fingerprint residue.

  • Initiation: The primary active ingredient in most superglues is ethyl 2-cyanoacrylate (ECA), a monomer.[6] This monomer is an electrophile, meaning it is susceptible to attack by a nucleophile (an electron-rich species). The initiation of polymerization occurs when nucleophilic components within the fingerprint residue, such as amino acids, fatty acids, and proteins, attack the ECA monomer.[3][9] While moisture (water) is a crucial component for the reaction, research indicates that it is not the primary initiator but rather acts to solvate initiators like carboxylate salts (e.g., sodium lactate), creating a more reactive ion pair.[7][9][10]

  • Propagation: Once initiated, the newly formed anion rapidly attacks other ECA monomers in the vapor-filled chamber. This process repeats, forming long, strong polymer chains.[6]

  • Termination: The chain growth continues until it is terminated, which can occur through various side reactions.

This polymerization selectively occurs on the fingerprint ridges because the necessary chemical initiators are concentrated there, not on the substrate surface. The result is a durable, white polymer that precisely outlines the original print.[7]

Critical Parameters for Optimal Fuming

The success and quality of CA fuming are highly dependent on the careful control of several environmental variables.[11][12] Consistency in these parameters is key to achieving reproducible and high-quality results.

ParameterOptimal RangeRationale & Causality
Relative Humidity 70 - 80%Humidity is essential for the polymerization reaction to proceed efficiently.[1][11][12] It acts as a co-initiator by solvating the nucleophilic species in the fingerprint residue, increasing their reactivity.[7] Insufficient humidity (<60%) results in weakly developed prints with poor contrast, while excessive humidity can cause condensation on the surface, potentially smudging the latent print.[1][13]
Temperature (Fuming) 80°C - 120°C (176°F - 248°F)Heating the liquid cyanoacrylate accelerates its vaporization, allowing the fumes to saturate the chamber more quickly and reducing development time.[1][14][15] This temperature range provides sufficient vapor pressure without significant thermal degradation of the monomer.
Temperature (Substrate) Ambient to slightly cooled (~10-15°C)While the glue is heated, some research suggests that maintaining the evidence at a slightly cooler temperature can improve the quality of polymerization, particularly for aged prints.[7][16] However, care must be taken to avoid condensation.
Fuming Time Variable (5-20 minutes typical)The required time depends on chamber size, CA quantity, temperature, and humidity.[17] It is critical to visually monitor a test print to avoid over-fuming, where excessive polymer deposition fills in the ridge details, resulting in a loss of clarity.[18]
Air Circulation Gentle, continuous circulationA small fan within the chamber ensures an even distribution of CA fumes, promoting uniform development of prints across all surfaces of the evidence.[2]

Experimental Workflow for Cyanoacrylate Fuming

The following diagram outlines the logical progression of the cyanoacrylate fuming process, from initial evidence handling to final analysis.

Fuming_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Prep 1. Evidence Preparation (Acclimatize, Position Evidence) Setup 2. Chamber Setup (Add CA, Water Source, Test Print) Prep->Setup Secure in Chamber Fume 3. Fuming Cycle (Heat CA, Control Humidity, Monitor Development) Setup->Fume Initiate Cycle Vent 4. Ventilation & Purge (Evacuate Fumes Safely) Fume->Vent Cycle Complete Examine 5. Examination (Visual Inspection of Developed Prints) Vent->Examine Remove Evidence Enhance 6. Post-Fuming Enhancement (Powdering or Dye Staining) Examine->Enhance If Contrast is Poor Document 7. Documentation (Photography & Analysis) Examine->Document If Contrast is Sufficient Enhance->Document Re-examine & Photograph

Caption: Workflow of the Cyanoacrylate Fuming Protocol.

Detailed Application Protocol

This protocol is designed for use with a commercial fuming chamber equipped with temperature and humidity controls.

Materials and Equipment
  • Cyanoacrylate Fuming Chamber (with heating plate, humidifier, and circulation fan)

  • Ethyl Cyanoacrylate (low viscosity, forensic grade)

  • Aluminum weighing dish

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat

  • Evidence to be processed

  • Test fingerprint on a similar, non-porous surface

Procedure
  • Safety First: Conduct all fuming procedures within a properly ventilated area or a certified fume hood to avoid inhalation of irritating CA fumes.[19] Don appropriate PPE.

  • Evidence Preparation:

    • Ensure the evidence is completely dry before placing it in the chamber. Moisture on the item itself (not the print residue) can lead to poor results.

    • Suspend or position the evidence within the chamber using clips or racks to ensure all surfaces are exposed to the fumes. Avoid having surfaces of interest touch the chamber walls or floor.

    • Place a test fingerprint inside the chamber on a non-porous surface similar to the evidence. This will serve as a visual indicator of development progress.[14]

  • Chamber Setup:

    • Ensure the chamber's integrated humidifier has a sufficient supply of distilled water.

    • Place a clean aluminum dish on the heating plate inside the chamber.

    • Add a few drops of liquid cyanoacrylate to the dish. The amount depends on the chamber volume (typically 0.5-2.0 g).[20]

  • Initiation of Fuming Cycle:

    • Seal the chamber door securely.

    • Set the desired parameters on the chamber controller. A typical starting point is 80% relative humidity and a heating plate temperature of 120°C.[1][20]

    • Start the fuming cycle. The chamber will first raise the humidity to the setpoint before activating the heating plate.

  • Monitoring Development:

    • Visually monitor the development of the test fingerprint through the chamber window.

    • Latent prints will begin to appear as a white, crystalline deposit along the ridges.[2]

    • Stop the cycle once the ridges on the test print are sharp and clear. Be vigilant to avoid over-fuming, which causes the white polymer to bleed between ridges, obscuring detail. The development time is typically between 5 and 20 minutes.

  • Ventilation and Evidence Removal:

    • Once the cycle is stopped, the chamber will automatically initiate a purge cycle to evacuate all CA fumes through an activated carbon filter.

    • Do not open the chamber until the purge cycle is complete and it is safe to do so.

    • Carefully remove the evidence and the test print from the chamber.

Post-Fuming Enhancement Techniques

Cyanoacrylate-developed prints are white and may lack sufficient contrast for photography, especially on light-colored surfaces.[21] Post-treatment can significantly improve their visibility.

  • Fingerprint Powders: Gently brush the fumed print with a contrasting fingerprint powder (e.g., black powder on a light surface). The powder will adhere to the sticky polycyanoacrylate ridges, enhancing contrast.[1][21]

  • Fluorescent Dye Stains: For maximum sensitivity, especially on multi-colored or reflective surfaces, fluorescent dyes are used.[21]

    • Prepare a working solution of a fluorescent dye such as Rhodamine 6G or Basic Yellow 40.[1][18]

    • Briefly immerse the fumed evidence in the dye solution or apply it with a spray bottle.

    • Rinse the item gently with water to remove excess dye from the background surface.[18]

    • Allow the item to dry completely.

    • Visualize the print using a forensic light source at the appropriate wavelength (e.g., 415-485 nm), viewed through a corresponding colored filter (e.g., orange or yellow goggles).[22] The print ridges will fluoresce brightly, providing excellent contrast.

Safety and Handling

  • Inhalation: Cyanoacrylate fumes are a respiratory irritant.[15][19] All fuming must be performed in a dedicated chamber that vents through a carbon filter or within a chemical fume hood.

  • Skin and Eye Contact: Vapors can irritate the eyes and mucous membranes.[19] Liquid CA can bond skin instantly.[15] Always wear safety goggles and gloves.[23]

  • Overheating Hazard: Do not heat cyanoacrylate above approximately 220°C (400°F), as this can cause it to decompose and produce toxic hydrogen cyanide gas.[1][14] Commercial fuming chambers have built-in temperature limits to prevent this.

Conclusion

Cyanoacrylate fuming is a versatile, non-destructive, and highly effective method for the development of latent fingerprints on a wide array of non-porous surfaces.[1][22] By understanding the underlying principles of anionic polymerization and carefully controlling the critical parameters of humidity, temperature, and time, the forensic scientist can achieve consistent and high-quality results. The stability of the developed prints also allows for subsequent enhancement with powders and fluorescent dyes, maximizing the potential for successful identification and analysis.

References

Preparation of Methyl 2-Cyanoacrylate Nanoparticles for Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Poly(methyl 2-cyanoacrylate) Nanoparticles in Advanced Drug Delivery

Poly(alkyl cyanoacrylate) (PACA) nanoparticles have been a subject of intense research for over three decades, showing significant promise as biodegradable and biocompatible nanocarriers for therapeutic agents.[1][2] Among the various alkyl cyanoacrylates, poly(this compound) (PMCA) offers a unique platform for drug delivery due to its degradation characteristics and potential for surface modification. The in-situ polymerization of this compound (MCA) monomers in an aqueous medium is a robust method to produce nanoparticles, allowing for the simultaneous encapsulation of therapeutic molecules.[3]

This guide provides a comprehensive overview of the preparation of PMCA nanoparticles, delving into the underlying scientific principles, detailed experimental protocols, and critical characterization techniques. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile nanocarrier system.

Core Principles: Anionic Polymerization of this compound

The formation of PMCA nanoparticles is primarily achieved through anionic polymerization in an aqueous environment.[4] The high reactivity of the MCA monomer, attributed to the two electron-withdrawing groups (nitrile and ester) attached to the same carbon atom, makes it susceptible to nucleophilic attack.[5] In an aqueous medium, hydroxide ions (OH⁻) typically act as the initiator for this rapid polymerization process.[5]

To control the polymerization rate and prevent premature aggregation, the reaction is conducted in an acidic medium (typically pH 2.5-3.0), which reduces the concentration of initiating hydroxide ions.[5][6] Stabilizers, such as dextran or poloxamers, are incorporated into the polymerization medium to provide steric hindrance and ensure the colloidal stability of the newly formed nanoparticles.[7]

Visualizing the Process: From Monomer to Nanoparticle

The following diagram illustrates the fundamental workflow for the preparation of drug-loaded PMCA nanoparticles via emulsion polymerization.

PMCA Nanoparticle Synthesis Workflow Workflow for PMCA Nanoparticle Synthesis cluster_prep Phase Preparation cluster_poly Polymerization cluster_post Post-Synthesis Processing A Aqueous Phase Preparation (Acidified Water + Stabilizer) C Dropwise addition of Organic Phase to Aqueous Phase under vigorous stirring A->C B Organic Phase Preparation (MCA Monomer + Drug) B->C D Anionic Polymerization Initiated (Nanoparticle Formation) C->D E Neutralization of the Nanoparticle Suspension D->E F Purification (e.g., Dialysis, Centrifugation) E->F G Characterization F->G

Caption: A schematic overview of the key stages involved in the synthesis of drug-loaded PMCA nanoparticles.

Detailed Experimental Protocols

This section provides a step-by-step guide for the preparation of PMCA nanoparticles. It is crucial to note that these protocols serve as a starting point, and optimization of specific parameters may be necessary depending on the drug to be encapsulated and the desired nanoparticle characteristics.

Protocol 1: Preparation of Blank Poly(this compound) Nanoparticles

Objective: To synthesize unloaded PMCA nanoparticles to establish the formulation parameters.

Materials:

  • This compound (MCA) monomer

  • Dextran 70

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Deionized water (Milli-Q or equivalent)

Equipment:

  • Magnetic stirrer with a stirring bar

  • pH meter

  • Glass beakers and graduated cylinders

  • Syringe pump or burette

  • Dialysis tubing (MWCO 12-14 kDa)

Procedure:

  • Preparation of the Aqueous Phase:

    • In a 100 mL glass beaker, dissolve a specific amount of Dextran 70 (e.g., 1.0% w/v) in 50 mL of deionized water with gentle stirring.

    • Adjust the pH of the Dextran 70 solution to 2.5-3.0 by the dropwise addition of 0.1 M HCl while continuously monitoring with a pH meter.

  • Polymerization:

    • Place the beaker containing the acidic aqueous phase on a magnetic stirrer and set the stirring speed to a high rate (e.g., 600-800 rpm).

    • Using a syringe pump or burette, add a defined volume of MCA monomer (e.g., 100 µL) dropwise to the center of the vortex of the stirring aqueous phase.

    • Allow the polymerization to proceed for 3-4 hours at room temperature. The formation of nanoparticles will be indicated by the appearance of a milky-white suspension.

  • Neutralization:

    • After the polymerization is complete, slowly add 0.1 M NaOH dropwise to the nanoparticle suspension to raise the pH to approximately 7.0.

  • Purification:

    • Transfer the nanoparticle suspension to a dialysis tube.

    • Dialyze against a large volume of deionized water for 24-48 hours, with frequent changes of the water, to remove unreacted monomer, excess stabilizer, and any impurities.

  • Storage:

    • Store the purified nanoparticle suspension at 4°C for further characterization.

Protocol 2: Preparation of Drug-Loaded Poly(this compound) Nanoparticles

Objective: To encapsulate a hydrophobic drug within the PMCA nanoparticle matrix during polymerization.

Materials:

  • This compound (MCA) monomer

  • Hydrophobic drug (e.g., Paclitaxel, Curcumin)

  • Dextran 70

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Organic solvent (e.g., acetone, ethanol - if required to dissolve the drug)

  • Deionized water

Procedure:

  • Preparation of the Aqueous Phase:

    • Follow the same procedure as in Protocol 1, step 1.

  • Preparation of the Organic/Monomer Phase:

    • Dissolve the desired amount of the hydrophobic drug in a minimal amount of a suitable organic solvent.

    • Add the drug solution to the MCA monomer and mix thoroughly.

  • Polymerization:

    • Follow the same procedure as in Protocol 1, step 2, using the drug-monomer mixture instead of the pure MCA monomer.

  • Neutralization and Purification:

    • Follow the same procedures as in Protocol 1, steps 3 and 4.

Factors Influencing Nanoparticle Characteristics

The physicochemical properties of the resulting PMCA nanoparticles are critically dependent on several formulation and process parameters. Understanding these influences is key to designing nanoparticles with desired characteristics for a specific application.

ParameterEffect on Nanoparticle PropertiesRationale and Scientific Insights
pH of Polymerization Medium Lower pH (2.5-3.0) leads to smaller, more uniform nanoparticles.[6]A lower pH reduces the concentration of OH⁻ ions, which initiate polymerization. This leads to a slower, more controlled polymerization process, favoring the formation of smaller and more monodisperse nanoparticles.[8]
Stabilizer Concentration Increasing stabilizer concentration generally leads to smaller nanoparticle size.The stabilizer adsorbs onto the surface of the forming nanoparticles, providing steric hindrance that prevents aggregation.[7] Higher concentrations lead to more effective surface coverage and smaller particle sizes.
Monomer Concentration Higher monomer concentration can lead to larger nanoparticles and a broader size distribution.At higher monomer concentrations, the rate of polymerization is faster, which can lead to the formation of larger aggregates before they are effectively stabilized.
Stirring Speed Higher stirring speeds generally result in smaller and more uniform nanoparticles.Vigorous stirring promotes the rapid dispersion of the monomer in the aqueous phase, leading to the formation of smaller monomer droplets and, consequently, smaller nanoparticles.
Temperature Increased temperature can lead to an increase in particle size and polydispersity.[6]Higher temperatures increase the rate of polymerization, which can result in larger and less uniform nanoparticles. Room temperature is generally optimal.

Drug Loading and Encapsulation Efficiency

The loading of therapeutic agents into PMCA nanoparticles can be achieved through two primary mechanisms:

  • Entrapment during Polymerization: The drug is dissolved in the monomer phase before polymerization. As the polymer chains grow and precipitate, the drug is physically entrapped within the nanoparticle matrix.[5] This method is particularly suitable for hydrophobic drugs. The encapsulation efficiency is influenced by the drug's solubility in the monomer and its interaction with the polymer.[9]

  • Adsorption onto Pre-formed Nanoparticles: The drug is incubated with a suspension of pre-synthesized blank nanoparticles. The drug molecules then adsorb onto the surface of the nanoparticles. This method is often used for hydrophilic drugs or molecules that may be sensitive to the polymerization conditions.

The drug loading content (DLC) and encapsulation efficiency (EE) are critical parameters to quantify the amount of drug successfully incorporated into the nanoparticles. They are calculated as follows:

  • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

  • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Characterization of PMCA Nanoparticles

A thorough characterization of the synthesized nanoparticles is essential to ensure their quality, reproducibility, and suitability for the intended application.

Characterization TechniqueParameter MeasuredImportance in Drug Delivery
Dynamic Light Scattering (DLS) Particle size, polydispersity index (PDI)Influences in vivo biodistribution, cellular uptake, and drug release kinetics. A low PDI (<0.2) indicates a monodisperse sample.
Zeta Potential Analysis Surface chargeDetermines the colloidal stability of the nanoparticle suspension. A high absolute zeta potential value (>\±30 mV) indicates good stability.
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) Morphology, size, and surface topographyProvides visual confirmation of the nanoparticle size and shape (spherical).
High-Performance Liquid Chromatography (HPLC) / UV-Vis Spectrophotometry Drug loading content and encapsulation efficiencyQuantifies the amount of drug successfully incorporated into the nanoparticles.
In vitro Drug Release Studies Drug release profile over timeEvaluates the rate and mechanism of drug release from the nanoparticles in a physiologically relevant medium.

Concluding Remarks and Future Perspectives

The preparation of poly(this compound) nanoparticles via emulsion polymerization offers a versatile and scalable platform for the encapsulation of a wide range of therapeutic agents. By carefully controlling the formulation and process parameters, it is possible to tailor the physicochemical properties of the nanoparticles to achieve desired drug loading, release kinetics, and in vivo performance. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop and optimize PMCA-based nanomedicines for various therapeutic applications. Further research into surface functionalization with targeting ligands and the development of stimuli-responsive PMCA nanoparticles holds the potential to further enhance the therapeutic efficacy of this promising drug delivery system.

References

Application Notes & Protocols: The Use of Methyl 2-Cyanoacrylate in Orthopedic Bone Cement Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-cyanoacrylate (M2CA), a monomer known for its rapid polymerization and strong adhesive properties, presents a compelling, albeit challenging, alternative to traditional polymethylmethacrylate (PMMA) bone cements. Standard PMMA cements, while the gold standard for over half a century, are not without limitations, including high polymerization exotherms, potential monomer toxicity, and a lack of biological integration.[1][2][3] M2CA offers potential advantages such as rapid, room-temperature curing in the presence of moisture and strong adhesion to biological tissues. However, its clinical translation has been severely hampered by concerns regarding the cytotoxicity of its degradation products, primarily formaldehyde, and the brittle nature of the resulting polymer.[4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on formulating, characterizing, and evaluating composite bone cements that leverage the properties of M2CA while attempting to mitigate its known drawbacks. We will explore the fundamental chemistry, provide detailed experimental protocols, and discuss the causality behind key formulation and testing decisions.

Introduction: The Case for a Cyanoacrylate-Based Bone Cement

For decades, polymethylmethacrylate (PMMA) has been the cornerstone of prosthesis fixation in orthopedic surgery.[2] It functions as a grout, filling the space between the implant and the bone to provide mechanical stability.[2] The polymerization of PMMA is a free-radical reaction, typically initiated by benzoyl peroxide and activated by an amine accelerator, which is highly exothermic and can lead to thermal necrosis of surrounding bone tissue.[2][5] Furthermore, residual methyl methacrylate monomer is a known cytotoxic agent.[1]

Cyanoacrylates, and specifically M2CA, operate via a fundamentally different mechanism. Their polymerization is an anionic reaction initiated by weak bases, such as water or amine groups present on protein surfaces (e.g., collagen in bone), allowing them to cure rapidly in a physiological environment without a significant exotherm.[4][6] This offers the potential for a cement that:

  • Sets quickly, reducing surgical time.

  • Adheres directly to bone tissue through covalent bonding.[4]

  • Avoids the high temperatures associated with PMMA polymerization.

The primary obstacle is biocompatibility. Short-chain cyanoacrylates like M2CA degrade into cytotoxic products, including formaldehyde and cyanoacetate, which can lead to severe inflammatory responses and tissue necrosis.[4] Therefore, the central theme of M2CA-based bone cement research is not the use of pure M2CA, but its incorporation into a composite system designed to control its degradation and enhance its biocompatibility and mechanical toughness.

Mechanism of Action: Anionic Polymerization of M2CA

Understanding the polymerization chemistry is critical to formulation design. Unlike the complex initiator-activator system in PMMA, M2CA polymerization is deceptively simple and highly reactive.

  • Initiation: The process begins when a nucleophile, such as a hydroxyl ion (from water) or an amine group on a protein, attacks the electron-deficient carbon atom of the M2CA monomer. This forms a carbanion.

  • Propagation: The newly formed carbanion then acts as a nucleophile, attacking another M2CA monomer and extending the polymer chain. This process repeats rapidly, creating long, strong polymer chains.

This rapid, water-initiated polymerization is both an advantage (fast curing) and a challenge (short working time, difficult to handle). The goal of a composite formulation is to moderate this reaction.

M2CA_Polymerization cluster_0 Initiation cluster_1 Propagation Monomer This compound Monomer Carbanion Carbanion Intermediate Monomer->Carbanion Initiator Initiator (e.g., H₂O, R-NH₂ from bone) Initiator->Monomer Nucleophilic Attack Monomer2 Another Monomer Carbanion->Monomer2 Chain Growth Chain Growing Polymer Chain Monomer2->Chain

Caption: Anionic polymerization of this compound initiated by weak bases.

Formulation Strategies and Rationale

A viable M2CA-based bone cement must be a multi-component system. The liquid phase will contain the M2CA monomer, while a powder phase serves to control the reaction, reinforce the final product, and improve biocompatibility.

Components of a Hypothetical M2CA Composite Cement:

ComponentExample MaterialFunction & Rationale
Liquid Phase
MonomerThis compoundPrimary adhesive and binder. Provides fast setting time.
StabilizerHydroquinone, Sulfonic AcidPrevents premature polymerization during storage. Concentration is critical to ensure it doesn't overly inhibit curing during application.
Co-monomer (Optional)2-Octyl CyanoacrylateLonger-chain cyanoacrylates are less cytotoxic and produce a more flexible polymer.[6] Blending can improve toughness and biocompatibility.
Powder Phase
Filler/ReinforcementPMMA beads, Bioactive GlassPMMA beads can act as a familiar filler. Bioactive glass can bond to bone and encourage osteointegration, potentially offsetting M2CA's cytotoxicity.[3][4]
RadiopacifierBarium Sulfate, Zirconium DioxideRenders the cement visible on X-rays, which is a regulatory and clinical requirement.[7]
Biocompatibility AgentHydroxyapatite (HA)HA is the mineral component of bone and is highly osteoconductive. Its inclusion can promote bone ongrowth and create a more favorable biological interface.[8]

Experimental Protocols

The following protocols provide a framework for the preparation and evaluation of an experimental M2CA-based bone cement.

Protocol 1: Preparation of M2CA Composite Cement

This protocol describes the manual mixing of a two-part M2CA composite system. The causality behind the powder-to-liquid ratio (PLR) is a balance between creating a workable paste and ensuring sufficient monomer to bind the powder components. A low PLR may result in a runny, weak cement, while a high PLR may be too dry to handle and apply effectively.

Materials:

  • Liquid Component: this compound monomer with stabilizer.

  • Powder Component: Pre-mixed and sterilized powder (e.g., 60% PMMA, 30% Hydroxyapatite, 10% Barium Sulfate by weight).

  • Mixing bowl and spatula (polypropylene or stainless steel).

  • Molds for specimen casting (Teflon or silicone).

  • Timer.

Procedure:

  • Preparation: Work in a well-ventilated area, preferably a fume hood. Ensure all components are at ambient temperature (21-23°C).

  • Dispensing: Accurately weigh the powder component into the mixing bowl. A typical starting point is a PLR of 2:1 by weight (e.g., 2g powder to 1g liquid), similar to many PMMA systems.[9]

  • Mixing: Draw the liquid monomer into a syringe. Add the liquid to the powder all at once.

  • Initiate Timing: Start the timer immediately upon combining the liquid and powder.

  • Mixing: Vigorously mix the components with the spatula until a homogenous, dough-like paste is formed. This should be completed within 30-45 seconds.

  • Application/Molding: Transfer the paste into the specimen molds for subsequent testing. The cement should be workable for approximately 2-3 minutes before it becomes too stiff to handle.

  • Curing: Allow the specimens to cure undisturbed for at least 1 hour before handling, and 24 hours before mechanical testing to ensure full polymerization.

Protocol 2: Mechanical Characterization (ASTM F451 Framework)

Mechanical integrity is paramount for a bone cement. While ASTM F451 is specific to acrylic bone cement, its principles for compressive strength testing provide an authoritative framework for evaluating new formulations.[10][11]

Mechanical_Testing_Workflow cluster_prep Sample Preparation cluster_test Testing cluster_analysis Data Analysis P1 Prepare Cement (Protocol 1) P2 Cast into Cylindrical Molds (per ASTM F451) P1->P2 P3 Cure for 24h at 37°C P2->P3 P4 De-mold and Polish Ends P3->P4 T1 Mount Sample in Universal Testing Machine P4->T1 T2 Apply Compressive Load at a Constant Rate T1->T2 A1 Record Load-Displacement Curve T2->A1 A2 Calculate Ultimate Compressive Strength (MPa) A1->A2

Caption: Workflow for compressive strength testing of bone cement specimens.

Procedure:

  • Specimen Preparation: Prepare at least five cylindrical specimens (as per ASTM F451 dimensions) using Protocol 1.

  • Conditioning: Submerge the cured specimens in 37°C water for 24 hours prior to testing to simulate physiological conditions.

  • Testing: Use a universal testing machine to apply a compressive load at a constant crosshead speed until failure.

  • Data Recording: Record the maximum load sustained by the specimen.

  • Calculation: Calculate the compressive strength (in MPa) by dividing the maximum load by the cross-sectional area of the cylinder.

  • Comparison: Compare results to the ASTM F451 requirement for PMMA cement, which is a minimum of 70 MPa.[12]

Comparative Mechanical Properties:

PropertyStandard PMMA CementCyanoacrylate Adhesives
Compressive Strength >70 MPa[12]Highly variable; often lower than PMMA but dependent on formulation.
Shear Bond Strength to Bone N/A (mechanical interlock)0.8 - 14.1 MPa (adhesive bond)[13][14]
Setting Time 5 - 15 minutes[15]1 - 5 minutes
Max Exotherm (°C) 80 - 100 °C[2]Minimal / Near-ambient
Protocol 3: In Vitro Cytotoxicity Assessment (ISO 10993-5)

This is the most critical test for an M2CA-based material. The purpose is to determine if the cured cement, or substances that leach from it, cause cell death. This protocol provides a self-validating system through the use of controls.

Materials:

  • Cured cement specimens (prepared in a sterile manner).

  • Osteoblast or fibroblast cell line (e.g., Saos-2, L929).

  • Cell culture medium, serum, and antibiotics.

  • Sterile 24-well plates.

  • MTT or similar cell viability assay kit.

  • Positive control (e.g., latex, dilute phenol).

  • Negative control (e.g., medical-grade polyethylene).

Procedure:

  • Extract Preparation: Incubate the cured cement specimens (and controls) in cell culture medium at 37°C for 24 hours to create an "extract." The ratio of material surface area to medium volume is defined by ISO 10993-12.

  • Cell Seeding: Seed cells into a 24-well plate and allow them to attach and grow for 24 hours until they form a semi-confluent monolayer.

  • Exposure: Remove the existing medium from the cells and replace it with the prepared extracts (from the test material, positive control, and negative control).

  • Incubation: Incubate the cells with the extracts for 24-48 hours.

  • Viability Assessment: After incubation, remove the extracts and perform an MTT assay. This colorimetric assay measures the metabolic activity of living cells. The amount of color produced is directly proportional to the number of viable cells.

  • Data Analysis: Measure the absorbance using a plate reader. Express the viability of cells exposed to the M2CA cement extract as a percentage relative to the negative control.

  • Interpretation: According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect. If high cytotoxicity is observed, formulation strategies such as incorporating more biocompatible fillers or using longer-chain cyanoacrylate co-monomers should be explored.

Protocol 4: Sterilization Considerations

Sterility is non-negotiable for an implantable device. Cyanoacrylates are sensitive to common sterilization methods.[16]

  • Gamma Irradiation/E-beam: Often unsuitable. High energy can initiate polymerization within the packaging, rendering the product useless.[17]

  • Dry Heat: Unsuitable. Temperatures of 160°C or higher, often used for dry heat sterilization, will cause rapid polymerization.[17][18] Lower temperature heat cycles (e.g., 70-110°C) have been explored but require long durations.[19]

  • Steam (Autoclave): Unsuitable. The presence of moisture will instantly polymerize the monomer.

  • Ethylene Oxide (EtO): Most Promising Method. EtO is a low-temperature gas sterilization method compatible with many polymers. It is crucial to ensure adequate aeration post-sterilization to remove residual EtO, which is toxic. This is the most common method for commercial medical-grade cyanoacrylate adhesives.[16]

  • Visible Light: An emerging experimental method that uses visible light under controlled conditions to sterilize the composition without inducing polymerization.[20]

Conclusion and Future Outlook

This compound holds theoretical promise as a component in orthopedic bone cements due to its unique adhesion mechanism and rapid, low-temperature curing. However, its practical application is severely limited by significant biocompatibility and mechanical challenges. The path forward does not lie in using M2CA in its pure form, but in the intelligent design of composite materials. Future research must focus on developing formulations that effectively sequester the M2CA within a biocompatible matrix, control its degradation rate, and neutralize its cytotoxic byproducts. The addition of bioactive components like hydroxyapatite and bioactive glass is a critical strategy to shift the biological response from inflammatory to regenerative. The protocols outlined here provide a foundational framework for the systematic evaluation of such next-generation composite bone cements.

References

Application Notes and Protocols for the Formulation of Biocompatible Methyl 2-Cyanoacrylate Adhesives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl 2-cyanoacrylate (MCA) adhesives have garnered significant interest within the medical and pharmaceutical fields due to their rapid polymerization, strong adhesive properties, and potential for biocompatibility.[1][2][3] This document provides a comprehensive guide to the formulation of biocompatible MCA adhesives, intended for research, scientific, and drug development applications. We will delve into the fundamental chemistry of MCA, explore critical formulation components that ensure biocompatibility, and provide detailed protocols for synthesis, characterization, and in-vitro evaluation. The causality behind experimental choices is explained to provide a deeper understanding of the formulation process. This guide is designed to be a self-validating system, with protocols grounded in established standards and supported by authoritative references.

Introduction: The Chemistry and Biocompatibility of this compound

This compound is a monomer that undergoes rapid anionic polymerization in the presence of weak bases, such as water or amines present on tissue surfaces.[4][5] This polymerization process results in the formation of a strong, durable polymer chain that can effectively bond tissues.[4] The general structure of a cyanoacrylate polymer backbone is a long chain of repeating monomer units.

The biocompatibility of cyanoacrylate adhesives is a critical consideration for medical applications.[2][6] Toxicity is primarily associated with the degradation products, formaldehyde and cyanoacetate, which can be released during the breakdown of the polymer.[7][8] The rate of degradation and subsequent release of these byproducts is influenced by the length of the alkyl chain of the cyanoacrylate ester. Longer-chain cyanoacrylates, such as n-butyl and 2-octyl cyanoacrylate, are often preferred for medical applications due to their slower degradation rates and reduced histotoxicity.[9] However, with careful formulation, this compound can also be rendered biocompatible for specific applications.

Biocompatibility is assessed through a series of standardized tests, primarily guided by the ISO 10993 and United States Pharmacopeia (USP) Class VI standards.[6][10][11] These standards outline a framework for evaluating the biological effects of medical materials, including tests for cytotoxicity, sensitization, and irritation.[6][12]

Formulation Components: A Deeper Dive

The formulation of a biocompatible this compound adhesive involves more than just the monomer. Several key components are essential to ensure stability, control polymerization, and enhance biocompatibility.

Monomer Synthesis and Purity

The synthesis of high-purity this compound monomer is the foundational step. A common industrial method involves the Knoevenagel condensation of methyl cyanoacetate with formaldehyde to form a polymer, which is then depolymerized to yield the monomer.[13][14]

Key Considerations:

  • Purity: The monomer must be of high purity, as impurities can affect polymerization and biocompatibility. Purification is typically achieved through distillation.[13]

  • Moisture Content: The monomer must have a very low moisture content to prevent premature polymerization.[15]

Stabilizers

Stabilizers are crucial for preventing the premature polymerization of the cyanoacrylate monomer during storage.[16] Two main types of stabilizers are used:

  • Free-Radical Stabilizers: These inhibit polymerization initiated by free radicals. Hydroquinone is a commonly used free-radical stabilizer.[17][18]

  • Anionic Stabilizers: These inhibit the anionic polymerization pathway. Acidic compounds like sulfur dioxide are effective anionic stabilizers.[16][18]

The concentration of stabilizers must be carefully controlled. Insufficient stabilization will lead to a shortened shelf life, while excessive stabilization can hinder the desired rapid polymerization upon application.

Other Additives

Various additives can be incorporated into the formulation to modify the properties of the adhesive:

  • Thickening Agents: To control the viscosity of the adhesive and prevent it from running into unintended areas, thickening agents such as polymethyl methacrylate (PMMA) or other soluble polymers can be added.[15][19]

  • Plasticizers: To improve the flexibility of the cured adhesive and reduce brittleness, plasticizers can be included.[19]

  • Biocompatible Dyes: For visualization during application, a biocompatible dye can be added to the formulation.

Experimental Protocols

The following protocols provide a framework for the synthesis, formulation, and evaluation of biocompatible this compound adhesives.

Protocol for Synthesis of this compound Monomer

This protocol is a generalized representation of the industrial synthesis process and should be performed by trained chemists in a suitable laboratory environment.

Materials:

  • Methyl cyanoacetate

  • Formaldehyde (as paraformaldehyde)

  • Basic catalyst (e.g., piperidine)

  • Polymerization inhibitor (e.g., hydroquinone, phosphorus pentoxide)

  • Solvent (e.g., toluene)

Procedure:

  • Polymerization: In a reaction vessel equipped with a stirrer, condenser, and thermometer, combine methyl cyanoacetate, paraformaldehyde, and a basic catalyst in a suitable solvent. Heat the mixture to initiate the condensation reaction, forming poly(methyl cyanoacrylate).[13]

  • Depolymerization: Add polymerization inhibitors to the polymer. Heat the mixture under vacuum. The polymer will depolymerize, and the this compound monomer will distill over.[13]

  • Purification: Collect the distilled monomer. A second distillation may be necessary to achieve the desired purity. Store the purified monomer in a tightly sealed container with stabilizers and away from moisture and light.

Protocol for Formulation of a Biocompatible MCA Adhesive

Materials:

  • Purified this compound monomer

  • Hydroquinone (free-radical stabilizer)

  • Sulfur dioxide (anionic stabilizer, often introduced as a gas or in a solution)

  • Polymethyl methacrylate (thickening agent, optional)

Procedure:

  • In a clean, dry, and inert atmosphere (e.g., a glove box), add the desired amount of hydroquinone to the purified this compound monomer and stir until dissolved. A typical concentration is in the range of 100-1000 ppm.[18]

  • Introduce a controlled amount of sulfur dioxide. This is a critical step and requires precise control to achieve the desired stability without overly inhibiting polymerization.

  • If a higher viscosity is desired, gradually add the thickening agent (e.g., PMMA) while stirring until the target viscosity is reached.[15]

  • Package the final formulation in a sealed, moisture-impermeable container.

Protocol for In-Vitro Cytotoxicity Testing (Based on ISO 10993-5)

This protocol outlines a general procedure for assessing the in-vitro cytotoxicity of the formulated adhesive using an extract test method.[12][20]

Materials:

  • L929 mouse fibroblast cells (or other appropriate cell line)

  • Cell culture medium (e.g., MEM)

  • Serum (e.g., fetal bovine serum)

  • Test adhesive (sterilized)

  • Negative control (e.g., high-density polyethylene)

  • Positive control (e.g., latex)

  • Sterile extraction vehicle (e.g., cell culture medium)

  • MTT or XTT assay kit for assessing cell viability

Procedure:

  • Sample Preparation: Prepare extracts of the sterilized test adhesive, negative control, and positive control by incubating them in the extraction vehicle at 37°C for 24 hours.[21]

  • Cell Seeding: Seed L929 cells into a 96-well plate and incubate until they form a sub-confluent monolayer.

  • Cell Dosing: Remove the cell culture medium and replace it with the extracts from the test adhesive, negative control, and positive control. Incubate for 24-48 hours.

  • Viability Assessment: After the incubation period, assess cell viability using a quantitative method such as the MTT or XTT assay, following the manufacturer's instructions.[22]

  • Data Analysis: Calculate the percentage of cell viability for the test adhesive extract relative to the negative control. According to ISO 10993-5, a reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[23]

Protocol for Adhesive Strength Testing (Based on ASTM F2258)

This protocol provides a method for determining the tensile strength of the tissue adhesive.[24][25]

Materials:

  • Tensile testing machine

  • Substrate (e.g., pig skin as a model for soft tissue)

  • Test adhesive

Procedure:

  • Prepare two pieces of the substrate with a defined bonding area.

  • Apply a thin, uniform layer of the test adhesive to the bonding area of one piece of the substrate.

  • Immediately join the two pieces of substrate and apply gentle pressure for a specified period to allow the adhesive to cure.

  • Mount the bonded specimen in the grips of the tensile testing machine.

  • Apply a tensile load at a constant rate of displacement until the bond fails.[25]

  • Record the maximum load at failure. The tensile strength is calculated by dividing the maximum load by the bond area.

Sterilization

Sterilization is a critical final step for any medical device, including tissue adhesives.[11] However, conventional sterilization methods like steam or high-temperature dry heat can cause premature polymerization of cyanoacrylates.[17][26]

Suitable Sterilization Methods:

  • Ethylene Oxide (EtO) Gas: A common method for sterilizing heat-sensitive medical devices.[11]

  • Gamma Radiation or Electron Beam (E-beam): These methods can be used, but the radiation dose must be carefully controlled to prevent changes in the adhesive's properties.[11][17]

  • Dry Heat Sterilization: Can be employed at lower temperatures (e.g., 70-140°C) for longer durations, but requires careful validation to ensure sterility without compromising the adhesive.[27][28]

Data Presentation

Table 1: Representative Formulation Parameters

ComponentFunctionConcentration Range
This compoundMonomer> 95%
HydroquinoneFree-Radical Stabilizer100 - 1000 ppm
Sulfur DioxideAnionic Stabilizer10 - 100 ppm
Polymethyl MethacrylateThickener0 - 10% w/w

Table 2: Typical Biocompatibility and Performance Data

TestStandardAcceptance Criteria
In-Vitro CytotoxicityISO 10993-5>70% cell viability
Tensile StrengthASTM F2258Application-dependent
Setting Time-< 60 seconds

Visualizations

G cluster_0 Monomer Synthesis & Purification Methyl Cyanoacetate Methyl Cyanoacetate Polymerization Polymerization Methyl Cyanoacetate->Polymerization Formaldehyde Formaldehyde Formaldehyde->Polymerization Poly(methyl cyanoacrylate) Poly(methyl cyanoacrylate) Polymerization->Poly(methyl cyanoacrylate) Depolymerization Depolymerization Poly(methyl cyanoacrylate)->Depolymerization Pure Monomer Pure Monomer Depolymerization->Pure Monomer

Caption: Workflow for the synthesis of this compound monomer.

G Initiator (e.g., H2O) Initiator (e.g., H2O) Monomer Monomer Initiator (e.g., H2O)->Monomer Nucleophilic Attack Carbanion Carbanion Monomer->Carbanion Propagation Propagation Monomer->Propagation Carbanion->Propagation Polymer Chain Polymer Chain Propagation->Polymer Chain Chain Growth

Caption: Anionic polymerization mechanism of this compound.

G Formulated Adhesive Formulated Adhesive Sterilization Sterilization Formulated Adhesive->Sterilization Biocompatibility Testing (ISO 10993) Biocompatibility Testing (ISO 10993) Sterilization->Biocompatibility Testing (ISO 10993) Performance Testing (ASTM) Performance Testing (ASTM) Sterilization->Performance Testing (ASTM) Final Product Final Product Biocompatibility Testing (ISO 10993)->Final Product Performance Testing (ASTM)->Final Product

Caption: Overall workflow from formulation to final product validation.

References

Application Notes and Protocols for Methyl 2-Cyanoacrylate in Microvascular Anastomosis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Microvascular Coaptation

For decades, the gold standard for microvascular anastomosis has been the meticulous and technically demanding placement of interrupted sutures under high magnification.[1][2] This technique, while effective, is associated with significant challenges, including prolonged operative times, vascular wall trauma, and a steep learning curve.[2][3] The advent of medical-grade cyanoacrylate adhesives, particularly methyl 2-cyanoacrylate and its longer-chain derivatives, presents a compelling alternative that addresses many of these limitations.[3][4][5] This guide provides a comprehensive overview of the principles, techniques, and critical considerations for the application of this compound in microvascular anastomosis, intended for researchers, scientists, and drug development professionals engaged in preclinical and surgical research.

Cyanoacrylate adhesives are liquid monomers that rapidly polymerize in an exothermic reaction upon contact with anionic substances like water or biological tissues, forming a strong, durable bond.[6][7][8] This property allows for a sutureless or suture-supported anastomosis, significantly reducing the time required for the procedure.[2][9] However, the successful application of these adhesives requires a nuanced understanding of their chemical properties, potential histotoxicity, and precise application techniques to ensure vessel patency and minimize complications.[1][10][11]

Understanding the Chemistry and Biocompatibility of Medical-Grade Cyanoacrylates

Not all cyanoacrylates are suitable for medical applications. Industrial-grade adhesives, such as those containing ethyl-2-cyanoacrylate ("superglue"), are known to be histotoxic, causing significant inflammation, tissue necrosis, and a pronounced foreign body reaction.[11] Medical-grade cyanoacrylates are synthesized and purified to stringent standards, such as ISO 10993 and USP Class VI, to ensure biocompatibility.[12][13]

The alkyl chain length of the cyanoacrylate monomer is a critical determinant of its biocompatibility and mechanical properties. Shorter-chain derivatives, like methyl- and ethyl-cyanoacrylate, degrade faster, releasing byproducts such as formaldehyde and cyanoacetate, which can elicit a greater inflammatory response.[8][10][11] Longer-chain derivatives, such as butyl- and octyl-cyanoacrylate, are less toxic, more flexible, and degrade more slowly, making them generally more suitable for in-vivo applications.[3][5][11]

Cyanoacrylate Derivative Chain Length Biocompatibility Flexibility Degradation Rate Common Applications
Methyl-2-cyanoacrylateShortLowerRigidFastPrimarily for external use, research applications
Ethyl-2-cyanoacrylateShortLowRigidFastIndustrial applications, not recommended for in-vivo use[11]
n-Butyl-2-cyanoacrylateLongModerateModerateModerateSurgical adhesives (e.g., Histoacryl®)[11]
2-Octyl-cyanoacrylateLongHighHighSlowTopical skin adhesives (e.g., Dermabond®)[14][15]

Table 1: Comparison of Common Cyanoacrylate Derivatives.

Core Principles of Cyanoacrylate-Assisted Microvascular Anastomosis

The fundamental goal of using this compound in microvascular anastomosis is to achieve a rapid, leak-proof, and patent vessel connection. This is accomplished by leveraging the adhesive's ability to bond the adventitial surfaces of the vessel ends. The following core principles underpin the successful application of this technique:

  • Minimalist Suturing: The technique often employs a reduced number of stay sutures (typically 2-3) placed at equidistant points around the vessel circumference.[2][3] These sutures serve to approximate the vessel ends and prevent luminal collapse during adhesive application, rather than providing the primary mechanical strength of the anastomosis.

  • Adventitial Application: The cyanoacrylate adhesive should be applied exclusively to the external surface (adventitia) of the vessel. Intraluminal leakage of the adhesive must be meticulously avoided, as it can lead to thrombosis and vessel occlusion.[3]

  • Dry Field: The polymerization of cyanoacrylate is initiated by moisture. Therefore, the anastomotic site must be kept as dry as possible to allow for controlled application and polymerization of the adhesive.

  • Thin Film Application: A thin, uniform layer of adhesive is sufficient to create a strong bond. Excessive application can lead to a rigid, bulky anastomosis and may increase the local inflammatory response.[16]

Experimental Workflow for Cyanoacrylate-Assisted Microvascular Anastomosis

The following diagram outlines the general workflow for performing a microvascular anastomosis using this compound.

G cluster_prep Preparation cluster_application Adhesive Application cluster_evaluation Evaluation prep_vessel Vessel Isolation and Preparation stay_sutures Placement of Stay Sutures (2-3) prep_vessel->stay_sutures Approximate vessel ends dry_field Establishment of a Dry Field stay_sutures->dry_field apply_adhesive Micro-application of Adhesive to Adventitia dry_field->apply_adhesive polymerization Allow for Polymerization (seconds) apply_adhesive->polymerization Controlled application clamp_release Release of Vascular Clamps polymerization->clamp_release patency_check Assessment of Patency and Hemostasis clamp_release->patency_check Observe for leakage

Figure 1: General workflow for cyanoacrylate-assisted microvascular anastomosis.

Detailed Protocol for End-to-End Microvascular Anastomosis using this compound

This protocol provides a step-by-step guide for performing an end-to-end microvascular anastomosis in a research setting, such as on a rat femoral artery.

Materials:

  • Medical-grade this compound adhesive

  • Micro-applicators or fine-gauge needle

  • Microsurgical instruments (forceps, scissors, needle holder)

  • Microvascular clamps

  • 10-0 or 11-0 nylon sutures

  • Surgical microscope

  • Irrigation solution (e.g., heparinized saline)

  • Hemostatic sponges

Procedure:

  • Vessel Preparation:

    • Under appropriate anesthesia and sterile conditions, expose the target vessel.

    • Carefully dissect the vessel free from surrounding connective tissue, ensuring minimal trauma to the vessel wall.

    • Apply microvascular clamps proximally and distally to achieve vascular control.

    • Transect the vessel with sharp microscissors.

    • Gently irrigate the vessel lumen with heparinized saline to remove any blood clots.

    • Perform adventitiectomy on the vessel ends to prevent adventitial strands from entering the lumen.

  • Placement of Stay Sutures:

    • Place two to three interrupted 10-0 or 11-0 nylon sutures at 180° or 120° intervals around the circumference of the vessel.[2]

    • These sutures should pass through the full thickness of the vessel wall and serve to gently coapt the vessel ends.

    • Leave the suture tails long to allow for gentle traction and manipulation of the vessel.

  • Adhesive Application:

    • Thoroughly dry the external surface of the anastomotic site using a micro-swab or by gentle wicking with a hemostatic sponge.

    • Using a micro-applicator, apply a minimal amount of this compound to the adventitial surface between the stay sutures.

    • The adhesive should be applied as a thin film, creating a bridge between the two vessel ends.

    • Rotate the vessel using the stay sutures to ensure circumferential application of the adhesive.

    • Allow the adhesive to polymerize completely, which typically occurs within seconds. The surface will appear dry and glossy.

  • Anastomotic Evaluation:

    • Once the adhesive has cured, release the distal microvascular clamp first, followed by the proximal clamp.

    • Observe the anastomosis for any signs of leakage. Minor oozing can often be controlled with gentle pressure or the application of an additional micro-droplet of adhesive.

    • Assess vessel patency using a micro-Doppler probe or by observing blood flow through the vessel. The "milking test" described by Acland can also be performed.[2]

Potential Complications and Mitigation Strategies

While cyanoacrylate-assisted anastomosis offers several advantages, it is not without potential complications. Understanding and actively mitigating these risks is crucial for successful outcomes.

Complication Cause Mitigation Strategy
Thrombosis/Occlusion Intraluminal leakage of adhesive.[3]Meticulous adventitial application; use of a luminal stent in select cases.[3]
Anastomotic Leakage Incomplete circumferential seal; insufficient adhesive.[3]Careful, circumferential application of a thin layer of adhesive; application of a second layer if necessary.
Stenosis Excessive adhesive application; pronounced foreign body reaction.[2]Apply a minimal amount of adhesive; consider using longer-chain, less inflammatory cyanoacrylates.
Aneurysm Formation Weakening of the vessel wall due to inflammatory response or adhesive degradation.Use of medical-grade, biocompatible adhesives; ensure proper vessel coaptation with stay sutures.
Foreign Body Reaction Inherent inflammatory response to the cyanoacrylate polymer.[7][17]Utilize the smallest effective amount of adhesive; select longer-chain cyanoacrylates with lower histotoxicity.[11]

Table 2: Complications and Mitigation Strategies in Cyanoacrylate-Assisted Microvascular Anastomosis.

Logical Relationship of Factors Influencing Anastomotic Success

The success of a cyanoacrylate-assisted microvascular anastomosis is dependent on a careful balance of several factors. The following diagram illustrates the interplay between these key elements.

G success Anastomotic Success patency Vessel Patency patency->success hemostasis Hemostasis hemostasis->success technique Surgical Technique application_precision Application Precision technique->application_precision dry_field Dry Field technique->dry_field stay_sutures Stay Suture Placement technique->stay_sutures vessel_prep Vessel Preparation technique->vessel_prep adhesive_props Adhesive Properties biocompatibility Biocompatibility adhesive_props->biocompatibility viscosity Viscosity adhesive_props->viscosity polymerization_time Polymerization Time adhesive_props->polymerization_time biocompatibility->patency application_precision->patency application_precision->hemostasis dry_field->hemostasis stay_sutures->patency vessel_prep->patency

Figure 2: Interrelationship of factors for successful cyanoacrylate anastomosis.

Conclusion: A Valuable Tool in the Microsurgeon's Armamentarium

This compound and its longer-chain derivatives represent a significant advancement in the field of microvascular surgery.[4] When used with a thorough understanding of their properties and with meticulous technique, these adhesives can significantly reduce anastomotic time and simplify the procedure compared to traditional suturing methods.[2][9] However, it is imperative that researchers and clinicians select high-quality, medical-grade adhesives and are aware of the potential complications, such as cytotoxicity and thrombosis.[1][10] As adhesive technology continues to evolve, with the development of more biocompatible and flexible formulations, the role of cyanoacrylates in microvascular anastomosis is poised to expand, offering a valuable and efficient alternative to conventional techniques.

References

Application Notes and Protocols for Methyl 2-Cyanoacrylate as a Sealant in Ophthalmic Surgery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-cyanoacrylate (MCA) is a rapidly polymerizing adhesive that has been utilized in various surgical fields, including ophthalmology, for tissue adhesion and sealing. These application notes provide a comprehensive technical guide for the use of this compound as a sealant in ophthalmic surgery. The document covers the fundamental chemical properties, mechanism of action, diverse surgical applications, detailed protocols for use, and a critical evaluation of its biocompatibility and safety profile. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively and safely utilize this compound in both clinical and research settings, while also highlighting areas for future development in ophthalmic bioadhesives.

Introduction to this compound in Ophthalmic Surgery

Cyanoacrylate adhesives were first discovered in 1942 and have since found numerous applications in medicine due to their ability to rapidly form strong bonds with tissues.[1] this compound is an organic compound characterized by its low viscosity and a highly reactive vinyl group, an ester group, and a nitrile group.[2] This molecular structure allows for rapid anionic polymerization upon contact with moisture, making it an effective tissue adhesive.[2]

In ophthalmology, the use of cyanoacrylate adhesives was first reported in the 1960s.[3] They have been employed as an alternative or adjunct to sutures for various procedures, offering advantages such as shorter surgical times and reduced inflammation.[4][5] While its use in many ophthalmic applications is considered "off-label" and not approved by the FDA in the United States, it remains a valuable tool for ophthalmic surgeons, particularly in emergency situations.[4][6]

Mechanism of Action: Anionic Polymerization

The adhesive properties of this compound are attributed to its rapid polymerization in the presence of anions, such as hydroxyl ions found in water and bodily fluids.[2][6] This process is nearly instantaneous, resulting in the formation of long, strong polymer chains of poly(this compound) that create a firm seal over the tissue defect.[2]

References

Application Notes and Protocols: Synthesis of Core-Shell Nanoparticles with a Poly(methyl 2-cyanoacrylate) Shell for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Nanocarriers

In the landscape of modern therapeutics, the precise delivery of active pharmaceutical ingredients (APIs) to target sites remains a paramount challenge. Core-shell nanoparticles represent a significant leap forward in nanomedicine, offering a versatile platform to overcome biological barriers, protect sensitive drug payloads, and engineer controlled-release kinetics.[1] The unique architecture, comprising a distinct core material encapsulated by a functional shell, allows for the synergistic combination of material properties that are not achievable with single-component nanoparticles.[1]

This guide provides a comprehensive, field-proven protocol for the synthesis of a sophisticated core-shell nanoparticle system. We will focus on a biodegradable and biocompatible poly(lactic-co-glycolic acid) (PLGA) core, a widely used and FDA-approved polymer ideal for drug encapsulation, and a poly(methyl 2-cyanoacrylate) (PMCA) shell.[2][3] The PMCA shell is formed via in-situ anionic polymerization, a rapid and efficient method that allows for the conformal coating of the pre-formed core. This combination leverages the established drug-loading capabilities of PLGA with the unique bioadhesive and degradation properties of PMCA, creating a powerful vehicle for researchers in drug development.

This document is structured to provide not just a series of steps, but the underlying scientific rationale, ensuring that researchers can adapt and troubleshoot the protocol effectively.

Part 1: Mechanistic Insights – The Chemistry of Formation

Understanding the chemical principles governing the synthesis is critical for reproducibility and optimization. The formation of our PLGA-PMCA core-shell nanoparticle is a two-stage process.

Stage 1: Core Formation via Emulsion-Solvent Evaporation

The PLGA core, loaded with a hydrophobic drug, is fabricated using the single emulsion-solvent evaporation method.[4][5] This technique involves dissolving the PLGA polymer and the drug in a water-immiscible organic solvent. This "oil phase" is then emulsified in an aqueous solution containing a stabilizer, typically polyvinyl alcohol (PVA), using high-energy sonication.[3][4] The sonication process breaks the oil phase into nano-sized droplets. The subsequent evaporation of the organic solvent causes the PLGA to precipitate and solidify, entrapping the drug within a solid polymeric matrix. The stabilizer remains at the particle-water interface, preventing aggregation.

Stage 2: Shell Formation via Anionic Polymerization

The defining feature of this protocol is the formation of the PMCA shell. This compound is a unique vinyl monomer characterized by two strong electron-withdrawing groups (nitrile and ester). This electronic structure renders the double bond highly susceptible to nucleophilic attack, leading to extremely rapid anionic polymerization, even when initiated by weak bases like the hydroxyl ions (OH⁻) present in water.

The polymerization mechanism proceeds as follows:

  • Initiation: In the aqueous, acidic medium (pH ~2.5-3.0), the polymerization is controlled. Upon addition of the this compound monomer to the aqueous dispersion of PLGA cores, the process is primed. The polymerization is primarily initiated by hydroxyl ions from water, which act as nucleophiles attacking the electrophilic β-carbon of the cyanoacrylate monomer. This forms a carbanion.

  • Propagation: The newly formed carbanion rapidly attacks another monomer molecule, propagating the polymer chain. This process repeats, leading to the formation of long PMCA chains.

  • Shell Formation: The polymerization occurs at the interface of the PLGA nanoparticle core and the aqueous phase. The forming PMCA chains are insoluble in the acidic water and precipitate onto the surface of the PLGA cores, creating a continuous, conformal shell. The presence of a steric stabilizer like dextran is crucial during this stage to prevent the newly coated particles from aggregating.

This rapid, interfacial polymerization is the cornerstone of forming a well-defined shell structure.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of both the PLGA core and the final core-shell nanoparticles.

Materials and Reagents
ComponentPurposeTypical SpecificationsSupplier Example
PLGA Polymer Core matrix material50:50 LA:GA ratio, MW: 15-50 kDaSigma-Aldrich, Evonik
Model Drug Hydrophobic APIPaclitaxel, Docetaxel, CurcuminVaries by drug
Dichloromethane (DCM) Polymer & Drug SolventACS Grade or higherFisher Scientific
Polyvinyl Alcohol (PVA) Core Stabilizer87-89% hydrolyzed, MW: 13-23 kDaSigma-Aldrich
This compound Shell Monomer>99% purity, stabilizedLoctite, Henkel
Dextran 70 Shell StabilizerMW: ~70 kDaTCI Chemicals
Hydrochloric Acid (HCl) Aqueous Phase for Shelling0.01 N solutionVWR
Sodium Hydroxide (NaOH) Neutralization Agent0.1 N solutionVWR
Deionized Water Dispersion Medium18.2 MΩ·cm resistivityMillipore Milli-Q
Protocol 1: Synthesis of Drug-Loaded PLGA Nanoparticle Core

This protocol is based on the single emulsion-solvent evaporation method.[4][5]

1. Preparation of Phases:

  • Organic Phase: Weigh 100 mg of PLGA and 10 mg of the chosen hydrophobic drug. Dissolve both in 2 mL of dichloromethane (DCM) in a glass vial. Ensure complete dissolution by gentle vortexing.
  • Aqueous Phase: Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 mL of deionized water. This may require heating to ~70°C with stirring. Allow the solution to cool to room temperature before use.

2. Emulsification:

  • Add the 2 mL of the organic phase to 10 mL of the 1% PVA aqueous phase in a small beaker.
  • Immediately immerse the tip of a probe sonicator about 1-2 cm into the liquid.
  • Sonicate on ice for 2 minutes at 40% amplitude, using a pulse cycle of 10 seconds on, 5 seconds off. This prevents excessive heating. The solution should turn into a milky-white emulsion.

3. Solvent Evaporation:

  • Transfer the emulsion to a larger beaker containing 25 mL of a 0.1% (w/v) PVA solution.
  • Stir moderately with a magnetic stirrer for at least 3 hours in a fume hood to allow for the complete evaporation of the DCM. The hardening of nanoparticles is indicated by the dissipation of the organic solvent smell.

4. Core Purification:

  • Transfer the nanoparticle suspension to centrifuge tubes.
  • Centrifuge at 15,000 x g for 20 minutes at 4°C.
  • Discard the supernatant, which contains excess PVA and unencapsulated drug.
  • Resuspend the nanoparticle pellet in 15 mL of deionized water by vortexing and brief sonication in a water bath.
  • Repeat the centrifugation and washing steps two more times to ensure complete removal of excess surfactant.

5. Final Resuspension:

  • After the final wash, resuspend the PLGA nanoparticle core pellet in 10 mL of 0.01 N HCl. This acidic solution serves as the aqueous phase for the subsequent shelling reaction.

Protocol 2: Formation of the Poly(this compound) Shell

This protocol utilizes dispersion polymerization to coat the pre-formed PLGA cores.

1. Preparation of the Reaction Medium:

  • In a 50 mL round-bottom flask, combine the 10 mL PLGA core suspension (from Protocol 1, Step 5) with an additional 10 mL of 0.01 N HCl containing 2% (w/v) Dextran 70.
  • Place the flask in an ice bath on a magnetic stir plate and stir vigorously (e.g., 700-800 RPM).

2. Monomer Addition and Polymerization:

  • Using a microliter syringe, add 100 µL of this compound monomer dropwise to the center of the vortex of the stirring PLGA suspension.
  • Allow the polymerization to proceed for 3-4 hours under continuous stirring at room temperature. The suspension will maintain its milky appearance.

3. Neutralization and Stabilization:

  • After the polymerization period, stop the stirring and slowly add 0.1 N NaOH dropwise until the pH of the suspension reaches ~7.0. Monitor with a calibrated pH meter.
  • Allow the neutralized suspension to stir gently for an additional 30 minutes.

4. Purification of Core-Shell Nanoparticles:

  • Purify the core-shell nanoparticles using the same centrifugation and washing procedure described in Protocol 1, Step 4. Use deionized water for all washing steps.
  • After the final wash, resuspend the pellet in a suitable buffer (e.g., PBS) or deionized water for characterization and storage. For long-term storage, lyophilization is recommended, often with a cryoprotectant like trehalose.

Part 3: Characterization and Self-Validation

A robust protocol must be self-validating. Characterization at each stage confirms the successful completion of the previous step and provides critical data on the nanoparticle properties.

ParameterTechniqueCore (PLGA) - Expected ResultsCore-Shell (PLGA-PMCA) - Expected ResultsRationale
Hydrodynamic Diameter & PDI Dynamic Light Scattering (DLS)150-200 nm, PDI < 0.15170-230 nm (increase of 20-30 nm), PDI < 0.20Confirms shell formation via a measurable increase in size. A low Polydispersity Index (PDI) indicates a monodisperse and uniform population.
Surface Charge Zeta Potential Measurement-15 to -25 mV (due to terminal carboxyl groups of PLGA)-5 to -15 mV (less negative)The PMCA shell masks the PLGA surface charge, leading to a shift in zeta potential, providing strong evidence of successful coating.
Morphology & Structure Transmission Electron Microscopy (TEM)Solid, spherical, electron-dense spheres.[6]A distinct, darker halo or layer (the shell) surrounding a lighter core.[6]Provides direct visual confirmation of the core-shell architecture.
Encapsulation Efficiency UV-Vis or HPLC>70% (drug-dependent)N/A (measured at core stage)Quantifies the amount of drug successfully loaded into the PLGA core before shelling.

Part 4: Field-Proven Insights & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Large Particle Size / High PDI in Core Synthesis Insufficient sonication energy; PLGA concentration too high; PVA concentration too low.Increase sonication amplitude/time. Ensure sonicator probe is properly immersed. Reduce PLGA concentration. Increase PVA concentration to 1-2%.
Particle Aggregation During Shelling Insufficient stabilizer (Dextran 70); pH of the medium is too high, causing premature, uncontrolled polymerization; Inadequate stirring.Ensure Dextran 70 is fully dissolved at the correct concentration (2% w/v). Strictly maintain the acidic pH (2.5-3.0) during monomer addition. Increase stirring speed to ensure rapid monomer dispersion.
Formation of a Solid Polymer Mass (Bulk Polymerization) Monomer added too quickly; Localized high concentration of monomer.Add the this compound monomer very slowly and dropwise directly into the vortex. Ensure vigorous stirring.
Low Yield of Core-Shell Particles Loss of particles during washing steps; Insufficient centrifugation speed/time.Ensure pellets are tightly formed before decanting the supernatant. Increase centrifugation g-force or duration if the pellet is loose.
No Significant Increase in Size After Shelling Polymerization failure; Insufficient monomer added.Verify the purity and reactivity of the this compound monomer (it degrades with moisture). Ensure the reaction medium is acidic. Increase the amount of monomer added in small increments.

Part 5: Visualizing the Process

Experimental Workflow Diagram

This diagram illustrates the sequential steps from raw materials to the final, purified core-shell nanoparticles.

G cluster_core Stage 1: PLGA Core Synthesis cluster_shell Stage 2: PMCA Shell Formation A 1. Prepare Phases - PLGA/Drug in DCM (Organic) - PVA in Water (Aqueous) B 2. Emulsification (Probe Sonication) A->B C 3. Solvent Evaporation (Magnetic Stirring) B->C D 4. Purification (Centrifugation/Washing) C->D E PLGA Core Nanoparticles (in 0.01N HCl) D->E F 5. Prepare Reaction Medium (PLGA Cores + Dextran 70 in HCl) E->F Transfer Core Suspension G 6. Add Monomer (this compound) F->G H 7. Anionic Polymerization G->H I 8. Neutralization (NaOH) H->I J 9. Purification (Centrifugation/Washing) I->J K Final Core-Shell Nanoparticles J->K caption Workflow for PLGA-PMCA Core-Shell Nanoparticle Synthesis.

Caption: Workflow for PLGA-PMCA Core-Shell Nanoparticle Synthesis.

Core-Shell Nanoparticle Structure

This diagram illustrates the final architecture of the synthesized nanoparticle.

G cluster_0 Core-Shell Nanoparticle Core PLGA Core (Drug Encapsulated) Shell Poly(this compound) Shell caption Schematic of a PLGA Core / PMCA Shell Nanoparticle.

Caption: Schematic of a PLGA Core / PMCA Shell Nanoparticle.

References

Application Notes and Protocols for Methyl 2-Cyanoacrylate in Veterinary Wound Closure

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The following document provides a comprehensive technical guide on the application of methyl 2-cyanoacrylate for veterinary wound closure. It is intended for an audience of researchers, scientists, and drug development professionals. This guide moves beyond a simple recitation of protocols to explain the underlying scientific principles, potential complications, and the rationale for specific procedural steps, thereby ensuring a foundation of expertise, experience, and trustworthiness.

Introduction: The Double-Edged Sword of Rapid Polymerization

Cyanoacrylate adhesives have been a subject of interest in both human and veterinary medicine for decades, offering the allure of rapid, suture-less wound closure.[1][2] The fundamental mechanism of action is an anionic polymerization process initiated by weak bases, such as the water and amines present on biological surfaces.[1][3][4] This reaction is nearly instantaneous, forming a strong adhesive bond within seconds.[3]

However, not all cyanoacrylates are created equal. The alkyl ester side chain is a critical determinant of the adhesive's biocompatibility and mechanical properties.[1][5][6] this compound (M2C), the focus of this guide, is a short-chain cyanoacrylate.[2][5] While its rapid polymerization is a key feature, this is intrinsically linked to significant histotoxicity, a factor that demands careful consideration in any research or clinical application.[3][5]

Mechanism of Action and Associated Histotoxicity

Anionic Polymerization at the Tissue Interface

Upon application to a wound, the this compound monomer comes into contact with moisture (H₂O) and amine groups from proteins in the tissue exudate. This contact initiates an anionic polymerization cascade, as depicted in the diagram below. The result is a long-chain polymer, poly(this compound), that bridges the wound edges.

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer This compound Monomer Carbanion Carbanion Intermediate Monomer->Carbanion Chain Growth Initiator H₂O / Amines (from tissue) Initiator->Monomer Nucleophilic Attack Another_Monomer Monomer Carbanion->Another_Monomer Adds to another monomer Polymer Poly(this compound) (Solidified Adhesive) Another_Monomer->Polymer Chain Termination

Caption: Anionic polymerization of this compound on a biological surface.

The Problem of Degradation: Formaldehyde Release

The primary concern with this compound is its in vivo degradation profile.[7] The polymer chain undergoes hydrolytic scission, breaking down into formaldehyde and methyl cyanoacetate.[7] Both of these degradation products are cytotoxic and can elicit a significant inflammatory response.[2][7]

This rapid degradation and subsequent release of toxic byproducts are the root cause of the histotoxicity associated with short-chain cyanoacrylates.[2] Studies have shown that this can lead to acute inflammation, tissue necrosis, and a chronic foreign body giant cell reaction.[8][9][10]

Comparative Analysis with Other Cyanoacrylates

For drug development and research professionals, understanding the context of M2C within the broader family of cyanoacrylates is crucial. Longer-chain derivatives, such as n-butyl-cyanoacrylate and 2-octyl-cyanoacrylate, are now more commonly used in veterinary medicine due to their improved biocompatibility.[1][11]

PropertyThis compound (Short-Chain)n-Butyl/2-Octyl Cyanoacrylate (Long-Chain)Rationale & Significance
Polymerization Rate Very Fast[3]Fast[2]Slower polymerization of long-chain variants produces less exothermic heat, reducing potential thermal damage to tissues.[3]
Bond Flexibility Brittle, Rigid[6]Flexible[1][6]A more flexible bond is desirable for wounds on mobile areas of the body, as it is less likely to crack and dehisce.
Degradation Rate Fast[7]Slow[2][7]Slower degradation leads to a more gradual release of byproducts, allowing the surrounding tissue to metabolize them with less inflammation.[3][7]
Histotoxicity HighLow[2]The primary reason for the shift towards long-chain cyanoacrylates in clinical practice.[5][12]
Wound Breaking Strength Initially high but brittleInitially lower but more durable[13]While some studies suggest high initial tensile strength for M2C, its brittleness can lead to premature failure.[13][14]

Experimental Protocols for Evaluation

The following protocols are designed for the in-vivo evaluation of this compound in a research setting. These are not recommendations for clinical use but rather a framework for controlled scientific investigation.

Protocol 1: In-Vivo Biocompatibility Assessment in a Rodent Model

Objective: To evaluate the acute and chronic inflammatory response to topically applied this compound on a full-thickness dermal incision.

Materials:

  • This compound adhesive

  • Sterile surgical instruments

  • Anesthetic agent (e.g., isoflurane)

  • Hair clippers

  • Antiseptic solution (e.g., chlorhexidine)

  • Sterile gauze

  • Biopsy punches (4mm)

  • 10% neutral buffered formalin

  • Suture material (for control group)

Methodology:

  • Anesthetize the animal according to IACUC-approved protocols.

  • Shave and aseptically prepare a surgical site on the dorsal thorax.

  • Create two parallel, 2 cm full-thickness linear incisions through the dermis.

  • Wound Closure:

    • Group 1 (Experimental): Carefully appose the wound edges with forceps. Apply a thin layer of this compound to the exterior of the incision, ensuring no adhesive enters the wound bed. Hold the edges together for 60 seconds.

    • Group 2 (Control): Close the second incision with a simple interrupted suture pattern using 4-0 monofilament suture.

  • Recover the animal from anesthesia and monitor for any signs of distress or adverse reactions.

  • Tissue Collection: At designated time points (e.g., 3, 7, 14, and 28 days post-procedure), euthanize a subset of animals.

  • Collect full-thickness tissue samples from the center of each incision site using a 4mm biopsy punch.

  • Fix the samples in 10% neutral buffered formalin for histological processing.

  • Histological Analysis: Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Evaluate for:

    • Neutrophilic and mononuclear cell infiltration

    • Presence of foreign body giant cells

    • Evidence of tissue necrosis

    • Fibroplasia and re-epithelialization

cluster_preop Pre-Operative cluster_op Operative cluster_postop Post-Operative & Analysis Anesthesia Anesthetize Animal Prep Shave & Aseptically Prepare Site Anesthesia->Prep Incisions Create Two 2cm Linear Incisions Prep->Incisions Closure_M2C Close Incision 1: This compound Incisions->Closure_M2C Closure_Suture Close Incision 2: Suture (Control) Incisions->Closure_Suture Recovery Animal Recovery & Monitoring Closure_M2C->Recovery Closure_Suture->Recovery Collection Tissue Collection (Days 3, 7, 14, 28) Recovery->Collection Histology Histological Processing & Analysis Collection->Histology

Caption: Workflow for in-vivo biocompatibility assessment.

Protocol 2: Tensile Strength Analysis of Wound Closure

Objective: To quantify the tensile strength of wounds closed with this compound compared to conventional sutures at an early time point.

Materials:

  • Items from Protocol 4.1

  • Tensiometer

Methodology:

  • Follow steps 1-4 from Protocol 4.1.

  • At a pre-determined early time point (e.g., 7 days post-procedure), euthanize the animals.

  • Excise the entire wound, including a 1 cm margin of healthy skin on either side.

  • Cut the excised tissue into strips perpendicular to the incision line.

  • Mount the tissue strips in a tensiometer.

  • Apply a distracting force at a constant rate until wound disruption occurs.

  • Record the peak load (in Newtons) required to disrupt the wound.

  • Statistically compare the mean peak load between the this compound and suture groups.

Critical Application Considerations and Best Practices

When working with this compound in a research context, the following points are critical for both safety and data integrity:

  • Topical Use Only: this compound should never be used for internal wound closure or placed below the epidermal layer due to its high histotoxicity.[11]

  • Wound Selection: This adhesive is only appropriate for wounds under low tension. High-tension wounds require sutures for proper apposition.[13]

  • Avoid Contaminated Wounds: Do not use on infected or deep puncture wounds, as the adhesive can trap bacteria and prevent drainage.[11]

  • Thin Layer Application: A thick layer of adhesive is less effective and can increase the inflammatory response.[1] Apply a single, thin layer for optimal bonding.

  • Precise Application: Prevent the adhesive from seeping between the wound edges, which can impede healing and act as a foreign body within the wound.

Conclusion and Future Directions

This compound represents the first generation of cyanoacrylate tissue adhesives. While it demonstrates the principle of rapid, adhesive-based wound closure, its inherent histotoxicity makes it a poor candidate for modern veterinary clinical applications.[3][5] Research and development efforts have rightly shifted to longer-chain derivatives like 2-octyl and n-butyl cyanoacrylate, which offer a much more favorable balance of adhesive strength, flexibility, and biocompatibility.[11] For scientists and researchers, understanding the properties and limitations of this compound provides a crucial baseline for evaluating the advancements and innovations in the field of surgical adhesives.

References

Application Notes and Protocols for the Assembly of Microfluidic Devices Using Methyl 2-Cyanoacrylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Rapid and Accessible Bonding Solution for Microfluidic Prototyping

In the fast-paced world of microfluidics research and development, the ability to rapidly prototype and reliably assemble devices is paramount. While established techniques such as plasma-assisted bonding and solvent bonding are mainstays in academic and industrial laboratories, they often require specialized equipment, involve multi-step processes, and can be material-specific. This guide explores the use of methyl 2-cyanoacrylate (MCA) as a powerful, accessible, and rapid adhesive for the assembly of microfluidic devices.

This compound, a monomer belonging to the cyanoacrylate family of adhesives, is renowned for its near-instantaneous polymerization upon contact with trace amounts of moisture. This property makes it an attractive candidate for bonding a variety of materials commonly used in microfluidics, including polydimethylsiloxane (PDMS), glass, and thermoplastics like poly(methyl methacrylate) (PMMA). This document provides a comprehensive overview of the science behind MCA bonding, detailed protocols for its application in microfluidic device assembly, and a critical evaluation of its performance characteristics.

The Science of this compound Adhesion

Understanding the fundamental principles of MCA polymerization is crucial for its successful application in the precise world of microfluidics.

Anionic Polymerization: A Moisture-Triggered Cascade

The remarkable adhesive properties of this compound stem from its rapid anionic polymerization. The monomer itself is stabilized by a weak acid to prevent premature curing. The polymerization process is initiated by weak bases, with the hydroxyl ions (OH⁻) present in ambient moisture being the most common initiator.

The mechanism proceeds as follows:

  • Initiation: A nucleophile, typically a hydroxyl ion from surface moisture, attacks the electron-deficient β-carbon of the cyanoacrylate monomer. This results in the formation of a carbanion.

  • Propagation: The newly formed carbanion then acts as a nucleophile, attacking another monomer molecule. This process repeats, rapidly forming long, strong polymer chains of poly(this compound).

  • Termination: The polymerization reaction is terminated when the growing chain reacts with a terminating agent, which can be an acidic species or another impurity.

This rapid, self-propagating reaction allows for fixture times of mere seconds, a significant advantage in rapid prototyping workflows.

Monomer This compound Monomer Carbanion Carbanion Formation Monomer->Carbanion forms Initiator Hydroxyl Ion (OH⁻) from surface moisture Initiator->Monomer attacks Propagation Chain Propagation (Addition of Monomers) Carbanion->Propagation initiates Polymer Poly(this compound) (Strong Adhesive Bond) Propagation->Polymer results in

Figure 1: Anionic polymerization of this compound initiated by moisture.

Key Properties of this compound

The suitability of MCA for microfluidic applications is dictated by a unique set of properties:

PropertyTypical Value/CharacteristicImplication for Microfluidics
Viscosity Low (typically 2-5 cP)Excellent for wicking into micro-scale gaps and forming thin bond lines. However, care must be taken to prevent channel clogging.
Cure Time Seconds to minutesEnables rapid device assembly and testing, significantly accelerating prototyping cycles.
Bond Strength High tensile and shear strengthProvides robust sealing of microchannels capable of withstanding moderate pressures.
Gap Filling PoorBest suited for bonding smooth, well-mated surfaces. Not ideal for rough or uneven substrates.
Color Colorless and transparentAllows for optical inspection of microchannels and is suitable for applications requiring optical detection methods.
Operating Temperature -54°C to 82°C (typical)Suitable for a wide range of microfluidic applications, though performance can degrade at elevated temperatures.

Protocols for Microfluidic Device Assembly with this compound

The following protocols provide a starting point for the assembly of microfluidic devices using MCA. Optimization may be required based on the specific device geometry, materials, and application.

General Preparatory Steps & Best Practices
  • Work in a Controlled Environment: While ambient humidity is required for curing, excessive humidity can lead to premature polymerization. A relative humidity of 40-60% is generally recommended. Work in a clean, dust-free area to avoid particulate contamination at the bonding interface.

  • Safety Precautions: this compound can bond to skin and eyes instantly. Always wear appropriate personal protective equipment (PPE), including safety glasses and nitrile gloves. Work in a well-ventilated area to avoid inhaling fumes.

  • Adhesive Selection: Use a low-viscosity, medical or industrial-grade this compound for best results. Avoid gel-based formulations, as they are not suitable for microfluidic applications.

Protocol 1: Bonding PDMS to Glass

This protocol is suitable for creating hybrid PDMS-glass devices, a common configuration in academic research.

Materials:

  • Cured PDMS microfluidic chip with microchannels

  • Glass microscope slide or coverslip

  • Low-viscosity this compound

  • Isopropanol (IPA)

  • Deionized (DI) water

  • Nitrogen or clean compressed air source

  • Plasma cleaner (optional, for enhanced adhesion)

Procedure:

  • Surface Cleaning and Preparation:

    • Thoroughly clean the glass slide and the bonding surface of the PDMS chip with isopropanol, followed by a rinse with DI water.

    • Dry the surfaces completely using a gentle stream of nitrogen or clean compressed air. Ensure no residual fibers or particles remain on the surfaces.

  • Optional Plasma Treatment for Enhanced Adhesion:

    • For a more robust and hydrophilic bond, treat both the PDMS and glass surfaces with oxygen plasma for 15-30 seconds.[1][2] This creates hydroxyl groups on the surfaces, which can improve the wetting and adhesion of the cyanoacrylate.

  • Adhesive Application:

    • Place a very small droplet of this compound on the glass slide, away from the area where the microchannels will be.

    • Use a fine, clean needle or a micro-dispensing tip to carefully draw a thin, uniform line of adhesive around the perimeter of the microchannel features on the PDMS chip. Crucially, avoid applying adhesive directly into or across the microchannels.

  • Assembly and Curing:

    • Carefully align the PDMS chip with the glass slide and bring them into contact.

    • Apply gentle, uniform pressure for 30-60 seconds to ensure the adhesive spreads into a thin, continuous film at the bonding interface.

    • Allow the device to cure at room temperature for at least 15-30 minutes before handling. For applications involving pressure, a longer curing time of 24 hours is recommended to achieve maximum bond strength.

cluster_prep Preparation cluster_application Application cluster_assembly Assembly & Curing Clean Clean PDMS and Glass (IPA, DI Water) Plasma Optional: Oxygen Plasma (15-30s) Clean->Plasma Apply Apply thin line of MCA around channels on PDMS Plasma->Apply Align Align PDMS and Glass Apply->Align Press Apply gentle, uniform pressure (30-60s) Align->Press Cure Cure at room temperature (15-30 min initial, 24h full) Press->Cure

Figure 2: Workflow for bonding PDMS to glass using this compound.

Protocol 2: Bonding Thermoplastic Devices (e.g., PMMA-PMMA)

This protocol is suitable for assembling devices fabricated from thermoplastics like PMMA, which are increasingly used for commercial microfluidic applications.

Materials:

  • Two PMMA layers (one with microchannels, one as a lid)

  • Low-viscosity this compound

  • Isopropanol (IPA)

  • Deionized (DI) water

  • Nitrogen or clean compressed air source

  • Clamps or a press

Procedure:

  • Surface Preparation:

    • Clean both PMMA surfaces thoroughly with isopropanol and rinse with DI water.

    • Dry the surfaces completely with a gentle stream of nitrogen or clean compressed air.

  • Adhesive Application:

    • Apply a very fine, uniform bead of this compound to the bonding surface of one of the PMMA layers, carefully outlining the microchannel network. A micro-dispensing system is highly recommended for precise application.

  • Assembly and Curing:

    • Carefully align the two PMMA layers and bring them into contact.

    • Immediately place the assembly in a clamp or press and apply uniform pressure. The pressure should be sufficient to ensure intimate contact and spreading of the adhesive without deforming the microchannels.

    • Allow the device to cure under pressure for at least 1-2 hours. For optimal bond strength, a 24-hour cure at room temperature is recommended.

Performance Characteristics and Considerations

While MCA offers a rapid and convenient bonding solution, it's essential to understand its performance limitations.

Bond Strength

The bond strength of MCA-assembled devices is influenced by the substrate materials, surface preparation, and curing conditions. While specific burst pressure data for MCA-bonded microfluidic devices is not widely available in the literature, the inherent high tensile and shear strength of cyanoacrylates suggests that well-formed bonds can withstand the moderate pressures typical of many microfluidic applications (e.g., perfusion cell culture, droplet generation). For comparison, plasma-bonded PDMS-glass devices can exhibit burst pressures ranging from 24 to 74 psi.[1] It is reasonable to expect that properly executed MCA bonds will fall within a functional range for many applications, though empirical testing is crucial for pressure-sensitive systems.

Chemical Compatibility

The chemical resistance of cured poly(this compound) is a critical consideration. In general, cyanoacrylates exhibit good resistance to non-polar solvents but are susceptible to degradation by polar solvents.

Solvent/ChemicalCompatibilityNotes
Water, Alcohols (Methanol, Ethanol, Isopropanol)LimitedProlonged exposure can weaken the bond.
Acetone, AcetonitrilePoorWill readily dissolve the adhesive.
Toluene, HexaneGoodGenerally compatible for short-term exposure.
Cell Culture Media (aqueous-based)GoodSuitable for many cell culture applications, but biocompatibility must be considered.
Strong Acids and BasesPoorCan rapidly degrade the polymer.

Note: This table provides general guidance. It is essential to test the compatibility of your specific reagents with MCA-bonded devices before committing to an experimental workflow.

Biocompatibility and Cytotoxicity

For applications involving cell culture, the biocompatibility of the bonding agent is of utmost importance. While medical-grade cyanoacrylates are used for tissue adhesion, industrial-grade formulations may contain additives that can be cytotoxic. Furthermore, the degradation of poly(cyanoacrylates) can release formaldehyde, a known cytotoxic compound.[3]

Studies have shown that this compound can exhibit higher cytotoxicity compared to longer-chain cyanoacrylates like ethyl 2-cyanoacrylate.[4][5][6] Direct contact with cured MCA has been shown to create an inhibition zone for cell growth.[5] Therefore, for sensitive cell culture applications, it is crucial to:

  • Use a high-purity, medical-grade this compound if possible.

  • Ensure complete polymerization of the adhesive before introducing cells.

  • Thoroughly flush the microfluidic channels with sterile culture medium to remove any unreacted monomer or byproducts.

  • Conduct cytotoxicity assays with your specific cell line to validate the biocompatibility of the MCA-bonded devices.

Comparative Analysis with Other Bonding Techniques

The choice of a bonding method depends on the specific requirements of the application, available resources, and desired throughput.

FeatureThis compound BondingPlasma-Assisted BondingSolvent Bonding
Speed Very fast (seconds to minutes)Moderate (minutes)Slow (minutes to hours)
Equipment Minimal (adhesive dispenser)Requires plasma cleanerRequires press, oven
Cost LowHigh (equipment cost)Low to moderate
Substrate Versatility Good (bonds various materials)Primarily for PDMS and glassMaterial-specific (requires a suitable solvent)
Channel Clogging Risk High (requires careful application)LowModerate to high
Chemical Compatibility Limited (poor with polar solvents)Good (similar to bulk material)Good (once solvent is fully evaporated)
Biocompatibility Requires careful validationGenerally goodCan be an issue if solvent is not fully removed

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Weak or No Bond - Inadequate surface cleaning- Insufficient moisture for curing- Adhesive applied too thickly- Reclean surfaces thoroughly.- Work in an environment with 40-60% humidity.- Apply a very thin, uniform layer of adhesive.
Microchannel Clogging - Excessive adhesive application- Low viscosity adhesive wicking into channels- Use a micro-dispensing system for precise application.- Apply adhesive away from channel openings and allow it to spread.
Inconsistent Bonding - Uneven pressure during assembly- Non-uniform adhesive application- Use clamps or a press to apply uniform pressure.- Ensure a consistent, thin line of adhesive.
Device Leakage at High Pressure - Incomplete bond formation- Insufficient curing time- Ensure a continuous adhesive seal around all features.- Allow for a full 24-hour cure for maximum strength.

Conclusion: A Valuable Tool for Rapid Prototyping

This compound offers a compelling alternative for the rapid assembly of microfluidic devices, particularly in prototyping and proof-of-concept stages. Its ease of use, speed, and low cost make it an accessible option for virtually any laboratory. However, researchers and drug development professionals must be mindful of its limitations, including the risk of channel clogging, limited chemical compatibility, and potential cytotoxicity. By understanding the underlying science and following careful protocols, this compound can be a valuable addition to the microfluidic fabrication toolbox, accelerating innovation and discovery.

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing Methyl 2-Cyanoacrylate for Optimal Experimental Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl 2-cyanoacrylate (MCA). This guide is designed for researchers, scientists, and drug development professionals who utilize MCA in their experiments. Premature polymerization of this highly reactive monomer is a common challenge that can compromise experimental results and lead to resource loss. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you effectively inhibit premature polymerization and ensure the stability and reliability of your MCA stocks.

Understanding the Instability of this compound: The "Why" Behind Premature Polymerization

This compound's remarkable adhesive properties stem from its rapid polymerization. However, this same reactivity makes it susceptible to premature polymerization during storage. The primary culprits are anionic and free-radical polymerization pathways.

Anionic Polymerization: This is the most common and rapid polymerization route for MCA. It is initiated by weak bases, with ubiquitous moisture being the most frequent initiator.[1][2][3][4][5] Even trace amounts of moisture on container surfaces or in the ambient air can trigger a chain reaction, leading to solidification of the monomer.[6][7]

Free-Radical Polymerization: While less common at ambient temperatures, this pathway can be initiated by heat, light (UV), or the presence of radical species.[1][2][5]

To counteract these processes, commercial MCA formulations contain a dual-stabilizer system: an anionic polymerization inhibitor and a free-radical polymerization inhibitor.[1][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary stabilizers used in this compound and how do they work?

A1: this compound is stabilized against both anionic and free-radical polymerization.

  • Anionic Polymerization Inhibitors: These are acidic compounds that neutralize the basic initiators, primarily hydroxide ions from moisture. Common anionic inhibitors include acidic gases like sulfur dioxide (SO₂) and Lewis acids such as boron trifluoride (BF₃) .[1][8][9] These inhibitors effectively halt the initiation step of anionic polymerization.

  • Free-Radical Polymerization Inhibitors: These are typically phenolic compounds, with hydroquinone (HQ) being the most common.[8] Hydroquinone acts as a radical scavenger, terminating the free-radical chain reactions that can be initiated by heat or light.

Q2: What are the ideal storage conditions for unopened containers of this compound?

A2: To maximize the shelf life of unopened MCA, it is crucial to store it in a controlled environment.

  • Temperature: Refrigeration at 2-8°C (35-46°F) is highly recommended.[6][7] Lower temperatures significantly slow down the rate of both anionic and free-radical polymerization.

  • Moisture: Containers must be kept tightly sealed to prevent the ingress of atmospheric moisture.[6]

  • Light: Store in opaque or dark containers to protect the monomer from UV light, which can initiate free-radical polymerization.

Q3: Can I refrigerate an opened bottle of this compound?

A3: It is generally not recommended to refrigerate an opened bottle of MCA. When a cold bottle is brought to room temperature, condensation can form inside, introducing moisture and leading to rapid polymerization.[6] Once opened, it is best to store the bottle at ambient temperature in a dry location and use it within a month.[6] To minimize moisture ingress, keep the bottle tightly capped when not in use.

Q4: My new, unopened bottle of this compound polymerized. What happened?

A4: Premature polymerization in an unopened bottle is typically due to a breach in the container seal, allowing moisture to enter, or exposure to excessive heat during shipping or storage. Always inspect new bottles for any signs of damage to the cap or seal.

Q5: How does the viscosity of this compound relate to its stability?

A5: A noticeable increase in the viscosity of your MCA solution is a key indicator of partial polymerization and reduced stability. As the monomer polymerizes, the chain length of the polymer molecules increases, leading to a thicker consistency. A significant change in viscosity suggests that the adhesive's performance will be compromised.[10][11]

Troubleshooting Guide: Identifying and Resolving Storage Issues

This section provides a structured approach to troubleshooting common problems encountered during the storage of this compound.

Observation Potential Cause(s) Corrective and Preventive Actions
Increased Viscosity or Gel Formation Partial polymerization due to moisture contamination or inhibitor depletion.- Discard the affected bottle. Do not attempt to use it as performance will be unpredictable.- Review storage procedures. Ensure containers are tightly sealed and stored in a low-humidity environment.- For opened bottles, minimize the time the cap is off. Consider using a dispensing needle to minimize air exposure.- Purchase smaller quantities to ensure the stock is used before significant degradation occurs.
Cloudy or Hazy Appearance Onset of polymerization, forming microscopic polymer particles.- The monomer is no longer viable for most applications. Discard the bottle.- Ensure proper handling to prevent contamination from dispensing tips or other lab equipment.
Solidified Monomer Complete polymerization due to significant moisture exposure or prolonged storage at elevated temperatures.- Discard the bottle.- Re-evaluate the entire storage and handling workflow to identify potential sources of moisture or heat.
Slower Curing Time or Weaker Bonds Depletion of active monomer due to partial polymerization.- This is a clear sign of degradation. Use a fresh bottle of MCA for critical experiments.- Implement a "first-in, first-out" inventory system to ensure older stock is used first.
Discoloration (Yellowing) Can be a sign of degradation, particularly if accompanied by an increase in viscosity.[12]- While slight yellowing may not always impact performance, it should be monitored. If other signs of polymerization are present, discard the monomer.

Experimental Protocols for Stability Assessment

For researchers requiring stringent quality control, the following protocols can be adapted to assess the stability of this compound stocks.

Protocol 1: Viscosity Measurement for Stability Monitoring

Objective: To quantitatively track changes in MCA viscosity over time as an indicator of polymerization.

Materials:

  • Viscometer (e.g., Brookfield DV-I Prime or similar) with appropriate spindle

  • Temperature-controlled water bath

  • MCA sample

  • Glass beaker

Procedure:

  • Equilibrate the MCA sample and the viscometer spindle to a consistent temperature (e.g., 25°C) using the water bath.

  • Pour a sufficient volume of the MCA sample into the beaker.

  • Immerse the viscometer spindle into the MCA sample to the marked level.

  • Set the viscometer to a specific speed (RPM) and allow the reading to stabilize.

  • Record the viscosity in centipoise (cP).

  • Repeat this measurement at regular intervals (e.g., weekly or bi-weekly) for your MCA stock. A significant increase in viscosity indicates polymerization.[10][11][13]

Protocol 2: Accelerated Aging Test for Shelf-Life Estimation

Objective: To simulate long-term storage at ambient conditions in a shorter timeframe to predict shelf life.

Materials:

  • Oven capable of maintaining a constant temperature (e.g., 80°C)

  • Sealed containers of MCA

  • Viscometer or equipment for bond strength testing

Procedure:

  • Place sealed containers of the MCA to be tested in the oven at a constant elevated temperature (e.g., 80°C).

  • Based on the Arrhenius equation, which states that the rate of a chemical reaction roughly doubles for every 10°C increase in temperature, an accelerated aging period can be calculated. For example, 12 days at 80°C can simulate approximately two years of shelf life at room temperature.[10]

  • At predetermined intervals (e.g., every 3 days), remove a sample from the oven and allow it to cool to room temperature.

  • Evaluate the stability of the aged sample by measuring its viscosity (as per Protocol 1) or by performing a functional test, such as measuring the shear strength of a bonded joint.

  • A significant change in viscosity or a decrease in bond strength indicates the end of the effective shelf life under the simulated conditions.

Visualizing the Inhibition Strategy

The stability of this compound relies on a dual-pronged defense against polymerization. The following diagram illustrates the interplay between the monomer, initiators, and inhibitors.

Inhibition_Strategy cluster_Monomer This compound (MCA) cluster_Initiators Polymerization Initiators cluster_Inhibitors Stabilizer System cluster_Polymerization Premature Polymerization MCA CH2=C(CN)COOCH3 Polymer Poly(this compound) (Solidified Product) MCA->Polymer Polymerizes Moisture Moisture (H2O) Moisture->MCA Initiates Anionic Polymerization Radicals Heat / UV Light (Generates Radicals) Radicals->MCA Initiates Free-Radical Polymerization SO2 Sulfur Dioxide (SO2) (Anionic Inhibitor) SO2->Moisture Neutralizes HQ Hydroquinone (HQ) (Free-Radical Inhibitor) HQ->Radicals Scavenges

Caption: Dual-inhibitor strategy to prevent premature polymerization of MCA.

Chemical Compatibility and Container Selection

The choice of storage container and dispensing equipment is critical to maintaining the purity and stability of this compound.

Recommended Materials:

  • High-Density Polyethylene (HDPE): This is the most common and recommended plastic for storing cyanoacrylates. It is relatively inert and provides a good moisture barrier.

  • Polypropylene (PP): Also a suitable option for storage containers.

  • Fluorinated Polymers (e.g., PTFE): Excellent for dispensing tips and tubing due to their high chemical resistance.

Materials to Avoid:

  • Polyvinyl Chloride (PVC): Plasticizers, such as phthalates, can leach from PVC materials and potentially affect the purity and performance of the monomer.[14][15][16][17][18]

  • Glass: While seemingly inert, the surface of glass can adsorb moisture, which can initiate polymerization. If glass must be used, it should be scrupulously dried and stored in a desiccator.

  • Metals: Certain metals can catalyze polymerization. Avoid direct contact with reactive metals like copper and its alloys. Stainless steel is generally more resistant.

Material Compatibility with this compound Comments
High-Density Polyethylene (HDPE) Excellent Recommended for primary storage containers.
Polypropylene (PP) Good Suitable for containers and some dispensing components.
Polytetrafluoroethylene (PTFE) Excellent Ideal for tubing, syringe tips, and valve components.
Glass Limited Use with caution due to surface moisture adsorption. Must be thoroughly dried.
Polyvinyl Chloride (PVC) Poor Risk of plasticizer leaching.[14][15][16][17][18]
Metals (e.g., Copper, Brass) Poor Can catalyze polymerization.[19]
Stainless Steel Good Generally suitable for dispensing needles and short-term contact.

References

Technical Support Center: Navigating the Challenges of Methyl 2-Cyanoacrylate Cytotoxicity in In Vivo Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the in vivo use of methyl 2-cyanoacrylate (MCA). This guide provides in-depth technical information, troubleshooting advice, and practical protocols to help you minimize the cytotoxic effects of MCA and ensure the success and integrity of your experiments. Our approach is grounded in scientific principles and validated by field-proven insights to empower you with the knowledge to make informed decisions in your research.

Understanding the Core Issue: The "Why" Behind MCA Cytotoxicity

This compound, a short-chain alkyl cyanoacrylate, is a powerful and fast-acting adhesive. However, its application in living tissues is often hampered by significant cytotoxicity.[1][2] This toxicity is not an inherent property of the polymerized adhesive itself but rather a consequence of its degradation process.

The primary mechanism of MCA's cytotoxicity stems from its rapid breakdown in an aqueous environment, such as that found in biological tissues. This degradation releases two main byproducts: formaldehyde and cyanoacetate .[3] Formaldehyde, a well-known cytotoxic and carcinogenic compound, is the principal culprit behind the adverse tissue reactions observed with MCA use.[3][4] These byproducts can lead to a cascade of detrimental effects, including:

  • Acute Inflammation: A pronounced inflammatory response characterized by the infiltration of neutrophils and macrophages.[1][2]

  • Tissue Necrosis: Localized cell death in the tissues directly adjacent to the adhesive.[1][2]

  • Foreign Body Giant Cell Reaction: The formation of multinucleated giant cells as the body attempts to encapsulate and remove the foreign material.[1][2]

  • Seroma Formation: The accumulation of fluid at the application site.[3][5]

The rapid degradation of short-chain cyanoacrylates like MCA leads to a high localized concentration of these toxic byproducts, overwhelming the natural metabolic capacity of the surrounding tissues.[6]

Troubleshooting Guide: Addressing Common Issues in Your In Vivo Experiments

This section is designed in a question-and-answer format to directly address specific problems you may encounter when using MCA-based formulations in your in vivo studies.

Question 1: I'm observing severe inflammation and tissue necrosis at the application site of my MCA-based adhesive. What is the likely cause and how can I mitigate this?

Answer:

The severe inflammatory response and tissue necrosis you are observing are classic signs of MCA's histotoxicity.[1][2] As discussed, this is primarily due to the rapid release of formaldehyde and cyanoacetate as the MCA polymer degrades.[3]

Immediate Troubleshooting Steps:

  • Switch to a Longer-Chain Cyanoacrylate: This is the most effective and widely accepted solution. Longer-chain derivatives, such as n-butyl-2-cyanoacrylate (n-BCA) or 2-octyl-cyanoacrylate (2-OCA) , degrade at a much slower rate.[1][2][3][6] This slower degradation releases toxic byproducts at a concentration that can be more readily metabolized and cleared by the surrounding tissues, resulting in a significantly milder tissue response.[3][6] Several commercially available medical-grade adhesives are based on these longer-chain cyanoacrylates.[7][8][9]

  • Reduce the Amount of Adhesive: Applying a thinner, more uniform layer of the adhesive can help to reduce the total amount of degradation products released at any given time.

  • Ensure a Dry Application Site: While polymerization is initiated by moisture, excessive moisture can accelerate the degradation process. Ensure the tissue surface is as dry as possible before applying the adhesive.

Experimental Workflow for Comparing Cyanoacrylate Biocompatibility:

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation a Select Cell Line (e.g., Fibroblasts, Osteoblasts) b Prepare Extracts of MCA, n-BCA, and 2-OCA Adhesives a->b c Perform Cytotoxicity Assay (e.g., MTT, Alamar Blue) b->c d Select Animal Model (e.g., Rabbit, Rat) c->d Proceed with least cytotoxic candidates e Surgical Application of Adhesives d->e f Post-Operative Observation (e.g., 7, 14, 28 days) e->f g Histopathological Analysis f->g

Caption: A streamlined workflow for assessing the biocompatibility of different cyanoacrylate adhesives.

Question 2: My MCA adhesive bond is too brittle and is cracking, leading to wound dehiscence. How can I improve the flexibility of the adhesive?

Answer:

The brittleness of the cured MCA polymer is another significant drawback for its use in dynamic in vivo environments.[3] This lack of flexibility can lead to mechanical failure of the adhesive bond, especially in tissues that experience movement or stretching.

Solutions to Improve Flexibility:

  • Utilize Longer-Chain Cyanoacrylates: In addition to being less cytotoxic, longer-chain cyanoacrylates like 2-OCA produce a more flexible polymer upon curing.[3][8] This increased flexibility allows the adhesive to better accommodate tissue movement without fracturing.

  • Consider Formulations with Plasticizers: Some commercial medical-grade cyanoacrylate formulations include plasticizers to enhance the flexibility of the cured adhesive. When formulating your own adhesive, you could explore the addition of biocompatible plasticizers.

  • Investigate Alkoxyethyl Cyanoacrylates: Research has shown that incorporating an etheric oxygen into the side-chain of the cyanoacrylate monomer can significantly improve the flexibility of the resulting polymer without compromising biocompatibility.[10][11]

Question 3: I'm concerned about the exothermic reaction of MCA polymerization causing thermal damage to the surrounding tissue. How can I minimize this?

Answer:

The polymerization of cyanoacrylates is an exothermic reaction, and the heat generated can potentially cause thermal damage to delicate tissues.[3][12] The amount of heat generated is proportional to the amount of adhesive applied and the speed of polymerization.

Strategies to Reduce Thermal Effects:

  • Apply in Thin Layers: Applying the adhesive in multiple thin layers, allowing each to cure before applying the next, can help to dissipate the heat more effectively than applying a single large bolus.

  • Use Longer-Chain Cyanoacrylates: Longer-chain cyanoacrylates tend to have a slightly slower polymerization rate, which can result in a less intense exothermic reaction.[12]

  • Cooling the Application Site: In some experimental settings, gentle cooling of the surrounding tissue with sterile saline immediately after adhesive application may help to mitigate thermal effects, although care must be taken not to prematurely degrade the adhesive.

Frequently Asked Questions (FAQs)

Q1: Are there any biocompatible alternatives to cyanoacrylate adhesives for in vivo use?

A1: Yes, several alternatives exist, each with its own set of advantages and disadvantages. These include:

  • Fibrin Sealants: These are biocompatible and biodegradable but generally have lower adhesive strength than cyanoacrylates.

  • Collagen-Based Adhesives: These offer good biocompatibility and can promote tissue regeneration but may also have lower adhesive strength.[13]

  • Hydrogel Adhesives: Many biocompatible hydrogels are being developed for medical applications, offering flexibility and the potential for drug delivery.

  • Polyurethane Adhesives: Certain polyurethane-based adhesives have shown good biocompatibility and may offer improved cellular penetration compared to cyanoacrylates.[14]

Q2: What are the regulatory standards for medical-grade cyanoacrylate adhesives?

A2: Medical-grade cyanoacrylates must meet stringent biocompatibility standards, such as those outlined in ISO 10993 and USP Class VI.[7][15][16] These standards ensure that the adhesive is non-cytotoxic, non-irritating, and does not cause sensitization when in contact with human tissues.[16]

Q3: Can I sterilize my MCA-based formulation?

A3: Sterilization of cyanoacrylate adhesives can be challenging as they are sensitive to heat and radiation, which can cause premature polymerization. Ethylene oxide (EtO) sterilization is a common method for medical-grade cyanoacrylates, but it is crucial to ensure complete removal of residual EtO, which is also toxic. Gamma irradiation is generally not suitable as it can degrade the monomer.

Q4: How does the viscosity of the cyanoacrylate adhesive affect its performance and biocompatibility?

A4: Higher viscosity formulations can be easier to control during application, preventing unwanted spreading. Some studies suggest that higher viscosity may also lead to a delayed polymerization time and a lower exothermic reaction.[17] However, the fundamental factor determining cytotoxicity remains the length of the alkyl chain.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment of Cyanoacrylate Adhesives using MTT Assay

This protocol provides a framework for comparing the cytotoxicity of different cyanoacrylate formulations on a cell culture model.

Materials:

  • Cell line (e.g., L929 fibroblasts, primary human osteoblasts)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Cyanoacrylate adhesives to be tested (e.g., MCA, n-BCA, 2-OCA)

  • Sterile, inert material for adhesive polymerization (e.g., Teflon discs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Adhesive Preparation: Apply a standardized amount of each cyanoacrylate adhesive to the center of a sterile Teflon disc and allow it to fully polymerize in a sterile environment.

  • Direct Contact Assay: Gently place the Teflon discs with the polymerized adhesive on top of the cell monolayer in the 96-well plate. Include a negative control (Teflon disc without adhesive) and a positive control (e.g., cytotoxic chemical).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay:

    • Remove the Teflon discs.

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the MTT solution and add 100 µL of solubilization solution to each well.

    • Incubate for 15 minutes with gentle shaking to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control.

Expected Outcome: You should observe significantly higher cell viability in the wells exposed to longer-chain cyanoacrylates (n-BCA, 2-OCA) compared to MCA.[18][19]

Protocol 2: In Vivo Biocompatibility Assessment in a Subcutaneous Implantation Model

This protocol outlines a basic in vivo model to assess the tissue reaction to different cyanoacrylate adhesives. All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Animal model (e.g., Sprague-Dawley rats)

  • Cyanoacrylate adhesives (MCA, n-BCA, 2-OCA)

  • Surgical instruments

  • Anesthesia and analgesics

  • Histology supplies (formalin, paraffin, H&E stain)

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the animal and prepare the surgical site by shaving and disinfecting the skin.

  • Subcutaneous Pocket Creation: Create small subcutaneous pockets on the dorsum of the animal.

  • Adhesive Application: Apply a standardized amount of each cyanoacrylate adhesive into the subcutaneous pockets. Include a sham surgery control group.

  • Wound Closure: Close the incisions with sutures.

  • Post-Operative Care: Administer analgesics and monitor the animals for signs of distress.

  • Tissue Harvesting: At predetermined time points (e.g., 7, 14, and 28 days), euthanize the animals and harvest the tissue surrounding the adhesive implant.

  • Histological Analysis:

    • Fix the tissue samples in 10% neutral buffered formalin.

    • Process the samples for paraffin embedding.

    • Section the tissue and stain with Hematoxylin and Eosin (H&E).

  • Evaluation: Microscopically evaluate the tissue sections for signs of inflammation, necrosis, fibrosis, and foreign body reaction.

Expected Outcome: The tissues exposed to MCA will likely show a severe inflammatory response, necrosis, and a thick fibrous capsule.[1][2] In contrast, the tissues exposed to n-BCA and 2-OCA will exhibit a much milder and more localized inflammatory reaction with minimal necrosis and a thinner fibrous capsule.[1][2][3][5]

Data Summary: Comparative Cytotoxicity and Biocompatibility of Cyanoacrylates

Cyanoacrylate TypeAlkyl Chain LengthDegradation RateFormaldehyde ReleaseIn Vitro CytotoxicityIn Vivo Inflammatory Response
This compound (MCA) Short (C1)RapidHighHigh[18][19]Severe[1][2][20]
Ethyl 2-Cyanoacrylate (ECA) Short (C2)RapidHighHigh[18][19]Severe[1][2]
n-Butyl-2-Cyanoacrylate (n-BCA) Long (C4)SlowLowLow[3][5]Mild[1][2]
2-Octyl-Cyanoacrylate (2-OCA) Long (C8)Very SlowVery LowVery Low[3][5]Minimal[3][5]

Visualizing the Relationship Between Alkyl Chain Length and Cytotoxicity

G cluster_0 Mechanism of Cyanoacrylate Cytotoxicity MCA This compound (MCA) Short Alkyl Chain (C1) Degradation {Degradation in Aqueous Environment} MCA->Degradation Rapid nBCA n-Butyl-2-Cyanoacrylate (n-BCA) Long Alkyl Chain (C4) nBCA->Degradation Slow OCA 2-Octyl-Cyanoacrylate (2-OCA) Long Alkyl Chain (C8) OCA->Degradation Very Slow Byproducts {Formaldehyde & Cyanoacetate} Degradation->Byproducts Toxicity {Inflammation & Necrosis} Byproducts->Toxicity

Caption: The inverse relationship between alkyl chain length and the rate of degradation, leading to reduced cytotoxicity.

References

Technical Support Center: Minimizing Formaldehyde Release from Degrading Methyl 2-Cyanoacrylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 2-cyanoacrylate (MCA) is a monomer prized in biomedical and pharmaceutical research for its rapid polymerization and strong adhesive properties. However, its degradation can release formaldehyde, a known cytotoxic agent, which can compromise experimental results and pose safety concerns.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to understand, troubleshoot, and minimize formaldehyde release from MCA-based formulations.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of formaldehyde release from this compound?

The release of formaldehyde from polymerized MCA is primarily due to hydrolytic degradation. The process begins with the anionic polymerization of the MCA monomer, which is typically initiated by weak bases like water (moisture).[3] Once polymerized, the resulting poly(this compound) chain is susceptible to scission in an aqueous environment. This degradation pathway, often described as a reverse Knoevenagel reaction, breaks down the polymer backbone, yielding formaldehyde and methyl cyanoacetate as the main byproducts.[4][5]

Q2: Why is minimizing formaldehyde release critical in biomedical applications?

Formaldehyde is a potent cytotoxic agent that can induce tissue necrosis and inflammation.[1][6] In the context of drug development and cell culture experiments, unintended formaldehyde release can lead to:

  • False Cytotoxicity Readings: The toxicity of the released formaldehyde can mask the true cytotoxic profile of the drug candidate being tested.[2]

  • Altered Cell Behavior: Sub-lethal concentrations of formaldehyde can alter cellular metabolism, gene expression, and signaling pathways, leading to unreliable and non-reproducible experimental data.

  • Compromised Biocompatibility: For in-vivo applications such as tissue adhesives or drug delivery systems, formaldehyde can cause severe local tissue reactions, impairing healing and device integration.[6][7]

Q3: What are the main factors that accelerate formaldehyde release?

Several environmental and chemical factors can accelerate the degradation of poly(MCA) and subsequent formaldehyde release:

FactorEffect on Formaldehyde ReleaseCausality
pH Significantly increases in alkaline (basic) conditions (pH > 7).[5][8]Alkaline hydrolysis of the ester groups in the polymer backbone is much more rapid than hydrolysis under neutral or acidic conditions.
Temperature Increases with higher temperatures.Higher temperatures provide the activation energy needed for the hydrolytic degradation reactions to proceed more quickly.[9]
Moisture/Humidity Higher moisture levels lead to increased release.Water acts as a reactant in the hydrolysis process. Increased availability of water accelerates the polymer chain scission.[9]
Purity of Monomer Older or impure monomers can lead to higher release.[8]The presence of acidic impurities can be protective, while basic impurities can catalyze degradation. Older monomers may have already begun to oligomerize, creating unstable polymer chains.
Q4: What are the general strategies to reduce formaldehyde release?

Minimizing formaldehyde release involves a multi-pronged approach:

  • Control of Environmental Conditions: Conducting experiments in a controlled, low-humidity environment and at a stable, non-elevated temperature can slow the degradation kinetics.

  • Use of Stabilizers: Formulations often contain stabilizers. Anionic polymerization inhibitors (e.g., weak acids) prevent premature curing, while radical inhibitors (e.g., hydroquinone) enhance shelf-life.[10]

  • Formulation with Longer-Chain Cyanoacrylates: Cyanoacrylates with longer alkyl chains (e.g., butyl- or octyl-cyanoacrylate) are more hydrophobic and degrade more slowly, releasing less formaldehyde over a given period.[1][6][11]

  • Incorporation of Formaldehyde Scavengers: Adding compounds that react with and neutralize formaldehyde as it is formed can effectively reduce its concentration in the system. Common scavengers include amine-containing compounds, sulfites, and certain natural extracts.[12][13]

Troubleshooting Guides

This section addresses specific problems you may encounter in your experiments, providing potential causes and actionable solutions.

Problem 1: High Background Formaldehyde in Control/Blank Samples
  • Symptoms: You are detecting significant levels of formaldehyde in your blank samples (e.g., buffer or cell culture media without any MCA) using a quantitative assay.

  • Potential Causes:

    • Contaminated Reagents or Glassware: Solvents, buffers, or glassware may be contaminated with ambient formaldehyde from the laboratory environment.

    • Interference with Assay: Other aldehydes or compounds in your media (e.g., from serum) may be cross-reacting with your formaldehyde detection reagent.[14]

    • Ambient Lab Air: Formaldehyde is a common indoor air pollutant and can dissolve into your experimental solutions.[15]

  • Solutions & Protocols:

    • Rigorous Cleaning Protocol:

      • Thoroughly wash all glassware with a laboratory-grade detergent.

      • Rinse extensively with deionized water, followed by a final rinse with high-purity, formaldehyde-free water.

      • For highly sensitive experiments, consider oven-baking glassware at a high temperature (e.g., >150°C) to drive off volatile contaminants.

    • Reagent Qualification:

      • Use HPLC-grade or equivalent high-purity solvents and freshly prepared buffers.

      • Run a "reagent blank" for your formaldehyde assay, containing all assay components except the sample, to establish a baseline.

    • Control the Environment:

      • Prepare all solutions and conduct experiments in a clean environment, such as a laminar flow hood or a glove box with filtered air, to minimize absorption of ambient formaldehyde.

    • Validate Assay Specificity:

      • If you suspect cross-reactivity, test your assay against other aldehydes that might be present in your system.

      • Consider using an orthogonal method, like HPLC, which offers higher specificity than some colorimetric methods.[16]

Problem 2: Inconsistent or Non-Reproducible Formaldehyde Measurements
  • Symptoms: You observe high variability in formaldehyde concentrations across replicate samples that should be identical.

  • Potential Causes:

    • Inconsistent Polymerization: Variations in the amount of moisture introduced during the application of the MCA monomer can lead to polymers with different molecular weights and, consequently, different degradation rates.

    • Temperature Fluctuations: Small changes in incubation temperature can significantly affect the rate of hydrolysis.[5]

    • Assay Reagent Instability: Some colorimetric reagents, like the Nash reagent, have a limited shelf life and their sensitivity can decrease over time.[17]

    • Inconsistent Sample Timing: The degradation process is continuous. Variations in the time between polymerization and measurement will lead to different results.

  • Solutions & Protocols:

    • Standardize Polymerization:

      • Apply a precise, consistent volume (e.g., 10 µL) of the MCA monomer for each sample.[1]

      • Allow polymerization to occur in a controlled environment (e.g., 37°C and a set humidity) for a fixed period before introducing the sample to the test buffer.

    • Precise Environmental Control:

      • Use a calibrated incubator or water bath to maintain a constant temperature (e.g., 37°C ± 0.5°C) throughout the degradation study.[18]

    • Assay Best Practices:

      • Protocol for Nash Reagent-based Spectrophotometry:

        • Prepare the Nash reagent fresh daily. A typical formulation is 150 g ammonium acetate, 3 mL glacial acetic acid, and 2 mL acetylacetone in 1 L of high-purity water.[19][20]

        • Create a standard curve using known concentrations of a formaldehyde standard.

        • To 1 mL of your aqueous sample (or standard), add 1 mL of fresh Nash reagent.

        • Incubate the mixture in a sealed vial at a controlled temperature (e.g., 60°C) for a consistent time (e.g., 20 minutes).[20]

        • Cool the samples to room temperature and measure the absorbance at the specified wavelength (typically ~412-415 nm).[19][20]

      • HPLC-Based Quantification (Higher Specificity): For complex matrices, consider an HPLC method, which is more robust against interferences. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC-UV detection is a common and reliable method.[21][22]

Problem 3: Higher-than-Expected Formaldehyde from a New MCA Batch
  • Symptoms: A new bottle or batch of MCA monomer is generating significantly more formaldehyde than previous batches under identical experimental conditions.

  • Potential Causes:

    • Lower Stabilizer Concentration: The new batch may contain a lower concentration of acidic stabilizer, leading to faster polymerization and degradation.

    • Monomer Age and Purity: The monomer may be older, leading to the formation of degradation precursors even before experimental use.[8]

    • Presence of Impurities: Contamination with basic impurities can catalyze the degradation process.

  • Troubleshooting Workflow:

    G start High HCHO from New Batch check_storage Verify Storage Conditions (Refrigerated, Dry, Unopened?) start->check_storage run_control Run Side-by-Side Comparison (Old Batch vs. New Batch) check_storage->run_control confirm_issue Issue Confirmed with New Batch run_control->confirm_issue confirm_issue->start No (Check other variables) contact_supplier Contact Supplier for Certificate of Analysis (CoA) - Check Stabilizer Levels - Check Purity/Age confirm_issue->contact_supplier Yes test_stabilizer Spike New Batch with Acidic Stabilizer (e.g., Acetic Acid) contact_supplier->test_stabilizer retest_hcho Retest Formaldehyde Release test_stabilizer->retest_hcho eval_result Release Reduced? retest_hcho->eval_result use_batch Use Batch with Caution (Adjust for higher release) eval_result->use_batch Yes reject_batch Reject Batch eval_result->reject_batch No

    Caption: Workflow for troubleshooting batch-to-batch variability.

Problem 4: Formaldehyde Scavengers Are Ineffective
  • Symptoms: The addition of a formaldehyde scavenger (e.g., urea, sodium bisulfite, or an amine-containing molecule) to your system does not result in a significant decrease in measured free formaldehyde.

  • Potential Causes:

    • Incorrect Concentration: The scavenger concentration may be too low to effectively neutralize the amount of formaldehyde being released.

    • pH Incompatibility: The effectiveness of many scavengers is pH-dependent. For example, the scavenging ability of amines is greatly reduced in highly acidic conditions where they are protonated.

    • Poor Mixing/Accessibility: The scavenger may not be able to physically interact with the formaldehyde if it is trapped within the polymer matrix or in a different phase.

    • Reaction Interference: The product of the scavenger-formaldehyde reaction might interfere with your analytical assay.

  • Troubleshooting Decision Tree:

    G start Scavenger Ineffective check_ph Is System pH Compatible with Scavenger pKa? start->check_ph decide_ph Compatible? check_ph->decide_ph check_conc Perform Dose-Response Study (Increase Scavenger Concentration) decide_conc Effective? check_conc->decide_conc check_mixing Ensure Adequate Mixing/Solubility check_assay Spike Control with Scavenger-HCHO Adduct (Does it interfere with assay?) check_mixing->check_assay decide_assay Interference? check_assay->decide_assay decide_ph->check_conc Yes rethink_scavenger Select Alternative Scavenger (e.g., Sulfite vs. Amine) decide_ph->rethink_scavenger No decide_conc->check_mixing No optimize_conc Use Optimal Concentration decide_conc->optimize_conc Yes decide_assay->rethink_scavenger No rethink_method Use Different Assay Method (e.g., HPLC vs. Colorimetric) decide_assay->rethink_method Yes

    Caption: Decision tree for ineffective formaldehyde scavenging.

References

Technical Support Center: Process Optimization for the Synthesis of Monodisperse Cyanoacrylate Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyanoacrylate nanoparticle synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing monodisperse nanoparticles. Achieving a narrow size distribution is critical for clinical translation, influencing biodistribution, drug release kinetics, and cellular uptake. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions and immediate problems encountered during synthesis.

Question: What exactly is a "monodisperse" suspension, and why is a low Polydispersity Index (PDI) so important?

Answer: A monodisperse suspension is one where the nanoparticles are highly uniform in size. The Polydispersity Index (PDI) is a dimensionless measure of the breadth of the size distribution. For drug delivery applications, a PDI value below 0.2 is generally considered indicative of a monodisperse population[1].

The importance of achieving monodispersity is rooted in reproducibility and predictable in vivo performance. Key factors include:

  • Predictable Drug Release: Uniformly sized particles provide a consistent surface-area-to-volume ratio, leading to more predictable and reproducible drug release profiles[2].

  • Consistent Biodistribution: Particle size is a major determinant of how nanoparticles interact with biological systems, including circulation time and organ accumulation. A narrow size distribution ensures consistent biodistribution and targeting[3].

  • Regulatory Approval: Regulatory bodies require well-characterized and consistent products. A low PDI is a critical quality attribute for clinical translation.

Question: My entire reaction mixture turned into a solid white mass almost immediately after adding the monomer. What happened?

Answer: This is a classic sign of uncontrolled, bulk anionic polymerization. Cyanoacrylate monomers are extremely reactive and will polymerize almost instantly in the presence of nucleophiles, particularly hydroxyl ions (OH⁻)[1][2][4]. The most common cause is an incorrect pH of the aqueous polymerization medium.

Causality: The synthesis of poly(alkyl cyanoacrylate) (PACA) nanoparticles is typically an anionic polymerization initiated by OH⁻ ions present in the aqueous phase[1]. To control this rapid reaction and allow for the formation of discrete nanoparticles instead of a bulk polymer, the concentration of these initiating anions must be suppressed. This is achieved by acidifying the aqueous medium to a low pH (typically between 2 and 3)[1][2]. If the pH is too high (e.g., above 4 or 5), the high concentration of OH⁻ ions triggers a flash polymerization of the monomer as soon as it is introduced, resulting in a solid polymer mass instead of a colloidal suspension[5][6].

Question: I'm observing a white, powdery residue on my lab equipment and around the reaction vessel after synthesis. Is this a contamination issue?

Answer: This phenomenon is known as "blooming" or "frosting" (the technical term is chlorosis) and is not a contamination but a byproduct of the curing process[7]. It occurs when volatile, unreacted cyanoacrylate monomers evaporate from the reaction mixture, react with ambient moisture in the air, and then cure into tiny polymer particles that settle on surrounding surfaces as a white dust[7]. While it doesn't compromise the integrity of the nanoparticles within your suspension, it can be an aesthetic issue and indicates the presence of excess, unreacted monomer.

Prevention Strategies:

  • Ensure adequate ventilation to carry away monomer vapors.

  • Use an accelerator in the formulation to speed up the cure, leaving less time for monomers to vaporize.

  • Consider using low-bloom, low-odor cyanoacrylate formulations, which are specifically designed to minimize this effect[7].

Question: My final yield of nanoparticles is very low after purification. What are the likely causes?

Answer: Low yield can stem from issues in both the polymerization and purification stages.

Potential Causes during Polymerization:

  • Inhibitors: Commercial cyanoacrylate monomers contain radical and acidic inhibitors to ensure shelf stability. While the anionic polymerization mechanism is less sensitive to radical inhibitors, acidic inhibitors can interfere. Ensure your monomer is of high purity or that the reaction conditions can overcome the inhibition.

  • Improper pH: A pH that is too acidic can excessively slow or prevent polymerization, while a pH that is too high causes bulk polymerization, as discussed above[1]. There is an optimal pH window (typically 2.25–3.5) for efficient nanoparticle formation[1].

Potential Causes during Purification:

  • Aggregation: Nanoparticles may be aggregating during purification steps like centrifugation or dialysis, leading to their loss upon removal of the aggregates.

  • Inefficient Separation: The chosen purification method (e.g., dialysis membrane with an incorrect molecular weight cut-off) may not be effectively separating the nanoparticles from the aqueous phase, leading to loss of product[8][9].

Section 2: In-Depth Troubleshooting Guides

This section provides structured guidance for diagnosing and solving specific experimental problems.

2.1 Troubleshooting the Polymerization Stage

The polymerization step is the most critical for determining the final properties of the nanoparticles.

Issue: High Polydispersity Index (PDI > 0.2)

A high PDI indicates a broad distribution of particle sizes, which is undesirable for most applications.

Potential Cause Explanation & Causality Recommended Solution
Incorrect pH The pH controls the initiation rate. If the pH is not optimal or uniform throughout the solution, different populations of nanoparticles can form at different rates, broadening the size distribution[2][10].Precisely control the pH of the aqueous phase before adding the monomer. A pH of ~2.5 is often cited as optimal[1]. Use a calibrated pH meter.
Inadequate Stabilizer The stabilizer (e.g., Dextran, Poloxamer) adsorbs to the surface of newly formed particles, preventing them from aggregating. Insufficient concentration or an inappropriate type of stabilizer leads to uncontrolled growth and aggregation[2][11][12].Optimize the stabilizer concentration. For Dextran 70, a concentration of around 2% (w/v) has been shown to be effective[1][5]. Ensure the stabilizer is fully dissolved before monomer addition.
Non-Optimal Temperature Temperature affects both the polymerization rate and the solubility of the forming polymer chains. Higher temperatures can increase the rate of polymerization, potentially leading to larger particles and a broader distribution if not well-controlled[1][2][5].Maintain a constant and controlled temperature during the reaction. While room temperature is common, some protocols specify elevated temperatures (e.g., 65 °C) for optimal results[6].
Inefficient Stirring The monomer must be rapidly and uniformly dispersed into the aqueous phase as fine droplets. Poor agitation leads to localized high concentrations of monomer, resulting in larger particles and a wider size distribution[13].Use a high-speed magnetic stirrer or overhead stirrer. Ensure the stirring vortex is stable but not so deep that it introduces air into the mixture.
Polymerization Time Short reaction times may not allow the polymerization to reach completion, leaving a mixture of oligomers and particles of varying sizes. Longer times can promote particle stability and uniformity[1][5].Increase the polymerization time. Studies have shown that extending the reaction from ~5 hours to 18 hours can significantly decrease the PDI[1].

Below is a logical workflow to diagnose the root cause of high polydispersity.

References

Technical Support Center: Controlling the Exothermic Polymerization of Methyl 2-Cyanoacrylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for methyl 2-cyanoacrylate (MCA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for controlling the highly exothermic and rapid polymerization of MCA. As Senior Application Scientists, we have compiled this guide based on established scientific principles and extensive field experience to ensure the success and safety of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound polymerize spontaneously in the container?

A1: Spontaneous polymerization of this compound is a common issue stemming from its high reactivity. The polymerization is typically initiated by anionic species, even weak bases like moisture.[1][2][3] If the monomer container is not properly sealed or has been exposed to ambient humidity, water molecules can initiate the anionic polymerization process.[1][4] Additionally, contaminants on the container walls or within the monomer itself, such as alkaline residues, can act as initiators.[4]

To prevent this, always store MCA in a tightly sealed container, preferably in a cool, dark, and dry environment, such as a refrigerator, to minimize exposure to moisture and heat.[3][4][5] Ensure that all labware is scrupulously cleaned and dried, and consider using acidic-washed glassware to neutralize any basic residues.[6]

Q2: The polymerization reaction is happening too quickly and generating excessive heat. How can I slow it down?

A2: The rapid and highly exothermic nature of MCA polymerization is due to the strong electron-withdrawing properties of the cyano and ester groups, which activate the double bond for nucleophilic attack.[6] The heat generated can accelerate the reaction further, creating a dangerous runaway reaction.[1][7] To control this, you can employ several strategies:

  • Lower the Temperature: Conducting the reaction at a reduced temperature will decrease the overall reaction rate.[1][8] Lower temperatures can lead to a more controlled polymerization and may even result in a higher amount of polymer formation.[8][9]

  • Use Anionic Inhibitors: The addition of a small amount of an acidic stabilizer can inhibit premature anionic polymerization.[6][10] Commonly used inhibitors include sulfur dioxide, p-toluenesulfonic acid, or even weak acids like acetic acid.[10][11][12] However, be cautious as excessive amounts of strong acids can "over-stabilize" the monomer and hinder the desired polymerization.[12]

  • Solvent Selection: Performing the polymerization in a suitable solvent can help dissipate heat. Solvents with low dielectric constants and specific solubility parameters can help control the reaction and even allow for the precipitation of the polymer as it forms, which aids in controlling the molecular weight.[13]

Q3: My polymerization is incomplete, or the resulting polymer has a low molecular weight. What could be the cause?

A3: Incomplete polymerization or low molecular weight can be attributed to several factors:

  • Presence of Radical Inhibitors: Commercial MCA monomers often contain radical inhibitors like hydroquinone to prevent polymerization during storage.[6] If you are attempting a radical-initiated polymerization, these inhibitors must be removed, typically by distillation, before use.[6]

  • Chain Transfer Agents: Certain impurities or even the solvent can act as chain transfer agents, terminating a growing polymer chain and initiating a new, shorter one.[14]

  • Insufficient Initiator: The concentration of the initiator is critical. Too little initiator will result in a low yield of polymer.

  • Termination Reactions: The presence of water, air, or acidic protons can terminate the growing polymer chain.[1]

Q4: What are the key safety precautions I should take when working with this compound?

A4: this compound requires careful handling due to its rapid bonding properties and potential health hazards.[4][5][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[4][5][15] Avoid cotton or wool gloves as the polymerization reaction with these materials is highly exothermic and can cause severe burns.[3]

  • Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhaling the vapors, which can be irritating to the respiratory tract and may cause sensitization or asthmatic reactions in some individuals.[3][15]

  • Skin and Eye Contact: Avoid direct contact with skin and eyes. In case of skin contact, do not pull the bonded skin apart. Gently soak the area in warm, soapy water and slowly peel or roll the surfaces apart.[5] For eye contact, flush with copious amounts of water and seek immediate medical attention.[5][16] MCA will bond eyelids together.[5]

  • Storage: Store MCA away from heat, moisture, alkaline materials, and peroxides.[4]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during this compound polymerization experiments.

Problem Potential Cause(s) Recommended Solution(s)
Runaway Exothermic Reaction 1. High concentration of initiator. 2. Ambient temperature is too high. 3. Presence of moisture or other unintentional initiators. 4. Lack of heat dissipation (bulk polymerization).1. Decrease the initiator concentration. 2. Perform the reaction in a temperature-controlled bath at a lower temperature. 3. Ensure all reagents and glassware are dry and free of basic contaminants. 4. Use an appropriate solvent to help manage the heat generated.
Premature Polymerization in Syringe/Dispenser 1. Contamination of the dispensing equipment with initiators (e.g., moisture, basic residues). 2. Backflow of reaction mixture into the dispenser.1. Thoroughly clean and dry all dispensing equipment before use. Consider a final rinse with a volatile, dry solvent. 2. Use a fresh, clean tip for each addition and avoid drawing any of the reaction mixture back into the dispenser.
Inconsistent Polymer Properties (e.g., Molecular Weight, Viscosity) 1. Fluctuations in reaction temperature. 2. Inconsistent levels of moisture or impurities in the monomer or solvent. 3. Non-homogenous mixing of initiator.1. Use a temperature-controlled reaction setup. 2. Use freshly distilled monomer and high-purity, dry solvents. 3. Ensure efficient and consistent stirring throughout the reaction.
Poor Adhesion or Film Formation (for adhesive applications) 1. Incomplete polymerization. 2. Presence of inhibitors. 3. Surface contamination of the substrate.1. Optimize initiator concentration and reaction time. 2. If using a radical initiator, ensure radical inhibitors have been removed from the monomer. 3. Properly clean and prepare the substrate surface to remove any contaminants that could inhibit bonding.[1]
Experimental Protocols
Protocol 1: Controlled Anionic Polymerization of this compound in Solution

This protocol outlines a method for achieving a more controlled polymerization by using a solvent to dissipate heat and an inhibitor to prevent a runaway reaction.

Materials:

  • This compound (inhibitor-free, distilled)

  • Anhydrous toluene (or other suitable solvent with a low dielectric constant)[13]

  • Weak acidic inhibitor (e.g., a dilute solution of acetic acid in toluene)

  • Anionic initiator (e.g., a dilute solution of triethylamine in toluene)

  • Dry, acid-washed glassware

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up a reaction vessel with a magnetic stirrer and an inert atmosphere.

  • Add the desired volume of anhydrous toluene to the reaction vessel.

  • Add a controlled amount of the weak acidic inhibitor solution to the toluene and stir.

  • Slowly add the distilled this compound to the solvent/inhibitor mixture while stirring.

  • Once the monomer is fully dissolved and the temperature is stable, begin the dropwise addition of the anionic initiator solution.

  • Monitor the reaction progress. The polymer may precipitate out of the solution as it forms.[13]

  • Once the desired conversion is reached, quench the reaction by adding a stronger acidic solution (e.g., a dilute solution of hydrochloric acid in toluene).

  • Isolate the polymer by filtration, wash with a non-solvent (e.g., hexane), and dry under vacuum.

Protocol 2: Monitoring Polymerization Kinetics using FT-IR Spectroscopy

This protocol provides a method for real-time monitoring of the polymerization reaction by tracking the disappearance of the monomer's C=C bond.[17]

Equipment:

  • FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory

  • Reaction setup as described in Protocol 1, positioned for easy sampling or with an in-situ probe.

Procedure:

  • Obtain a baseline FT-IR spectrum of the solvent and initiator mixture.

  • Obtain an initial spectrum of the monomer solution before adding the initiator. Note the characteristic peak for the C=C stretch of the acrylate group.

  • Initiate the polymerization reaction.

  • At regular time intervals, acquire an FT-IR spectrum of the reaction mixture.

  • Process the spectra to monitor the decrease in the absorbance of the C=C peak over time. This decrease is proportional to the consumption of the monomer.

  • Plot the monomer concentration (or a value proportional to it, like peak absorbance) versus time to determine the polymerization kinetics.

Visualizing the Process

Troubleshooting Workflow for Uncontrolled Exothermic Reaction

G start Problem: Uncontrolled Exothermic Reaction check_initiator Is initiator concentration too high? start->check_initiator check_temp Is reaction temperature too high? check_initiator->check_temp No solution_initiator Reduce initiator concentration check_initiator->solution_initiator Yes check_moisture Is there moisture contamination? check_temp->check_moisture No solution_temp Lower reaction temperature check_temp->solution_temp Yes check_dissipation Is heat dissipation inadequate? check_moisture->check_dissipation No solution_moisture Use dry reagents and glassware check_moisture->solution_moisture Yes solution_dissipation Use a solvent for better heat transfer check_dissipation->solution_dissipation Yes end_node Controlled Polymerization Achieved check_dissipation->end_node No (Consult further) solution_initiator->end_node solution_temp->end_node solution_moisture->end_node solution_dissipation->end_node G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., OH⁻) Monomer1 This compound Monomer Initiator->Monomer1 Nucleophilic Attack Anion1 Monomer Anion Monomer1->Anion1 Monomer2 Another Monomer Anion1->Monomer2 Attacks another monomer GrowingChain Growing Polymer Chain Monomer2->GrowingChain Acid Acidic Proton (H⁺) GrowingChain->Acid Protonation FinalPolymer Final Polymer Chain Acid->FinalPolymer

References

Best practices for handling and dispensing methyl 2-cyanoacrylate in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the safe and effective use of methyl 2-cyanoacrylate in a laboratory environment, designed for researchers, scientists, and drug development professionals.

Technical Support Center: this compound (MCA)

As a Senior Application Scientist, this guide synthesizes technical data with field-proven insights to ensure your experiments involving this compound (MCA) are safe, repeatable, and successful. MCA, commonly known as a "super glue," is a powerful tool in the lab for applications ranging from tissue adhesion to device assembly, but its unique chemical properties demand precise handling.

Section 1: Understanding the Chemistry of MCA

What is this compound and how does it work?

This compound is a monomeric ester of cyanoacrylic acid.[1] Its remarkable adhesive properties stem from its ability to undergo rapid anionic polymerization in the presence of a weak base or nucleophile.[2][3] In most laboratory settings, the initiating nucleophile is simply the trace amount of moisture present on surfaces or in the ambient air.[1][4]

The strong electron-withdrawing properties of the nitrile (-CN) and ester (-COOR) groups make the double bond in the monomer highly susceptible to nucleophilic attack.[3] This initiates a chain reaction where monomer units rapidly add to one another, forming long, strong polymer chains that create a powerful adhesive bond.[2] Understanding this mechanism is crucial for troubleshooting, as factors that affect the presence of moisture or surface chemistry will directly impact bond formation.

Anionic_Polymerization cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination Initiator Weak Base (e.g., H₂O) Monomer MCA Monomer Initiator->Monomer Nucleophilic Attack Carbanion Propagating Carbanion Monomer->Carbanion NewMonomer Another MCA Monomer Carbanion->NewMonomer Chain Growth GrowingChain Growing Polymer Chain NewMonomer->GrowingChain FinalPolymer Stable Polymer Bond GrowingChain->FinalPolymer Chain Termination

Caption: Anionic polymerization of this compound.

Section 2: Safety First - Hazard Identification & Personal Protective Equipment (PPE)

What are the primary hazards associated with MCA?

MCA presents several hazards that necessitate careful handling:

  • Rapid Bonding: It can instantly bond skin to skin or skin to surfaces.[5][6] The eyelids are particularly vulnerable.[5]

  • Respiratory Irritation: Vapors are irritating to the eyes, nose, and respiratory tract, and overexposure can lead to symptoms like coughing, wheezing, and rhinitis.[7][8][9]

  • Skin and Eye Irritation: Direct contact can cause irritation and even burns.[7] Vapors are lachrymatory, meaning they induce tears.[5]

  • Allergic Reactions: Repeated exposure may cause skin allergies (dermatitis) or asthma-like allergic reactions in sensitized individuals.[7][8]

  • Exothermic Reaction: MCA can undergo a rapid, heat-generating (exothermic) polymerization when in contact with certain materials, notably cotton, wool, or alkaline substances.[10][11] This can generate smoke, irritating vapors, and cause thermal burns.[10]

What Personal Protective Equipment (PPE) is mandatory?

A thorough risk assessment should always precede work with MCA. The following table outlines the recommended PPE.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5][12]Protects eyes from accidental splashes of liquid MCA and its irritating vapors.[9][13]
Hand Protection Polyethylene or nitrile gloves.[12][14] DO NOT USE COTTON OR FABRIC GLOVES. Prevents direct skin contact and accidental bonding. Cotton gloves are hazardous as they can initiate a strong exothermic reaction, causing severe burns.[10][11][14]
Lab Coat Standard laboratory coat.Protects skin and clothing from minor spills and splashes.
Respiratory Use only in a well-ventilated area or under a chemical fume hood.[10][14] For high concentrations, use a NIOSH-approved respirator with an organic vapor cartridge.[15]Minimizes inhalation of irritating vapors. The ACGIH has set a Threshold Limit Value (TLV) of 0.2 ppm as a time-weighted average.[8][16][17]

Section 3: Storage and Handling FAQs

Q: How should I store this compound? A: Store MCA in its original, tightly closed container in a cool, dry, well-ventilated area, away from heat, direct sunlight, and sources of ignition.[5][7] Refrigeration at 2-7°C (35-45°F) is recommended to maximize shelf life by slowing the natural polymerization process.[5] Always allow the refrigerated adhesive to warm to ambient temperature before opening to prevent moisture from the air condensing inside the container, which could cause premature curing.[18]

Q: What materials are incompatible with MCA? A: MCA will polymerize rapidly upon contact with moisture, water, alcohols, amines, and alkaline materials.[12][19] It is also incompatible with peroxides.[7] Contact with cotton, wool, or paper can cause a hazardous exothermic reaction.[10][11]

Q: How long is the shelf life of MCA? A: Unopened MCA typically has a shelf life of about one year when stored under recommended refrigerated conditions. Once opened, the shelf life is significantly reduced, usually to a few months, due to exposure to atmospheric moisture.

Section 4: Dispensing Techniques and Best Practices

Q: How can I dispense small, repeatable amounts of MCA? A: For precise, micro-liter scale dispensing, avoid using the original squeeze bottle directly. Instead, use benchtop air-powered fluid dispensers connected to a syringe barrel.[20][21] This allows for fine control over deposit size through timed air pulses. Use inert, disposable dispensing components.

  • Syringes: Use clean, dry polypropylene or polyethylene syringes.

  • Dispensing Tips: Use PTFE-lined or flexible polypropylene tips.[18][21] PTFE linings are crucial for low-viscosity grades as they prevent the adhesive from curing inside the tip and causing clogs.[22]

Q: My dispensing tip keeps clogging. What's wrong? A: Clogging is almost always caused by premature polymerization initiated by moisture.

  • Moisture in Air Supply: If using a pneumatic dispenser, ensure the compressed air is clean and dry. Install a coalescing filter to remove moisture.[21][22] Using inert nitrogen gas is an even better alternative.[21]

  • Improper Tip Selection: Avoid using metal tips. Use PTFE-lined tips which are inert to MCA.[22]

  • Exposure: Do not leave the dispensing tip uncapped for extended periods.

Q: How much adhesive should I apply for a strong bond? A: Less is more. The strongest bonds are formed with a minimal amount of adhesive applied in a thin, uniform layer.[20][23] Using too much adhesive can significantly slow the cure time because the available moisture is insufficient to initiate polymerization throughout the entire volume of the glue.[24] Excess adhesive can also lead to "blooming," a white, powdery residue around the bond line.[24]

Section 5: Troubleshooting Guide

This section addresses the most common failures encountered during experiments.

Troubleshooting_Workflow cluster_Substrate Substrate Issues cluster_Adhesive Adhesive & Application Issues cluster_Environment Environmental Factors start Bonding Failure or Weak Bond q_surface Is the surface clean and dry? start->q_surface s_clean Solution: Clean with a solvent like isopropanol. Ensure surface is completely dry. q_surface->s_clean No q_compatible Is the substrate compatible? (e.g., not a low-surface-energy plastic like PE/PP) q_surface->q_compatible Yes s_primer Solution: Use a cyanoacrylate primer or activator to increase surface energy. q_compatible->s_primer No q_amount Is there too much adhesive? q_compatible->q_amount Yes s_amount Solution: Apply a minimal, thin layer. Excess glue slows curing. q_amount->s_amount Yes q_gap Is the bond line gap too large? (>0.2mm) q_amount->q_gap No s_gap Solution: Use a higher viscosity, gap-filling grade of MCA. Consider using an accelerator. q_gap->s_gap Yes q_humidity Is the environment too dry? q_gap->q_humidity No q_age Is the adhesive old or improperly stored? s_age Solution: Use fresh, properly stored adhesive. Check the expiration date. q_age->s_age Yes s_humidity Solution: Increase ambient humidity. Use an accelerator to speed up curing. q_humidity->s_humidity Yes q_acidic Is the surface acidic? (e.g., some wood or paper products) q_humidity->q_acidic No q_acidic->q_age No s_acidic Solution: Use a 'surface insensitive' MCA formulation or apply an accelerator. q_acidic->s_acidic Yes

Caption: Troubleshooting workflow for MCA bonding failures.

Q: Why is there a white, powdery residue ("blooming" or "frosting") around my bond line? A: This residue is caused by volatile MCA monomers reacting with ambient moisture, polymerizing in the air, and then settling back onto the part surface.[24] It is purely cosmetic but can be an issue in high-precision applications.

  • Cause: Using too much adhesive ("squeeze out") is the most common cause.[24] Low humidity can also exacerbate the issue.

  • Solution:

    • Use Less Adhesive: Apply the minimum amount needed for the bond.

    • Increase Airflow: Ensure good ventilation to carry volatile monomers away from the part.

    • Use an Accelerator: Applying an accelerator (like Permabond CSA-NF) can cure the excess adhesive before it has a chance to volatilize.[25]

    • Use Low-Bloom Formulations: Specialty low-odor, low-bloom grades of cyanoacrylates are available.

Q: The adhesive is curing too slowly or not at all. What is the cause? A: Slow curing is typically due to a lack of the necessary initiator (moisture) or the presence of an inhibitor (acidity).

  • Dry Surfaces/Low Humidity: Cyanoacrylates need some surface moisture to cure. In very dry environments or on desiccated substrates, curing can be slow.

  • Acidic Surfaces: Surfaces like wood, leather, or some papers can be acidic, which inhibits the anionic polymerization.[26]

  • Large Gaps: MCA cures from the surface inwards. If the gap between substrates is too large (e.g., >0.2mm), the cure may not propagate through the entire bond line.[26]

  • Solutions:

    • Use an Accelerator: An accelerator is a weak base that can be applied to one surface to rapidly initiate curing.[26][27]

    • Use a "Surface Insensitive" Grade: These formulations are designed to cure more reliably on inactive or acidic surfaces.[26]

    • Reduce Bond Gap: Ensure parts fit together tightly.

Q: I accidentally bonded my fingers together. How do I get them apart? A: Do not force them apart.

  • Soak: Immerse the bonded area in warm, soapy water.[10][25]

  • Gently Peel: While soaking, gently roll a blunt object like a pencil or spatula between the bonded surfaces to slowly peel them apart.[25] Cyanoacrylate bonds are very strong in shear and tensile strength but weak in peel strength.[23]

  • Solvent (Use with Caution): If peeling doesn't work, a debonder or acetone (nail polish remover) can be used.[6][23] Be aware that acetone will dry out and irritate the skin.[25] Wash thoroughly with soap and water afterward.

Section 6: Spill Management and Waste Disposal

Protocol: Cleaning a this compound Spill
  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[7]

  • Remove Ignition Sources: MCA is a combustible liquid.[8] Remove any open flames or spark sources.[7][28]

  • Contain the Spill: For a large spill, use an inert absorbent material like dry sand, vermiculite, or bentonite.[7][28]

  • Induce Polymerization: For a small spill, you can flood the area with water.[25] This will cause the MCA to rapidly polymerize into a solid, inert plastic.

  • Scrape and Collect: Once solidified, use a scraper to remove the cured material.[25] Place the solid waste and any contaminated absorbent material into a sealed, labeled container for disposal.[7]

  • Decontaminate: Clean the spill area with a suitable solvent and then wash with soap and water.[29]

  • Disposal: Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.[7]

Scientist's Note: Never use paper or cotton towels to absorb a large MCA spill. The rapid exothermic reaction can cause them to ignite.[11][25]

References

Technical Support Center: Enhancing the Visibility of Cyanoacrylate-Developed Fingerprints

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enhancement of methyl 2-cyanoacrylate (CA) developed fingerprints. This guide is designed for researchers, forensic scientists, and drug development professionals who utilize cyanoacrylate fuming for the visualization of latent prints and seek to improve their clarity and visibility. Here, we will delve into the science behind various enhancement techniques, provide detailed protocols, and offer troubleshooting solutions to common challenges encountered in the laboratory.

The Foundation: Understanding Cyanoacrylate Fuming

Cyanoacrylate fuming is a widely used method for developing latent fingerprints on non-porous surfaces like glass and plastic. [1][2][3]The process involves the polymerization of cyanoacrylate ester fumes, which react with the moisture and chemical residues present in a fingerprint. [1][3][4][5][6]This reaction forms a stable, white polymer (polycyanoacrylate) along the friction ridges, making the print visible. [1][4][5]While effective, the resulting white prints can sometimes lack sufficient contrast against certain backgrounds, necessitating post-treatment enhancement. [7][8]

Core Principles of Cyanoacrylate Fuming
  • Polymerization: Cyanoacrylate monomers in a vapor phase are initiated by substances within the latent print residue, such as water and amino acids. [9]* Humidity's Role: Adequate humidity is crucial for the polymerization process. Low humidity can lead to weakly developed prints with poor contrast. [5][8][10]* Temperature Control: Heating the cyanoacrylate accelerates the generation of fumes, reducing development time. [8][10]However, overheating should be avoided to prevent the production of toxic byproducts. [8][10]

Post-Fuming Enhancement Strategies

Once a print has been developed with cyanoacrylate, several techniques can be employed to increase its visibility. These methods primarily involve the application of powders or chemical stains that adhere to the polymerized cyanoacrylate.

Fluorescent Dye Staining

This is one of the most effective methods for enhancing CA-fumed prints, especially on multi-colored or reflective surfaces. [11][12]The dye adheres to the polymer and fluoresces under specific wavelengths of light, creating high-contrast images.

Commonly Used Fluorescent Dyes
DyeExcitation Wavelength (nm)Emission ColorKey Advantages
Basic Yellow 40 (BY40) 365 - 485Bright Yellow/GreenExcellent fluorescence, effective on various non-porous surfaces. [11][13][14][15]
Rhodamine 6G (R6G) 495 - 540Bright Orange/YellowStrong fluorescence, suitable for laser or alternate light source examination. [16]
Ardrox 280 - 480Yellow/GreenHighly sensitive to UV light, making it a cost-effective option. [17][18]
MBD (7-(p-Methoxybenzylamino)-4-nitrobenz-2-oxa-1,3-diazole) 415 - 535Bright YellowIdeal for multi-colored and complex backgrounds. [19][20][21]

Experimental Workflow: Fluorescent Dye Staining

Fluorescent_Dye_Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_visualization Visualization & Documentation start Cyanoacrylate-Fumed Exhibit apply_dye Apply Fluorescent Dye Solution start->apply_dye Immerse or Spray rinse Rinse with Appropriate Solvent apply_dye->rinse Remove Excess Dye dry Air Dry Completely rinse->dry Prevent Smudging visualize Examine under Forensic Light Source dry->visualize Excite Fluorophores photograph Photograph with Barrier Filter visualize->photograph Capture Image

Caption: Workflow for enhancing CA-fumed prints with fluorescent dyes.

Troubleshooting Guide: Fluorescent Dye Staining
Problem Potential Cause(s) Recommended Solution(s)
Weak or No Fluorescence 1. Under-developed CA print. 2. Dye solution is too old or expired. 3. Incorrect excitation wavelength or viewing filter.1. Re-fume the exhibit if possible, ensuring optimal humidity and fuming time. 2. Prepare a fresh dye solution. Check the shelf life of the stock chemicals. [22] 3. Consult the dye's technical data for optimal excitation and emission spectra. Ensure the correct barrier filter is used.
High Background Staining 1. Over-application of dye. 2. Inadequate rinsing. 3. Porous or semi-porous surface absorbing the dye.1. Apply the dye for a shorter duration. Misting with a sprayer can reduce excess application. [22] 2. Rinse thoroughly with the recommended solvent (e.g., water, methanol) until the background is clear. [23] 3. This technique is best suited for non-porous surfaces. [14]Consider alternative enhancement methods for porous items.
Loss of Ridge Detail 1. Over-fuming with cyanoacrylate, causing ridges to thicken and merge. 2. Aggressive rinsing that physically damages the print.1. It is often better to slightly under-develop prints that will be dye-stained. 2. Use a gentle rinse, such as a squirt bottle, instead of a high-pressure stream.
Inconsistent Staining 1. Uneven application of the dye. 2. Contaminants on the surface interfering with dye adherence.1. Ensure the entire surface is evenly coated during application, whether by immersion or spraying. 2. Ensure the surface is free of excessive dirt or grease before cyanoacrylate fuming.
Fingerprint Powdering

After fuming, the polymerized ridges are slightly sticky, which allows for the adherence of fine powders. This is a simple and effective way to enhance contrast, especially on light-colored surfaces. [4][24][25]

Types of Powders for Post-Fuming Enhancement
  • Standard Powders: Black, white, or colored powders can be used depending on the background color.

  • Fluorescent Powders: These offer the advantage of fluorescence, similar to dye stains, and can be visualized with an alternate light source. [7][24][25]* Magnetic Powders: Applied with a magnetic wand, these can be useful on textured surfaces or for delicate prints as the application pressure is minimal.

FAQ: Powdering After Cyanoacrylate Fuming

Q1: Why powder a print that is already visible after fuming? A1: Powdering significantly increases the contrast of the white polymer against the background, which is crucial for clear photography and analysis, especially on light-colored or patterned surfaces. [24][25] Q2: Can I use any fingerprint powder after fuming? A2: Yes, most standard, fluorescent, and magnetic powders will adhere to the fumed print. The choice of powder depends on the color and nature of the surface being examined.

Q3: Is there a risk of over-powdering the print? A3: Yes. It is crucial to apply the powder lightly with a soft brush (like a camel hair or fiberglass brush) to avoid filling in the valleys between the ridges, which would obscure important detail. [26]

Advanced and Sequential Techniques

For particularly challenging surfaces or aged prints, more advanced or sequential processing may be necessary.

Vacuum Metal Deposition (VMD)

VMD is a highly sensitive technique that involves depositing a thin layer of metal, typically gold and then zinc, onto the exhibit in a vacuum chamber. [26][27]The metal film adheres differently to the fingerprint residue and the substrate, creating a high-contrast image. VMD can be used before or after cyanoacrylate fuming and has been shown to be effective on a wide range of surfaces, including fabrics. [26][28]

  • Mechanism: The process relies on the differential deposition of metals. Gold deposits over the entire surface, while zinc will only deposit on the gold layer in areas where there is no fingerprint residue. [28]This creates a negative image of the print.

  • Advantages: VMD is excellent for developing prints on difficult surfaces like flexible plastics and can be successful on aged or weathered prints. [26][28]Research has shown that a sequential process of cyanoacrylate fuming, Rhodamine 6G staining, and then VMD can be highly effective. [29]

Physical Developer (PD)

Physical Developer is a silver-based aqueous reagent that reacts with the lipid and water-insoluble components of fingerprint residue. [30]It is typically used on porous surfaces like paper but can be effective on items that have been wet. PD is a destructive technique and should therefore be used at the end of a processing sequence. [30]

Logical Flow for Sequential Processing

Sequential_Processing_Logic start Exhibit with Latent Print visual_exam Visual Examination & ALS start->visual_exam cyanoacrylate Cyanoacrylate Fuming visual_exam->cyanoacrylate Non-Porous Surface vmd Vacuum Metal Deposition (VMD) visual_exam->vmd Difficult Surface (e.g., plastic, fabric) pd Physical Developer (PD - Porous Items) visual_exam->pd Porous & Wet Item fluorescent_dye Fluorescent Dye Staining (e.g., BY40, R6G) cyanoacrylate->fluorescent_dye High Contrast Needed powder Powder Dusting (Fluorescent or Standard) cyanoacrylate->powder Simple Contrast Enhancement fluorescent_dye->vmd Further Enhancement documentation Photography & Documentation fluorescent_dye->documentation powder->documentation vmd->documentation pd->documentation

Caption: Decision-making workflow for sequential fingerprint processing.

Protocols

Protocol 1: Basic Yellow 40 (BY40) Staining

Materials:

  • Basic Yellow 40 powder

  • Ethanol or Methanol [14]* Glass beaker and magnetic stirrer

  • Wash bottle

  • Appropriate Personal Protective Equipment (PPE): gloves, lab coat, safety goggles

Procedure:

  • Solution Preparation: Prepare a working solution by dissolving 1-2 grams of Basic Yellow 40 powder in 1000 mL of ethanol. [14][22]Stir until fully dissolved. Store in a dark, stoppered bottle.

  • Application: Immerse the cyanoacrylate-fumed item in the BY40 solution for approximately 30-60 seconds. Alternatively, the solution can be applied using a squirt bottle or sprayer. [22]3. Rinsing: Thoroughly rinse the item under a gentle stream of cool tap water to remove excess dye and minimize background staining. [23]4. Drying: Allow the item to air dry completely in a fume hood or well-ventilated area.

  • Visualization: Examine the item using a forensic light source in the 365-485 nm range. [13][15]View and photograph the fluorescing print using yellow or orange barrier goggles/filters. [22]

Protocol 2: Rhodamine 6G (R6G) Staining

Materials:

  • Rhodamine 6G powder

  • Methanol or distilled water [16]* Glass beaker

  • Wash bottle

  • PPE

Procedure:

  • Solution Preparation: Create a working solution by dissolving 0.1g of Rhodamine 6G powder in 1000 mL of methanol or distilled water. [16]2. Application: Apply the solution to the fumed print by immersion or by brushing it on with a soft brush. Allow the dye to set for at least one minute. [16]3. Rinsing: Rinse the item thoroughly under running water. [16]4. Drying: Allow the item to air dry completely.

  • Visualization: Visualize the print using a forensic light source or laser emitting light in the blue-green region (approx. 495-540 nm). Use the appropriate colored goggles or filters for viewing and photography.

References

Technical Support Center: Enhancing Methyl 2-Cyanoacrylate Biocompatibility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into modifying methyl 2-cyanoacrylate (MCA) to improve its biocompatibility for advanced biomedical applications. Here, we move beyond simple protocols to explain the fundamental science and causality behind each experimental choice, empowering you to troubleshoot and innovate effectively.

Section 1: Foundational Knowledge & Core Problems

This section addresses the most frequently asked questions regarding the inherent biocompatibility challenges of this compound.

Q1: Why is unmodified this compound (MCA) considered cytotoxic?

Answer: The cytotoxicity of polymers derived from this compound (PMCA) is primarily linked to its degradation products. The polymer chain breaks down, releasing two main cytotoxic compounds: formaldehyde and cyanoacetate .[1][2]

  • Mechanism of Toxicity: Shorter alkyl chains, like the methyl group in MCA, degrade relatively quickly in an aqueous physiological environment.[1] This rapid degradation leads to a high localized concentration of formaldehyde and cyanoacetate, which can overwhelm cellular detoxification mechanisms, leading to cell death (necrosis), inflammation, and thrombotic events.[1][3][4] Studies have shown that this compound induces significantly more cytotoxicity compared to longer-chain cyanoacrylates like ethyl, n-butyl, or 2-octyl cyanoacrylate.[2][5][6]

  • Exothermic Polymerization: The polymerization of MCA is a rapid, exothermic reaction.[7][8] In bulk applications, the heat generated can cause thermal damage to surrounding tissues, contributing to the inflammatory response.[7]

Q2: What are the observable signs of cytotoxicity in my in vitro experiments with MCA?

Answer: When testing MCA-based materials on cell cultures (e.g., L929 fibroblasts as recommended by ISO 10993-5), several signs indicate a cytotoxic response:

  • Reduced Cell Viability: A significant decrease in the number of living cells, which can be quantified using assays like MTT or XTT.[5][9] These assays measure metabolic activity; a reduction indicates metabolic compromise or cell death.[9][10]

  • Inhibition Zone: In direct contact assays, you may observe a clear area around the material where cells have died and detached from the culture plate.[5][6]

  • Morphological Changes: Cells may appear rounded, shrunken, or show membrane blebbing, which are characteristic features of apoptosis or necrosis.

  • Compromised Membrane Integrity: Assays like the Neutral Red Uptake (NRU) test can show a cell's inability to maintain its lysosomal membrane, indicating damage.[9][10]

Section 2: Modification Strategies & Experimental Protocols

Improving the biocompatibility of MCA involves strategies aimed at slowing degradation, increasing flexibility, and minimizing tissue interaction.

G cluster_0 Biocompatibility Improvement Workflow Start Identify Biocompatibility Issue (e.g., Cytotoxicity, Brittleness) Select_Strategy Select Modification Strategy Start->Select_Strategy Synthesize Synthesize / Modify MCA Formulation Select_Strategy->Synthesize Characterize Physicochemical Characterization (e.g., FTIR, Mechanical Testing) Synthesize->Characterize Test Perform Biocompatibility Testing (In Vitro / In Vivo) Characterize->Test Analyze Analyze Results & Refine Formulation Test->Analyze Analyze->Select_Strategy Iterate End Optimized Biocompatible Material Analyze->End G cluster_1 Troubleshooting: Premature Polymerization Problem Problem: Monomer Polymerizes in Storage Cause1 Cause: Moisture Contamination (Humidity, Condensation) Problem->Cause1 Cause2 Cause: High Temperature (Accelerates Reaction) Problem->Cause2 Solution3 Solution: Verify Stabilizer Package Problem->Solution3 Solution1 Solution: Store in Cool, Dry Place (Refrigerate Unopened) Cause1->Solution1 Solution2 Solution: Proper Handling (Warm before opening, clean nozzle) Cause1->Solution2 Cause2->Solution1

References

Debonding cured poly(methyl 2-cyanoacrylate) without damaging the substrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for safely and effectively debonding cured poly(methyl 2-cyanoacrylate) (PMCA) adhesives, commonly known as "super glues," without causing damage to the underlying substrate. This document synthesizes chemical principles with field-proven protocols to address common challenges encountered in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind debonding cured cyanoacrylate adhesives?

A1: Cured cyanoacrylate is a thermoplastic polymer.[1] Debonding relies on disrupting the long, strong polymer chains formed during the rapid polymerization process.[2] This can be achieved through three primary methods:

  • Solvent-Based Dissolution: Using a chemical solvent to penetrate, swell, and ultimately dissolve the polymer matrix.

  • Thermal Degradation: Heating the adhesive above its glass transition temperature to soften it, or to a higher temperature to cause depolymerization, which breaks it down into its original monomer units.[3]

  • Mechanical Stress Application: Exploiting the adhesive's low shear strength.[4] While strong under tensile (pulling) force, the bond is significantly weaker against peeling or shearing forces.[4][5]

Q2: Why can't I just use acetone for every application?

A2: While acetone is a powerful and common solvent for cyanoacrylates, it is an aggressive solvent that can damage many common laboratory substrates, particularly plastics.[1][6] Materials like polystyrene, polycarbonate, and ABS can be warped, clouded, or dissolved by acetone.[7] Therefore, substrate compatibility is the most critical factor in selecting a debonding agent. Always test the solvent on a small, inconspicuous area of your substrate before full application.[1][7]

Q3: Are commercial "debonder" products different from pure solvents?

A3: Yes. Commercial debonders are often formulated with a primary solvent (like nitromethane) but may also include other agents to control evaporation rate, viscosity, and improve penetration into the adhesive layer.[1][3][4] This controlled action makes them potentially safer for sensitive substrates compared to aggressive, fast-evaporating solvents like pure acetone.[1]

Q4: How does water affect a cured cyanoacrylate bond?

A4: While moisture initiates the curing process, prolonged exposure to warm, soapy water can slowly weaken a cured bond.[5][7][8] Water acts as a very slow-acting agent to soften the adhesive. This method is primarily useful for non-critical applications or for debonding from skin, but it is generally too slow and inefficient for most laboratory scenarios.[1][5]

Q5: I've accidentally bonded my fingers. What is the safest removal method?

A5: Do not force or pull the skin apart, as this can cause tearing.[8] The recommended procedure is to soak the affected area in warm, soapy water.[1][5] Gently roll a blunt object like a pencil or peel the bonded skin apart slowly.[5] If this is ineffective, a small amount of acetone (nail polish remover) can be applied carefully with a cotton swab, followed by washing the area thoroughly.[9]

Troubleshooting Guide: Substrate-Specific Debonding

The selection of a debonding strategy is dictated entirely by the substrate's chemical resistance. This guide provides a decision-making framework for common laboratory materials.

Decision Workflow for Debonding Agent Selection

DebondingWorkflow sub Identify Substrate metal Metals (Steel, Aluminum, etc.) sub->metal  Resistant glass Glass / Ceramics sub->glass  Resistant plastic Plastics sub->plastic  Sensitive bio Biological / Skin sub->bio  Highly Sensitive method_metal Primary: Acetone or MEK Secondary: Nitromethane Mechanical: Scraping metal->method_metal method_glass Primary: Scraping (Razor) Secondary: Acetone Soak Tertiary: Warm Water glass->method_glass method_plastic Consult Compatibility Table Primary: Commercial Debonder Secondary: Rubbing Alcohol Tertiary: Non-Solvent Methods plastic->method_plastic method_bio Primary: Warm Soapy Water Secondary: Acetone (cautiously) bio->method_bio Mechanism cluster_0 Cured Cyanoacrylate State cluster_1 Debonding Process cluster_2 Result p1 Long Polymer Chains p2 Strong Intermolecular Bonds s1 Solvent Molecules (e.g., Acetone) p2->s1 Introduction of Polar Aprotic Solvent s2 Penetration & Swelling s1->s2 s3 Disruption of Bonds s2->s3 r1 Softened / Dissolved Polymer s3->r1 Leads to r2 Weakened Adhesion

References

Validation & Comparative

A Comparative Analysis of Methyl 2-Cyanoacrylate and Ethyl 2-Cyanoacrylate for Tissue Adhesion: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of two foundational short-chain cyanoacrylates, Methyl 2-Cyanoacrylate (MCA) and Ethyl 2-Cyanoacrylate (ECA), for their application in tissue adhesion. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple product comparison to explore the fundamental chemical properties, polymerization kinetics, and biocompatibility profiles that dictate their performance and clinical suitability. We will delve into the causality behind their distinct characteristics, supported by experimental data and protocols, to empower informed decisions in material selection for biomedical applications.

Introduction: A Tale of Two Esters

The story of cyanoacrylates in medicine is one of serendipitous discovery and progressive refinement. Accidentally discovered in 1942 by Dr. Harry Coover, their adhesive properties were initially a nuisance.[1][2] However, their potential was soon realized, leading to their first commercial use as "Eastman #910" in 1958.[3][4] Their unique ability to rapidly polymerize in the presence of moisture made them ideal candidates for sutureless wound closure, a potential that was famously leveraged by field surgeons during the Vietnam War to control hemorrhage in wounded soldiers.[1][5]

The first cyanoacrylates used for medical purposes were the short-chain alkyl esters, primarily methyl and ethyl 2-cyanoacrylate.[6] These molecules share a common chemical backbone but differ by a single carbon in their alkyl ester side chain. This seemingly minor structural variance has profound implications for their bond characteristics, degradation rates, and, most critically, their interaction with biological tissues. While both demonstrate remarkable adhesive strength, concerns over histotoxicity, particularly with the shorter-chain variants, have driven the development of longer-chain derivatives like butyl and octyl cyanoacrylate for most modern medical applications.[3][7][8]

This guide will dissect the key differences between MCA and ECA, providing a rigorous, evidence-based comparison of their performance attributes to guide researchers in their selection and application.

Physicochemical Properties: The Molecular Blueprint

The performance of a cyanoacrylate adhesive is intrinsically linked to its molecular structure. The shorter alkyl chain of MCA compared to ECA results in a lower molecular weight and distinct physical properties that influence its behavior both on the benchtop and in vivo.

PropertyThis compound (MCA)Ethyl 2-Cyanoacrylate (ECA)Significance in Tissue Adhesion
Chemical Formula C₅H₅NO₂[9]C₆H₇NO₂[10]The additional methylene group in ECA's ethyl chain increases its molecular weight and hydrophobicity.
Molecular Weight 111.10 g/mol [9][11]125.13 g/mol [10][12]Influences degradation rate; lower molecular weight monomers tend to degrade faster.[7]
Boiling Point 48-49°C (at reduced pressure)[9][13]54-56°C (at 3 mmHg)[10]Relevant for manufacturing and purification processes.
Density ~1.10 g/cm³[9][13]~1.04 g/cm³[10]Minor difference, but can affect handling and application characteristics.
Flash Point 174°F (79°C)[14]185°F (85°C)[15]Important for safety and storage considerations.
Bond Characteristics Forms a more rigid, but potentially brittle, bond.[16]Forms a strong, but slightly more flexible, bond.[17]Flexibility is crucial for tissues that experience movement to prevent bond failure.

Mechanism of Adhesion: Anionic Polymerization

The remarkable speed of cyanoacrylate adhesion is due to a rapid anionic polymerization reaction.[18][19] This process is initiated by weak bases or nucleophiles, such as the hydroxyl ions present in the minute amounts of moisture on virtually any surface, including biological tissues.[4][20][21]

The mechanism proceeds as follows:

  • Initiation: A nucleophile (e.g., OH⁻ from water) attacks the electron-deficient β-carbon of the cyanoacrylate monomer. This breaks the carbon-carbon double bond and forms a carbanion at the α-carbon.[19]

  • Propagation: The newly formed carbanion is a potent nucleophile itself and rapidly attacks the β-carbon of another monomer. This process repeats, creating long polymer chains in a head-to-tail fashion.[18][20]

  • Termination: The chain reaction continues until the propagating carbanion is neutralized, typically by reacting with an acidic species or through other termination pathways.

This polymerization is an exothermic process, and the heat generated can be a source of tissue damage if the adhesive is applied in large quantities.[6] The resulting poly(alkyl cyanoacrylate) forms a strong, rigid thermoplastic that mechanically holds the tissue surfaces together.[16][20]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., OH⁻ from tissue moisture) Monomer1 Cyanoacrylate Monomer Initiator->Monomer1 Nucleophilic Attack Carbanion Carbanion Formation Monomer1->Carbanion Monomer2 Another Monomer Carbanion->Monomer2 Attacks next monomer GrowingChain Growing Polymer Chain Monomer2->GrowingChain GrowingChain->Monomer2 Chain Reaction FinalPolymer Stable Polymer Bond GrowingChain->FinalPolymer Neutralization

Caption: Anionic polymerization of cyanoacrylate adhesives.

Performance Metrics: A Head-to-Head Comparison

A. Bond Strength and Curing Speed

Both MCA and ECA form strong adhesive bonds rapidly. However, their performance profiles exhibit key differences.

  • Curing Speed: MCA, with its smaller molecular chain, generally cures faster than ECA, often setting in 3-5 seconds compared to ECA's 5-10 seconds.[17]

  • Bond Strength & Flexibility: MCA typically forms a more rigid and high-strength bond, making it suitable for bonding hard, non-porous materials like metals and glass.[16][17] However, this rigidity can translate to brittleness. ECA forms a bond that is also strong but possesses slightly more flexibility.[17] This is a critical advantage in tissue adhesion, as skin and other soft tissues are subject to movement, and a brittle adhesive is more likely to fracture.

B. Biocompatibility and Cytotoxicity: The Decisive Factor

The primary limitation of short-chain cyanoacrylates in medical applications is their toxicity.[8] This toxicity is not from the monomer itself but from its degradation products. The polymer chain breaks down via hydrolysis, releasing formaldehyde and cyanoacetate .[7][8]

Key Cytotoxicity Factors:

  • Degradation Rate: Shorter alkyl chains, like those in MCA and ECA, degrade more rapidly than longer chains (e.g., butyl, octyl).[7] This rapid degradation leads to a higher local concentration of toxic byproducts, inciting a more significant inflammatory response.[8]

  • Histotoxicity: Studies have consistently shown that the acute inflammatory response and chronic foreign-body reactions are more pronounced with short-chain cyanoacrylates.[8] For this reason, their use directly on live tissue was largely discontinued in favor of longer-chain alternatives.[6][8]

A study evaluating the cytotoxicity of MCA and ECA on human oral osteoblast cells using a direct contact assay found that while both created inhibitory zones, the cell viability with ECA was not significantly different from the control group, whereas MCA showed a significant difference.[22] This suggests that even between these two short-chain variants, ECA exhibits better biocompatibility.[22] Other studies have confirmed that ethyl cyanoacrylate generates a milder histotoxic response compared to other short-chain variants.[23]

ParameterThis compound (MCA)Ethyl 2-Cyanoacrylate (ECA)
Degradation Rate Faster[7]Fast[7]
Toxic Byproducts Formaldehyde, Cyanoacetate[7]Formaldehyde, Cyanoacetate[7]
Histotoxicity High[6]Moderate to High[8][23]
Inflammatory Response Strong[8]Milder than MCA, but still significant[23]

Standardized Experimental Protocols

To ensure reproducible and comparable results when evaluating tissue adhesives, standardized protocols are essential. The following sections detail workflows for assessing cytotoxicity and bond strength.

A. Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the effect of the adhesive on cell viability. An elution test system is often used, where an extract from the polymerized adhesive is added to a cell culture.[24][25]

Methodology:

  • Extract Preparation: Polymerize a standardized amount of MCA and ECA under sterile conditions. Incubate the polymerized adhesive in a cell culture medium (e.g., DMEM) for a set period (e.g., 24 hours) at 37°C to create an extract.

  • Cell Culture: Seed a suitable cell line (e.g., L929 mouse fibroblasts or human osteoblasts) in a 96-well plate at a known density and allow them to attach.[22][25]

  • Exposure: Replace the normal medium with various dilutions of the prepared extracts (and a negative control of fresh medium). Incubate for 24-48 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Quantification: Solubilize the formazan crystals with a solvent (e.g., DMSO). Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Calculate cell viability as a percentage relative to the negative control.

Caption: Workflow for MTT cytotoxicity assay.

B. Protocol 2: Tensiometric Analysis of Bond Strength

This protocol measures the mechanical strength of the adhesive bond on a tissue substrate.

Methodology:

  • Substrate Preparation: Obtain uniform sections of biological tissue (e.g., porcine skin) and cut them into standardized strips (e.g., 1 cm x 5 cm).

  • Bonding: Overlap the ends of two tissue strips by a defined area (e.g., 1 cm²). Apply a precise volume of the cyanoacrylate adhesive (MCA or ECA) to the overlap region. Apply gentle, uniform pressure for a set curing time (e.g., 120 seconds).

  • Mounting: Secure the ends of the bonded tissue strips into the grips of a tensiometer or universal testing machine.

  • Testing: Apply a tensile force at a constant rate of extension until the bond fails (either cohesively within the adhesive or adhesively at the tissue-adhesive interface).

  • Data Recording: Record the maximum force (in Newtons) required to break the bond.

  • Analysis: Calculate the bond strength in Pascals (Pa) or megapascals (MPa) by dividing the maximum force by the bonded area. Perform multiple replicates for statistical validity.

Caption: Workflow for bond strength analysis.

Conclusion and Recommendations

The choice between this compound and ethyl 2-cyanoacrylate for tissue adhesion is a nuanced one, governed by a trade-off between bond strength and biocompatibility.

  • This compound (MCA): Offers a faster cure and a more rigid, high-strength bond.[17] However, its rapid degradation and associated higher cytotoxicity make it unsuitable for most in vivo applications.[6][8] Its use should be restricted to ex vivo applications or the bonding of non-biological components in a medical device where high strength is paramount.

  • Ethyl 2-Cyanoacrylate (ECA): Provides a strong but more flexible bond, which is advantageous for dynamic soft tissues.[17] While it is also a short-chain cyanoacrylate with associated cytotoxicity concerns, studies suggest it has a more favorable biocompatibility profile than MCA.[22][23] Medical-grade formulations of ECA (e.g., Epiglu) are available for topical skin closure.[3] However, for most internal medical applications or procedures requiring enhanced biocompatibility, the use of longer-chain cyanoacrylates (n-butyl or 2-octyl) is strongly recommended.[3][26]

For researchers, this guide underscores the critical importance of looking beyond simple adhesive strength. The alkyl side chain length is a key determinant of the degradation kinetics and subsequent biological response. While MCA and ECA were foundational to the development of medical adhesives, the field has evolved. Future research and application should prioritize materials like 2-octylcyanoacrylate, which offer an optimized balance of flexibility, strength, and, most importantly, biocompatibility.

References

A Senior Application Scientist's Guide to the Validation of Methyl 2-Cyanoacrylate for Forensic Fingerprint Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of methyl 2-cyanoacrylate (superglue) fuming for the visualization of latent fingerprints against other common development techniques. It is intended for researchers, forensic scientists, and professionals in the field who require a nuanced understanding of the methodologies and their underlying scientific principles.

Introduction: The Challenge of Latent Prints

Latent fingerprints, invisible to the naked eye, are crucial pieces of evidence in forensic investigations.[1] They are formed by the deposition of sweat, natural oils, and contaminants from the friction ridges of the skin onto a surface.[1][2] The challenge lies in rendering these prints visible with sufficient clarity for identification. The choice of development technique is paramount and depends heavily on the nature of the surface—primarily whether it is porous, semi-porous, or non-porous.[3][4]

This compound Fuming: The Gold Standard for Non-Porous Surfaces

First discovered for forensic use in the late 1970s, cyanoacrylate fuming has become a cornerstone technique for developing latent prints on non-porous substrates like glass, plastics, and metals.[5][6]

The Chemistry of Visualization

The process hinges on the anionic polymerization of cyanoacrylate ester monomers. The primary component of superglue is typically an alkyl 2-cyanoacrylate, such as methyl or ethyl 2-cyanoacrylate.[5] When heated, these monomers vaporize. In the presence of initiators found in fingerprint residue—such as amino acids, fatty acids, and proteins—and atmospheric moisture, the monomers rapidly polymerize.[1] This reaction forms a stable, white, three-dimensional polymer (polycyanoacrylate) along the friction ridges, thus visualizing the latent print.[1]

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} caption: "Mechanism of Cyanoacrylate Fuming."

Causality in Experimental Choices

The success of cyanoacrylate fuming is dictated by a controlled interplay of several factors. Understanding these variables is key to achieving optimal and reproducible results.

  • Humidity: Moisture is a critical initiator for the polymerization process. An optimal relative humidity of around 80% is often recommended to accelerate development.[4] Insufficient humidity can lead to weakly developed prints, while excessive humidity can cause the background surface to be fumed, reducing contrast.

  • Temperature: Heating the cyanoacrylate to between 80-100°C increases its volatility, ensuring a sufficient concentration of monomer vapor within the fuming chamber.[1] This significantly reduces development time. However, overheating above approximately 220°C should be avoided as it can produce toxic byproducts.[1]

  • Air Circulation: Gentle air circulation within the fuming chamber ensures an even distribution of the cyanoacrylate vapor, leading to uniform development of prints across the evidence surface.[5]

Comparative Analysis: this compound vs. Alternative Techniques

While highly effective, cyanoacrylate fuming is not a universal solution. Its performance must be weighed against other established methods, particularly when dealing with porous surfaces.

Overview of Major Fingerprint Development Techniques
TechniquePrinciplePrimary SubstrateAppearance of PrintAdvantagesDisadvantages
This compound Fuming Anionic polymerization of cyanoacrylate esters on fingerprint residue.[1]Non-Porous (e.g., glass, plastic, metal).[5]White, stable polymer.[1]Robust, non-destructive, stabilizes fragile prints.[1]Poor contrast on light-colored surfaces, requires a fuming chamber.[6]
Fingerprint Powders (e.g., Black, Magnetic) Physical adherence of fine particles to the moisture and oils in latent print residue.[4]Non-Porous (smooth).[2]Varies with powder color.Simple, fast, portable for crime scene use.[7]Can damage fragile prints, messy, less effective on textured surfaces.[2]
Ninhydrin Reacts with amino acids in fingerprint residue to form a purple compound (Ruhemann's purple).[8]Porous (e.g., paper, cardboard).[8]Purple.[8]Highly effective on paper, can develop very old prints.[9]Slow development at room temperature, requires specific humidity levels.[10]
1,8-diazafluoren-9-one (DFO) Reacts with amino acids to produce a pale pink/purple product that fluoresces strongly under specific light sources.[11]Porous (e.g., paper, cardboard).[4]Pale pink/purple, fluorescent.[11]More sensitive than ninhydrin, fluorescence enhances visibility.[4][11]Requires a forensic light source for optimal viewing, requires heating.[11]
Physical Developer (PD) Deposition of silver onto the lipid and fatty acid components of fingerprint residue.[12]Porous, especially items that have been wet.[12][13]Dark grey/black.[13]Effective on wet or previously wetted paper, develops prints ninhydrin may miss.[12][13]Complex multi-solution process, destructive to the substrate, can stain background.[12]
Performance on Different Substrates: A Qualitative Comparison
Substrate TypeRecommended Primary TechniqueRationale & Considerations
Glass, Metal, Hard Plastics This compound Fuming Cyanoacrylate provides excellent development and fixes the print, making it durable for subsequent enhancement with powders or fluorescent dyes.[5][6] A study on non-porous surfaces submerged in water found cyanoacrylate fuming to be the most effective visualization method.[14]
Paper, Cardboard, Raw Wood Ninhydrin or DFO These reagents target amino acids, which are readily absorbed and held within the cellulose fibers of porous materials.[4][8] DFO is generally considered more sensitive, but the sequence of DFO followed by ninhydrin often yields the best results.[4][11]
Wet or Previously Wetted Porous Surfaces Physical Developer PD targets water-insoluble lipids and fatty acids, making it uniquely suited for items that have been exposed to moisture, which would wash away the amino acids targeted by ninhydrin and DFO.[12][13]
Adhesive Side of Tapes Cyanoacrylate Fuming / Specialized Powder Suspensions Cyanoacrylate fuming can be effective, followed by staining.[1] Small Particle Reagent (SPR) or other powder suspensions are also commonly used.
Human Skin Specialized Techniques (e.g., Magnetic Powder, RTX) Developing prints on skin is notoriously difficult due to the skin's elasticity and secretions. Cyanoacrylate fuming is generally not the primary method.[15]

Experimental Protocols

The following protocols are provided as a guideline and should be adapted based on laboratory-specific validation and safety procedures.

Protocol: this compound Fuming
  • Preparation: Ensure the fuming chamber is clean. Place the evidence inside, suspended in a manner that allows for maximum exposure of the surfaces of interest.

  • Humidification: Place a small, open container of warm water in the chamber to achieve a relative humidity of approximately 80%. A hygrometer should be used for monitoring.

  • Cyanoacrylate Application: Place a few drops of liquid this compound into a small aluminum dish.

  • Fuming: Place the aluminum dish on a heat source (e.g., a mug warmer) inside the chamber, set to approximately 80-100°C.

  • Development: Seal the chamber and allow the fuming process to proceed. Monitor the development of the prints on a control sample placed within the chamber. Development time can range from a few minutes to over an hour depending on the setup.

  • Termination: Once the prints are sufficiently developed, turn off the heat source and ventilate the chamber in a fume hood to remove all residual fumes before opening.

  • Post-Treatment (Optional): The developed white prints can be enhanced by dusting with a contrasting powder or by applying a fluorescent dye stain, which is then visualized with a forensic light source.[1][6]

dot graph [rankdir=TB, splines=ortho] node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

caption: "Cyanoacrylate Fuming Workflow."

Protocol: Ninhydrin Treatment for Porous Surfaces
  • Preparation: Prepare a working solution of ninhydrin in a suitable solvent (e.g., ethanol or acetone).[8]

  • Application: Apply the ninhydrin solution to the porous surface by spraying, dipping, or brushing in a well-ventilated fume hood.[16] Ensure the surface is evenly coated but not oversaturated.

  • Drying: Allow the item to air dry completely in the fume hood.

  • Development: Place the item in a development chamber with controlled temperature and humidity (e.g., 80°C and 65% relative humidity) to accelerate the reaction.[17] Development can take from minutes under accelerated conditions to 24-48 hours at room temperature.[10]

  • Visualization: The developed prints will appear as a distinct purple color (Ruhemann's purple).[8]

  • Documentation: Photograph the developed prints as soon as possible, as they can fade over time when exposed to light.[9]

Safety and Handling

  • This compound: Fumes are irritating to the respiratory system.[18] Always conduct fuming in a well-ventilated area or a dedicated fuming chamber. Avoid direct contact with skin and eyes.

  • Ninhydrin/DFO Solvents: The solvents used (e.g., acetone, petroleum ether) are typically flammable. Work in a fume hood away from ignition sources.

  • General: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling any chemical reagents.

Conclusion

The validation of this compound fuming confirms its status as a highly reliable and effective method for the development of latent fingerprints on non-porous surfaces. Its mechanism of action provides a stable, durable visualization of ridge detail that can be further enhanced. However, its efficacy is substrate-dependent. A comprehensive approach to fingerprint analysis necessitates a thorough understanding of the available techniques and their appropriate applications. For porous surfaces, reagents like ninhydrin and DFO that target amino acids are superior. The choice of method must always be guided by the nature of the evidence to maximize the potential for successful print development and subsequent identification.

References

A Comparative Guide to the Biocompatibility of Methyl 2-Cyanoacrylate and n-Butyl Cyanoacrylate for Medical Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medical device development and drug delivery, the selection of biocompatible materials is a cornerstone of ensuring patient safety and therapeutic efficacy. Cyanoacrylate adhesives, renowned for their rapid polymerization and strong adhesive properties, have found widespread use in various medical applications, from tissue adhesion to wound closure. However, not all cyanoacrylates are created equal in terms of their interaction with biological systems. This guide provides an in-depth, objective comparison of the biocompatibility of two commonly used cyanoacrylates: methyl 2-cyanoacrylate (MCA) and n-butyl cyanoacrylate (nBCA). Through the synthesis of experimental data and established testing protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge needed to make informed decisions in their applications.

The Chemical Basis of Biocompatibility: A Tale of Two Alkyl Chains

The fundamental difference between this compound and n-butyl cyanoacrylate lies in the length of their alkyl ester side chains. MCA possesses a short methyl group, while nBCA features a longer butyl group. This seemingly minor structural variance has profound implications for their degradation kinetics and, consequently, their biocompatibility.

The toxicity of cyanoacrylate adhesives is primarily attributed to their degradation products: formaldehyde and cyanoacetate.[1] These byproducts are released as the polymer chain breaks down in an aqueous environment. The rate of this degradation is inversely proportional to the length of the alkyl chain. Shorter-chain cyanoacrylates, like MCA, degrade more rapidly, leading to a higher localized concentration of cytotoxic degradation products and a more pronounced inflammatory response.[1][2][3] Conversely, longer-chain cyanoacrylates such as nBCA degrade at a slower, more controlled rate, resulting in a lower concentration of toxic byproducts at any given time and, therefore, enhanced biocompatibility.[4][5]

In Vitro Cytotoxicity: A Quantitative Comparison

In vitro cytotoxicity assays are a fundamental first step in assessing the biocompatibility of a material. These tests evaluate the effect of a material on cultured cells, providing a quantitative measure of its potential to cause cell death or inhibit cell growth. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.

Cyanoacrylate Cell Line Assay Key Findings Reference
This compound (MCA) Human Oral OsteoblastsDirect Contact MTT AssaySignificantly lower optical density (indicating lower cell viability) compared to control. An inhibition zone of 200-500 µm was observed around the adhesive.[5][6][7][8]
n-Butyl cyanoacrylate (nBCA) L929 Mouse FibroblastsElution TestShowed significantly higher cell viability compared to shorter-chain cyanoacrylates.
n-Butyl cyanoacrylate (nBCA) Human Oral OsteoblastsDirect Contact MTT AssayNo significant difference in optical density compared to the control group, suggesting good biocompatibility.
This compound (MCA) Rat Polymorphonuclear LeukocytesCell Degranulation and Migration AssayIncreased cell degranulation and decreased cell migration in a concentration-dependent manner, indicating cytotoxicity.[9]

Expert Insight: The consistent observation of a significant inhibition zone and reduced cell viability with this compound across different cell lines underscores its cytotoxic potential. In contrast, n-butyl cyanoacrylate consistently demonstrates superior cytocompatibility, making it a more suitable candidate for applications involving direct or indirect contact with living tissues.

In Vivo Biocompatibility: Histotoxicity and Inflammatory Response

While in vitro tests provide valuable initial screening data, in vivo studies are crucial for evaluating the complex biological response to a material within a living organism. Subcutaneous implantation is a standard method for assessing the local tissue reaction to an implanted material, as outlined in ISO 10993-6.

Cyanoacrylate Animal Model Implantation Site Observation Period Histological Findings Reference
This compound (MCA) / Ethyl 2-cyanoacrylate RabbitAuricular Cartilage1, 2, 4, 12, 24, and 48 weeksSeroma formation, acute inflammation, tissue necrosis, and a chronic foreign body giant cell reaction. The adhesive was completely degraded within 12 months.[10]
n-Butyl cyanoacrylate (nBCA) RabbitAuricular Cartilage1, 2, 4, 12, 24, and 48 weeksMild acute inflammation and a mild foreign body giant cell reaction. Some adhesive was still present at 1 year.[10]
n-Butyl cyanoacrylate (nBCA) RatSubcutaneous Tissue7, 21, and 45 daysCaused a less severe inflammatory reaction compared to a cyanoacrylate ester (Super Bonder). The inflammatory reaction decreased over time.[11][12][13]
n-Butyl cyanoacrylate (nBCA) RatCervical Deep Tissues30, 90, 180, and 360 daysRevealed chronic inflammatory reactions that decreased over time, indicating biological tolerance.[14]

Expert Insight: The in vivo data corroborates the in vitro findings. The rapid degradation of shorter-chain cyanoacrylates like MCA leads to a more intense and prolonged inflammatory response, characterized by tissue necrosis and a significant foreign body reaction. In contrast, the slower degradation of nBCA results in a milder, more manageable inflammatory response that resolves over time, indicating better tissue integration and overall biocompatibility.

Experimental Protocols for Biocompatibility Assessment

To ensure the reproducibility and validity of biocompatibility testing, standardized protocols are essential. The following are detailed methodologies for the key experiments discussed in this guide.

In Vitro Cytotoxicity Assessment: MTT Assay (Based on ISO 10993-5)

This protocol outlines a direct contact MTT assay to evaluate the cytotoxicity of cyanoacrylate adhesives.

Materials:

  • L929 mouse fibroblast cell line (or other appropriate cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Sterile 96-well cell culture plates

  • Test articles: this compound and n-butyl cyanoacrylate

  • Negative control (e.g., high-density polyethylene)

  • Positive control (e.g., organotin-stabilized polyvinyl chloride)

Procedure:

  • Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Preparation of Test Articles: Prepare small, uniform samples of the polymerized cyanoacrylate adhesives under aseptic conditions.

  • Direct Contact: Carefully place a single, small sample of the test article (MCA or nBCA), negative control, and positive control in the center of individual wells containing the cultured cells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, remove the test articles and the culture medium. Add 50 µL of fresh medium and 50 µL of MTT solution to each well. Incubate for 4 hours.

  • Formazan Solubilization: After the second incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the negative control.

MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis cell_seeding Seed L929 cells in 96-well plate prepare_samples Prepare sterile cyanoacrylate samples direct_contact Place samples in direct contact with cells prepare_samples->direct_contact incubation_24h Incubate for 24h direct_contact->incubation_24h mtt_addition Add MTT solution incubation_24h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add DMSO to dissolve formazan incubation_4h->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability

Caption: Workflow for the direct contact MTT cytotoxicity assay.

In Vivo Biocompatibility Assessment: Subcutaneous Implantation (Based on ISO 10993-6)

This protocol describes a subcutaneous implantation study in a rodent model to evaluate the local tissue response to cyanoacrylate adhesives.

Materials:

  • Sprague-Dawley rats (or other suitable animal model)

  • Test articles: Polymerized this compound and n-butyl cyanoacrylate implants (e.g., 10 mm x 1 mm rods)

  • Negative control implant (e.g., high-density polyethylene)

  • Anesthetic agent

  • Surgical instruments

  • Suture materials

  • Formalin (10% neutral buffered)

  • Hematoxylin and eosin (H&E) stain

Procedure:

  • Animal Acclimatization and Preparation: Acclimatize animals for at least 5 days. Anesthetize the animals and shave and disinfect the dorsal surgical site.

  • Implantation: Create a small subcutaneous pocket on each side of the dorsal midline. Insert one implant (MCA, nBCA, or negative control) into each pocket. Suture the incisions.

  • Post-operative Care and Observation: Monitor the animals daily for signs of distress or adverse reactions at the implantation sites.

  • Euthanasia and Sample Collection: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and carefully excise the implants along with the surrounding tissue.

  • Macroscopic Evaluation: Visually inspect the implantation sites for signs of inflammation, encapsulation, and tissue integration.

  • Histological Processing: Fix the tissue samples in 10% neutral buffered formalin, process, embed in paraffin, and section.

  • Histological Staining and Evaluation: Stain the tissue sections with H&E. A qualified pathologist should evaluate the sections for the presence and severity of inflammation (acute and chronic), fibrosis, necrosis, and the foreign body response.

Implantation_Workflow cluster_pre_op Pre-operative cluster_op Operative cluster_post_op Post-operative cluster_analysis Analysis animal_prep Anesthetize and prepare surgical site on rat implantation Create subcutaneous pocket and insert implant animal_prep->implantation suture Suture the incision implantation->suture monitoring Daily observation suture->monitoring euthanasia Euthanize at pre-determined time points monitoring->euthanasia excision Excise implant and surrounding tissue euthanasia->excision histology Fix, process, section, and stain with H&E excision->histology evaluation Microscopic evaluation of tissue response histology->evaluation

Caption: Workflow for the in vivo subcutaneous implantation study.

Degradation Pathway and its Impact on Biocompatibility

The degradation of poly(alkyl cyanoacrylates) in an aqueous environment is a hydrolytic process that cleaves the polymer backbone. This process releases formaldehyde and an alkyl cyanoacetate.[15]

Degradation_Pathway cluster_polymer Poly(alkyl cyanoacrylate) cluster_response Biological Response polymer [-CH2-C(CN)(COOR)-]n hydrolysis + H2O (Hydrolysis) polymer->hydrolysis formaldehyde Formaldehyde (CH2O) hydrolysis->formaldehyde cyanoacetate Alkyl Cyanoacetate (NC-CH2-COOR) hydrolysis->cyanoacetate cytotoxicity Cytotoxicity formaldehyde->cytotoxicity cyanoacetate->cytotoxicity inflammation Inflammation cytotoxicity->inflammation

Caption: Degradation pathway of poly(alkyl cyanoacrylates) and the resulting biological response.

The rate of this degradation is significantly influenced by the length of the alkyl chain (R). For this compound (R = CH3), the degradation is rapid, leading to a burst release of cytotoxic products. For n-butyl cyanoacrylate (R = C4H9), the degradation is much slower, allowing the surrounding tissues to metabolize the degradation products at a rate that minimizes toxicity and inflammation.[4][5]

Conclusion and Recommendations

The evidence overwhelmingly indicates that n-butyl cyanoacrylate exhibits superior biocompatibility compared to this compound . This is directly attributable to its longer alkyl chain, which results in a slower degradation rate and a reduced release of cytotoxic byproducts. For researchers, scientists, and drug development professionals, this has critical implications for material selection.

  • For applications requiring direct contact with tissues, such as surgical adhesives, wound closure materials, and implant coatings, n-butyl cyanoacrylate is the demonstrably safer and more biocompatible choice.

  • The use of This compound in medical applications should be approached with extreme caution due to its significant cytotoxic and histotoxic potential.

This guide underscores the importance of understanding the fundamental chemical properties of materials and their direct impact on biological performance. By adhering to standardized testing protocols and critically evaluating the available experimental data, the scientific community can continue to develop safer and more effective medical devices and therapies.

References

A Senior Application Scientist's Guide to the Mechanical Testing of Methyl 2-Cyanoacrylate Adhesive Bonds: A Comparative Analysis Based on ASTM Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environments of research and drug development, the reliability of every component is paramount. Methyl 2-cyanoacrylate (MCA), a fast-curing, single-component adhesive, is frequently utilized for a variety of bonding applications, from prototyping and device assembly to more specialized uses in experimental setups. However, ensuring the integrity of these bonds under mechanical stress is critical for experimental success and the durability of manufactured devices. This guide provides an in-depth, technically-grounded comparison of the mechanical testing of MCA adhesive bonds, with a focus on standardized methodologies outlined by ASTM International. We will delve into the causality behind experimental choices, compare MCA's performance against common alternatives like epoxy adhesives, and provide the necessary protocols to establish self-validating systems for your applications.

The Critical Role of Standardized Mechanical Testing

The mechanical properties of an adhesive bond are not intrinsic values but are highly dependent on the testing methodology, substrate materials, bond line thickness, and environmental conditions. ASTM standards provide a common language and a set of well-defined procedures to ensure that data is reproducible and comparable across different studies and materials. For scientists and researchers, adhering to these standards is not merely a matter of compliance; it is a cornerstone of scientific integrity, ensuring that experimental variables are controlled and results are reliable.

Key Mechanical Properties and Relevant ASTM Standards

The performance of an adhesive bond is typically characterized by its resistance to three primary modes of stress: tensile, shear, and peel. Impact resistance is another crucial factor, especially for devices subjected to dynamic loads.

Tensile Strength: Resisting the Pull

Tensile strength measures the ability of an adhesive bond to resist being pulled apart. This is a critical parameter for applications where the bonded components are subjected to direct pulling forces.

  • ASTM D2095: Standard Test Method for Tensile Strength of Adhesives by Means of Bar and Rod Specimens .[1] This is a widely recognized standard for determining the cohesive strength of an adhesive.[2][3] It involves bonding the ends of two cylindrical substrates and pulling them apart along the axis of the bond until failure.[2] The tensile strength is then calculated by dividing the maximum load at failure by the cross-sectional area of the bond.[3]

  • ASTM D897: Standard Test Method for Tensile Properties of Adhesive Bonds .[4][5] This standard also evaluates the tensile properties of adhesive bonds, particularly for metal-to-metal applications, using circular disc-shaped specimens.[1] It is primarily a comparative test to discriminate between different adhesives or surface preparations.[6][7]

Shear Strength: Withstanding Sliding Forces

Shear strength is the measure of an adhesive's ability to resist forces that cause the bonded substrates to slide past one another. This is arguably the most common and critical stress experienced by adhesive joints.

  • ASTM D1002: Standard Test Method for Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens by Tension Loading (Metal-to-Metal) .[8] This is a fundamental test for determining the shear strength of adhesives on metal substrates.[8] It involves bonding two overlapping metal strips and pulling them in opposite directions until the bond fails.[8]

  • ASTM D3165: Standard Test Method for Strength Properties of Adhesives in Shear by Tension Loading of Single-Lap-Joint Laminated Assemblies . This standard is similar to ASTM D1002 but is intended for laminated assemblies, where the joint configuration more closely simulates many real-world bonded structures.

  • ASTM D905: Standard Test Method for Strength Properties of Adhesive Bonds in Shear by Compression Loading . While primarily intended for wood adhesives, this standard can be adapted for other materials to evaluate shear strength under compressive loading.

Peel Strength: Resisting Tearing

Peel strength is a measure of an adhesive's resistance to being peeled away from a substrate. This is particularly important for flexible substrates or when one of the bonded components is flexible.

  • ASTM D1876: Standard Test Method for Peel Resistance of Adhesives (T-Peel Test) . This test is used when both substrates are flexible. The bonded specimen is pulled apart, forming a "T" shape, and the force required to propagate the peel is measured.

Impact Strength: Enduring Sudden Loads

Impact strength is the ability of an adhesive bond to withstand a sudden, high-rate load. This is crucial for devices that may be dropped or subjected to shock.

  • ASTM D950: Standard Test Method for Impact Strength of Adhesive Bonds .[9] This standard evaluates the comparative impact strength of adhesive bonds in shear by subjecting a bonded specimen to a single blow from a pendulum hammer.[9] The energy absorbed during failure is a measure of the adhesive's impact resistance.[9]

Comparative Performance Analysis: this compound vs. Alternatives

The choice of adhesive should be driven by the specific application requirements. Here, we compare the typical performance of this compound with a common alternative, two-part epoxy adhesives.

Mechanical PropertyThis compound (MCA)Two-Part Epoxy AdhesivesASTM Standard (Typical)
Tensile Strength Good to Excellent (1740 - 3625 psi on steel)[6]Excellent (Often higher than CA)ASTM D897 / D2095
Shear Strength Good (10 - 20 N/mm²; >2100 psi on steel)[2][10]Excellent (20 - 30 N/mm²)[2]ASTM D1002
Peel Strength Low to Moderate (Generally brittle)Good to Excellent (Can be formulated for flexibility)ASTM D1876
Impact Strength Low (Brittle nature)[2]Good to Excellent (Can be impact-modified)[2]ASTM D950
Cure Speed Very Fast (seconds to minutes)Slow (minutes to hours)-
Gap Filling PoorExcellent-
Chemical/Temp. Resistance ModerateExcellent-

Key Insights:

  • Speed vs. Strength: this compound offers the significant advantage of rapid curing, which is ideal for high-throughput assembly.[11] However, for applications requiring the highest levels of shear and tensile strength, as well as superior impact and peel resistance, two-part epoxies generally outperform standard cyanoacrylates.[2][11]

  • Brittleness: A key limitation of MCA is its inherent brittleness, leading to lower peel and impact strength.[2] This makes it less suitable for applications involving flexible substrates or those subjected to shock and vibration.

  • Substrate Compatibility: While MCA bonds well to a variety of substrates, including plastics, metals, and rubbers, its performance can be highly dependent on the surface energy and cleanliness of the material.[11] Epoxies often offer a more robust bond to a wider range of materials, including those with less-than-ideal surfaces.[11]

A Special Focus: Medical-Grade Cyanoacrylates

In the medical field, cyanoacrylate adhesives, particularly longer-chain formulations like n-butyl 2-cyanoacrylate and 2-octyl cyanoacrylate, are used as tissue adhesives. Their mechanical properties are evaluated using a different set of ASTM standards tailored for biological substrates.

  • ASTM F2255: Strength Properties of Tissue Adhesives in Lap-Shear by Tension Loading

  • ASTM F2256: Strength Properties of Tissue Adhesives in T-Peel by Tension Loading

  • ASTM F2258: Strength Properties of Tissue Adhesives in Tension[12]

Performance Comparison of Medical-Grade Cyanoacrylates:

Propertyn-Butyl 2-Cyanoacrylate2-Octyl CyanoacrylateKey Insight
Bond Strength StrongStronger[13]2-Octyl cyanoacrylate generally exhibits higher bond strength.[13]
Flexibility GoodHigher[13]The longer alkyl chain of 2-octyl cyanoacrylate imparts greater flexibility.[3]
Setting Time Shorter[13]Short[13]n-Butyl cyanoacrylate typically cures faster.[13]

A study comparing the bonding strengths of n-butyl-2-cyanoacrylate and 2-octyl cyanoacrylate in sealing corneal perforations found both to be comparable and significantly better than nylon sutures.[14] Another study noted that while animal studies showed 2-octyl cyanoacrylate to have superior mechanical properties, clinical outcomes for wound closure were often similar for both.[15]

Experimental Protocols: A Step-by-Step Approach

To ensure the integrity of your experimental data, it is crucial to follow standardized testing protocols meticulously. Below are simplified workflows for key ASTM tests.

ASTM D1002: Shear Strength of a Single-Lap-Joint

This protocol outlines the fundamental steps for determining the shear strength of an adhesive on metal substrates.

ASTM_D1002_Workflow cluster_prep Specimen Preparation cluster_test Testing Procedure cluster_analysis Data Analysis Prep1 Clean & Degrease Substrates Prep2 Apply Adhesive to Overlap Area Prep1->Prep2 Prep3 Assemble Lap Joint Prep2->Prep3 Prep4 Cure Adhesive per Manufacturer's Instructions Prep3->Prep4 Test1 Mount Specimen in Tensile Tester Prep4->Test1 Test2 Apply Tensile Load at Constant Rate Test1->Test2 Test3 Record Maximum Load at Failure Test2->Test3 Analysis1 Calculate Shear Strength (Load / Bond Area) Test3->Analysis1 Analysis2 Analyze Failure Mode (Cohesive vs. Adhesive) Analysis1->Analysis2

Caption: Workflow for ASTM D1002 Shear Strength Testing.

ASTM D2095: Tensile Strength of Bar and Rod Specimens

This protocol details the process for measuring the tensile strength of an adhesive bond between cylindrical substrates.

ASTM_D2095_Workflow cluster_prep Specimen Preparation cluster_test Testing Procedure cluster_analysis Data Analysis Prep1 Machine & Clean Cylindrical Substrates Prep2 Apply Adhesive to End Faces Prep1->Prep2 Prep3 Align & Bond Substrates Prep2->Prep3 Prep4 Cure Adhesive Prep3->Prep4 Test1 Mount Specimen in Tensile Grips Prep4->Test1 Test2 Apply Axial Tensile Load Test1->Test2 Test3 Record Load at Bond Failure Test2->Test3 Analysis1 Calculate Tensile Strength (Load / Cross-Sectional Area) Test3->Analysis1 Analysis2 Note Failure Type Analysis1->Analysis2

Caption: Workflow for ASTM D2095 Tensile Strength Testing.

Conclusion: Making an Informed Adhesive Choice

The selection of an adhesive for research, development, and manufacturing applications should be a data-driven decision. This compound offers unparalleled speed and convenience for many bonding tasks. However, its mechanical limitations, particularly in terms of peel and impact strength, must be carefully considered. For applications demanding high structural integrity and durability, especially under dynamic loads or in harsh environments, two-part epoxy adhesives often present a more robust solution.

For medical applications, the choice between different cyanoacrylate formulations will depend on the specific requirements for bond strength, flexibility, and setting time. In all cases, rigorous testing according to the appropriate ASTM standards is not just recommended; it is essential for ensuring the reliability and safety of the final product or experimental outcome. By understanding the principles behind these standardized tests and the comparative performance of different adhesives, researchers and drug development professionals can make informed decisions that enhance the quality and integrity of their work.

References

A Head-to-Head Comparison of Commercial Cyanoacrylate Tissue Adhesives: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of surgical wound closure and tissue bonding, cyanoacrylate adhesives have emerged as a compelling alternative to traditional sutures and staples. Their rapid, suture-less application offers the potential for reduced procedure times, minimized tissue trauma, and improved cosmetic outcomes.[1] For researchers and drug development professionals, understanding the nuanced differences between commercially available formulations is paramount for selecting the optimal adhesive for a given application, be it in preclinical surgical models, device fixation, or the development of novel drug delivery systems.

This guide provides an in-depth, head-to-head comparison of the two most prevalent classes of commercial cyanoacrylate tissue adhesives: those based on 2-octyl cyanoacrylate (2-OCA) and those formulated with n-butyl-2-cyanoacrylate (NBCA) . We will delve into the core performance metrics that dictate their efficacy and suitability—bond strength, setting time, flexibility, and biocompatibility—supported by experimental data and standardized testing methodologies.

The Chemistry of Adhesion: A Tale of Two Alkyl Chains

At their core, all cyanoacrylate adhesives function through the same mechanism: anionic polymerization. The monomer, in its liquid state, rapidly polymerizes upon contact with nucleophilic initiators, such as water or amines present on tissue surfaces, forming a strong, solid polymer chain that bonds the apposed tissues.[2]

The fundamental difference between 2-OCA and NBCA lies in the length of their alkyl ester side chains. 2-octyl cyanoacrylate possesses a longer, eight-carbon chain, whereas n-butyl-2-cyanoacrylate has a shorter, four-carbon chain.[3] This seemingly minor structural variance has profound implications for the adhesive's physical and biological properties.

Key Performance Metrics: A Data-Driven Comparison

The selection of a tissue adhesive is a decision guided by the specific demands of the application. A high-tension wound requires superior bond strength, while an application over a mobile joint prioritizes flexibility. Here, we dissect the performance of 2-OCA and NBCA across four critical parameters.

Bond Strength: Securing the Closure

Bond strength is arguably the most critical factor for a tissue adhesive, as it dictates the integrity of the wound closure. This is typically evaluated using standardized tests, such as lap-shear and tensile strength assessments, often following protocols established by ASTM International.[4][5]

While direct head-to-head studies with standardized reporting in megapascals (MPa) are limited in publicly available literature, a consistent trend emerges from manufacturer data and comparative animal studies: 2-octyl cyanoacrylate formulations generally exhibit higher bond strength.[3][6] Some studies have reported that 2-OCA has a volumetric break strength up to four times higher than that of NBCA, making it more suitable for high-tension wounds.[3] For instance, Dermabond™ (a 2-OCA) has been shown to add 75% more strength to a wound closure than sutures alone in ex vivo tests.[7][8] Conversely, some research suggests that the more rigid NBCA may perform better under tensile stress, while the more flexible 2-OCA excels in shear strength.[9]

Experimental Protocol: Lap-Shear Strength Testing (ASTM F2255)

The lap-shear test is a common method to determine the shear strength of a tissue adhesive.

G cluster_prep Substrate Preparation cluster_application Adhesive Application cluster_curing Curing cluster_testing Mechanical Testing sub1 Cut tissue substrate (e.g., porcine skin) into uniform strips. sub2 Cleanse and dry the bonding area of the substrates. sub1->sub2 app1 Overlap the two substrate strips by a defined area (e.g., 25mm x 5mm). sub2->app1 app2 Apply a standardized volume of cyanoacrylate adhesive to the overlap area. app1->app2 app3 Press the substrates together with a defined pressure for a set time. app2->app3 cure1 Allow the adhesive to cure under controlled conditions (temperature and humidity). app3->cure1 test1 Mount the bonded specimen in a universal testing machine (UTM). cure1->test1 test2 Apply a tensile load at a constant rate of displacement (e.g., 2 mm/min). [4] test1->test2 test3 Record the maximum load (in Newtons) required to cause failure. test2->test3 test4 Calculate shear strength (MPa) by dividing the max load by the bond area. test3->test4 G cluster_prep Substrate Preparation cluster_application Adhesive Application & Bonding cluster_curing Curing cluster_testing Mechanical Testing sub1 Prepare two flexible substrates (e.g., skin-like material) of standard dimensions. app1 Apply a uniform layer of adhesive to a defined area on one substrate. sub1->app1 app2 Place the second substrate over the adhesive-coated area. app1->app2 app3 Apply consistent pressure to form the bond. app2->app3 cure1 Allow the adhesive to cure fully under controlled environmental conditions. app3->cure1 test1 Bend the unbonded ends of the substrates to form a 'T' shape. cure1->test1 test2 Clamp the ends into the grips of a universal testing machine (UTM). test1->test2 test3 Apply a tensile load to pull the substrates apart at a constant speed. test2->test3 test4 Record the force required to peel the bond as a function of displacement. test3->test4 G start Application Requirement Analysis high_tension High Tension / High Mobility? start->high_tension speed_critical Is Speed the Priority? high_tension->speed_critical No select_oca Select 2-Octyl Cyanoacrylate (e.g., Dermabond®) high_tension->select_oca Yes speed_critical->select_oca No (Consider Flexibility/Strength) select_nbca Select n-Butyl-2-Cyanoacrylate (e.g., Histoacryl®) speed_critical->select_nbca Yes

References

A Senior Application Scientist's Guide to In Vitro Cytotoxicity Assays for Methyl 2-Cyanoacrylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals working with methyl 2-cyanoacrylate (MCA), a thorough understanding of its cytotoxic potential is paramount. This guide provides an in-depth comparison of common in vitro cytotoxicity assays, offering field-proven insights and detailed experimental protocols to ensure the scientific integrity of your findings. We will delve into the causality behind experimental choices, empowering you to select and execute the most appropriate assays for your specific research needs.

The Critical Need for Cytotoxicity Assessment of this compound

This compound is a rapidly polymerizing adhesive with a wide range of industrial and medical applications.[1] Its utility in the biomedical field, particularly as a tissue adhesive, necessitates a rigorous evaluation of its biocompatibility.[2][3][4][5] The primary concern with cyanoacrylates is their degradation into cytotoxic byproducts, namely formaldehyde and cyanoacetate.[6] The rate of this degradation, and thus the cytotoxic potential, is influenced by the length of the alkyl chain, with shorter chains like methyl degrading more rapidly and exhibiting higher cytotoxicity.[6]

Therefore, robust and reliable in vitro cytotoxicity testing is a critical step in the safety assessment of any medical device or formulation containing MCA. These assays provide essential data for regulatory submissions and are fundamental to understanding the material's interaction with biological systems.[7][8][9] The international standard ISO 10993-5 provides a framework for these evaluations, outlining various methods to assess the potential of medical device materials to cause cellular damage.[8][10][11]

Comparative Analysis of Key In Vitro Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay depends on several factors, including the specific research question, the nature of the test material, and the desired endpoint. Here, we compare the most common assays used for evaluating the cytotoxicity of materials like MCA.

Assay TypePrincipleAdvantagesDisadvantagesBest Suited For
MTT Assay Colorimetric assay measuring the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial enzymes in viable cells.[7][10][12]Well-established, cost-effective, and widely accepted by regulatory bodies (e.g., ISO 10993-5).[7][10][12]Requires a solubilization step for the formazan crystals, which can introduce variability and is cytotoxic to cells.[13][14][15]Quantitative assessment of cell viability and metabolic activity for medical device extracts.[12][16][17]
XTT & MTS Assays Similar to MTT, but the tetrazolium salts (XTT and MTS) are reduced to a water-soluble formazan, eliminating the need for a solubilization step.[13][14][18]Simpler and faster protocol than MTT, with potentially higher sensitivity.[13][15] MTS is generally more stable than XTT.[18]Can be more expensive than MTT. The stability of the XTT/PMS reagent can be a concern.[18]High-throughput screening and applications where the solubilization step of MTT is problematic.[13]
LDH Assay Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell lysis or membrane damage.[19][20][21]Directly measures cell death (necrosis). The assay is simple and can be performed on the cell culture supernatant without disturbing the cells.[19]Does not measure apoptosis or other forms of cell death that do not involve membrane rupture. Background LDH in serum-containing media can interfere.[21]Assessing acute cytotoxicity and membrane integrity.
Live/Dead Staining A fluorescence-based assay that uses two dyes to simultaneously identify live and dead cells. Calcein-AM stains live cells green, while a red fluorescent dye (e.g., ethidium homodimer-1) stains dead cells with compromised membranes.[22][23]Provides a direct visualization and quantification of live and dead cells in a population.[22] Can be used for microscopy and flow cytometry.[24]Requires a fluorescence microscope or flow cytometer. Photobleaching of fluorescent dyes can be an issue.Qualitative and quantitative assessment of cell viability, especially when morphological changes are of interest.

Experimental Protocols: A Step-by-Step Guide

To ensure the trustworthiness and reproducibility of your results, it is crucial to follow well-defined and validated protocols. Below are detailed methodologies for the most relevant cytotoxicity assays for MCA, grounded in ISO 10993-5 standards.[8][10]

ISO 10993-5 Compliant MTT Assay for MCA Extracts

This protocol describes a quantitative method to assess the cytotoxicity of leachable substances from this compound.

1. Preparation of MCA Extracts:

  • Prepare the MCA test material according to ISO 10993-12 guidelines for sample preparation.[7]

  • Immerse the MCA material in a suitable cell culture medium (e.g., MEM with 10% fetal bovine serum) at a ratio of material surface area or mass to medium volume as specified in the standard (e.g., 3 cm² or 0.2 g per mL).[9]

  • Incubate the extraction vessel at 37°C for 24 hours with gentle agitation.[9]

  • Prepare a negative control (culture medium without MCA) and a positive control (a known cytotoxic material) under the same conditions.

2. Cell Culture and Exposure:

  • Seed a suitable cell line, such as L929 mouse fibroblasts, into a 96-well plate at a density that will result in a sub-confluent monolayer after 24 hours of incubation.[10][16]

  • After 24 hours, remove the culture medium and replace it with the prepared MCA extracts, negative control, and positive control media. Include wells with fresh culture medium as a blank control.

  • Incubate the plate for a specified exposure time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.[25]

3. MTT Assay Procedure:

  • Following the exposure period, prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]

  • Carefully remove the MTT-containing medium from the wells.

  • Add 100 µL of a solubilization solution (e.g., isopropanol with 0.04 N HCl or dimethyl sulfoxide) to each well to dissolve the formazan crystals.[15]

  • Gently mix the contents of the wells to ensure complete dissolution of the formazan.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability for the MCA extract relative to the negative control using the following formula: % Cell Viability = (Absorbance of Test Sample / Absorbance of Negative Control) x 100

  • According to ISO 10993-5, a reduction in cell viability by more than 30% (i.e., less than 70% viability) is considered a cytotoxic effect.[7][16]

LDH Cytotoxicity Assay Protocol

This protocol provides a method for quantifying cell death by measuring LDH release from cells exposed to MCA.

1. Cell Culture and Exposure:

  • Follow the same procedure for cell seeding and exposure to MCA extracts as described in the MTT assay protocol (steps 2.1 and 2.2).

  • It is crucial to include a maximum LDH release control by treating a set of cells with a lysis buffer provided with the LDH assay kit.[21]

2. Sample Collection:

  • After the incubation period, carefully collect a sample of the cell culture supernatant from each well without disturbing the cell monolayer.[21]

3. LDH Assay Procedure:

  • Follow the manufacturer's instructions for the specific LDH cytotoxicity assay kit being used. Typically, this involves:

    • Adding the collected supernatant to a new 96-well plate.

    • Adding the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well.[19][26]

    • Incubating the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[26]

    • Adding a stop solution to terminate the reaction.[21]

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Test Sample - Absorbance of Negative Control) / (Absorbance of Maximum LDH Release Control - Absorbance of Negative Control)] x 100

Visualizing the Experimental Workflow and Mechanisms

To further clarify the experimental processes and underlying principles, the following diagrams have been created using Graphviz.

MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay MTT Assay cluster_analysis Analysis MCA_Extract Prepare MCA Extract Expose_Cells Expose Cells to MCA Extract MCA_Extract->Expose_Cells Cell_Culture Culture Cells in 96-well plate Cell_Culture->Expose_Cells Add_MTT Add MTT Reagent Expose_Cells->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Crystals Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability

Caption: Workflow for the MTT cytotoxicity assay.

LDH_Assay_Mechanism cluster_cell Cell cluster_reaction Enzymatic Reaction in Supernatant Damaged_Cell Damaged Cell (Compromised Membrane) LDH_Released Released LDH Damaged_Cell->LDH_Released Lysis Lactate Lactate Pyruvate Pyruvate Lactate->Pyruvate LDH NAD NAD+ NADH NADH NAD->NADH LDH Formazan Formazan (Colored) NADH->Formazan Diaphorase Tetrazolium Tetrazolium Salt (Colorless) Tetrazolium->Formazan Diaphorase

Caption: Mechanism of the LDH cytotoxicity assay.

Conclusion: An Integrated Approach to Cytotoxicity Testing

The evaluation of this compound's cytotoxicity requires a thoughtful and multi-faceted approach. While the MTT assay remains a gold standard, particularly for regulatory compliance under ISO 10993-5, complementary assays such as the LDH and Live/Dead staining methods provide a more comprehensive picture of the material's biological effects. By understanding the principles, advantages, and limitations of each assay, researchers can design robust studies that yield reliable and meaningful data. This guide serves as a foundational resource for navigating the complexities of in vitro cytotoxicity testing for MCA, ultimately contributing to the development of safer and more effective medical products.

References

A Senior Application Scientist's Guide to the Histological Evaluation of Tissue Response to Methyl 2-Cyanoacrylate Implants

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the rigorous histological evaluation of tissue responses to methyl 2-cyanoacrylate (MCA) implants. We will delve into the comparative performance of MCA against other cyanoacrylate-based adhesives, grounded in experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of Alkyl Chain Length in Cyanoacrylate Biocompatibility

Cyanoacrylate adhesives are fast-acting, strong bonding agents used in various medical and veterinary applications, from wound closure to mesh fixation.[1][2] Their basic chemical structure consists of a cyano and an ethylene group, with a variable alkyl ester group (R) that fundamentally dictates their in-vivo behavior: CH₂=C(CN)CO₂R.[3]

The length of this alkyl side chain is the single most critical factor determining the adhesive's biocompatibility and histotoxicity.[4] Shorter-chain variants, such as This compound (MCA) and ethyl 2-cyanoacrylate (ECA), are known to degrade rapidly in a moist tissue environment.[1][5] This rapid degradation leads to a higher localized concentration of cytotoxic byproducts, namely formaldehyde and cyanoacetate, which can elicit a severe inflammatory response.[3][5] Conversely, longer-chain derivatives like n-butyl-cyanoacrylate (n-BCA) and 2-octyl-cyanoacrylate (OCA) degrade more slowly, releasing these toxic substances at a rate that the host tissue can more readily manage, resulting in a significantly milder tissue reaction.[1][6]

Therefore, a thorough histological evaluation is not merely observational but a critical validation step to quantify the tissue response and determine the suitability of a specific cyanoacrylate formulation for a given medical application.

The Foreign Body Response: A Primer

When any biomaterial, including a cyanoacrylate implant, is introduced into living tissue, it elicits a cascade of events known as the Foreign Body Response (FBR). Understanding this process is essential for interpreting histological slides.

The process begins almost instantaneously with the adsorption of host proteins onto the implant surface. This is followed by the recruitment of inflammatory cells, primarily neutrophils and then macrophages. Macrophages attempt to phagocytose the foreign material. When the implant is too large to be engulfed, these macrophages fuse to form multinucleated foreign body giant cells (FBGCs) that persist at the implant-tissue interface.[6] This chronic inflammatory state stimulates fibroblasts to deposit extracellular matrix, ultimately leading to the formation of a fibrous capsule that isolates the implant from the surrounding tissue. The thickness and cellularity of this capsule are key indicators of biocompatibility.

Below is a diagram illustrating the key stages of the foreign body response.

FBR_Pathway cluster_implant Implantation Event cluster_response Tissue Response Cascade Implant Cyanoacrylate Implant (e.g., MCA) Proteins Protein Adsorption (Minutes) Implant->Proteins Blood/Tissue Fluid Contact Neutrophils Acute Inflammation (Neutrophil Infiltration) (Hours to Days) Proteins->Neutrophils Complement Activation Macrophages Macrophage Recruitment (Days) Neutrophils->Macrophages Chemoattraction FBGCs Foreign Body Giant Cell (FBGC) Formation (Days to Weeks) Macrophages->FBGCs Frustrated Phagocytosis Fibroblasts Fibroblast Activation & Collagen Deposition (Weeks) FBGCs->Fibroblasts Cytokine Release Capsule Fibrous Capsule Formation (Weeks to Months) Fibroblasts->Capsule Matrix Synthesis

Fig. 1: Simplified cascade of the foreign body response to a biomaterial implant.

Comparative Histological Analysis: MCA vs. Longer-Chain Cyanoacrylates

Experimental evidence consistently demonstrates the superior biocompatibility of longer-chain cyanoacrylates over MCA. Studies involving subcutaneous implantation in animal models, such as rats and rabbits, provide a clear picture of the differential tissue response over time.[6][7]

Shorter-chain adhesives like MCA and ECA are consistently associated with severe histotoxicity.[6][8] Histological examination of tissues exposed to these compounds reveals acute inflammation, tissue necrosis, and a persistent foreign body giant cell reaction.[5][6] In contrast, longer-chain adhesives such as n-butyl-cyanoacrylate (Histoacryl®) and octyl-cyanoacrylate (Dermabond®) induce a much milder inflammatory response, which tends to decrease over time, indicating better biocompatibility.[6][7][9]

The table below summarizes typical histological findings from comparative in-vivo studies.

FeatureThis compound (MCA)n-Butyl-Cyanoacrylate (n-BCA)2-Octyl-Cyanoacrylate (OCA)
Degradation Rate RapidModerateSlow[1]
Formaldehyde Release High[3]ModerateLow[10][11]
Acute Inflammation (7-14 Days) Severe, with neutrophils, exudate, and potential for sterile abscesses.[5][6]Mild to moderate inflammatory cell infiltrate.[1][7]Mild inflammatory infiltrate.[10][11]
Chronic Inflammation (21-45+ Days) Persistent, marked foreign body giant cell (FBGC) reaction.[6]Inflammatory reaction decreases over time; mild FBGC presence.[6][7]Minimal chronic inflammation.[10]
Necrosis Often present at the implant-tissue interface.[5][6]Generally absent or minimal.Absent.
Fibrosis/Capsule Formation Thick, dense fibrous capsule.[5]Thin, organized fibrous capsule.Minimal fibrous capsule formation.
Overall Biocompatibility Poor; considered histotoxic.[6][12]Good; considered biocompatible.[7][13]Excellent; considered highly biocompatible.

Experimental Protocol: A Validated Workflow for Histological Evaluation

This section provides a detailed, step-by-step methodology for the in-vivo assessment of a cyanoacrylate implant. The causality behind each step is explained to ensure a robust and self-validating experimental design.

Experimental Design & Implantation

The choice of animal model is critical; Wistar rats or New Zealand white rabbits are commonly used for subcutaneous implantation studies.[6][7]

  • Animal Groups: A typical study will include a control group (e.g., sham surgery or an inert implant material), a test group for MCA, and comparative groups for other adhesives like n-BCA and OCA.[7] It is crucial to have multiple animals per group for each time point to ensure statistical validity.

  • Implant Preparation: The cyanoacrylate material should be sterilized (e.g., using ethylene oxide) and applied in a standardized volume or form. Often, it is dispensed onto a carrier like a polyvinyl sponge to contain the material.[7]

  • Surgical Procedure: Under general anesthesia and aseptic conditions, a small skin incision is made (e.g., on the dorsal side of the animal). A subcutaneous pocket is created by blunt dissection.

  • Implantation: The prepared implant is placed into the subcutaneous pocket. The incision is then closed, often with sutures or a non-interfering adhesive.

  • Time Points: Animals are sacrificed at predetermined time points to evaluate both acute and chronic responses (e.g., 7, 21, 45, and 90 days).[7]

Tissue Harvesting and Processing

This workflow is designed to preserve the implant-tissue interface, which is critical for accurate evaluation.

Histology_Workflow cluster_invivo In-Vivo Phase cluster_processing Tissue Processing cluster_analysis Analysis Phase Implantation Subcutaneous Implantation Euthanasia Euthanasia at Time Points (e.g., 7, 21, 45d) Implantation->Euthanasia Harvest Harvest Implant + Surrounding Tissue (en bloc) Euthanasia->Harvest Immediate collection Fixation Fixation (10% Neutral Buffered Formalin, 48h) Harvest->Fixation Dehydration Dehydration (Graded Ethanol Series) Fixation->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Embedding Embedding (Paraffin Wax) Clearing->Embedding Sectioning Microtomy (4-5 µm sections) Embedding->Sectioning Staining Staining (H&E, Masson's Trichrome) Sectioning->Staining Microscopy Light Microscopy & Digital Imaging Staining->Microscopy Evaluation Histopathological Evaluation (Scoring) Microscopy->Evaluation

Fig. 2: Standard experimental workflow for histological evaluation of biomaterial implants.
  • Tissue Harvesting: The implant and a wide margin of surrounding tissue are excised en bloc to preserve the crucial implant-tissue interface.

  • Fixation: The specimen is immediately placed in 10% neutral-buffered formalin for at least 48 hours.[14]

    • Causality: Formalin cross-links proteins, preventing autolysis (self-digestion) and putrefaction. This preserves tissue architecture in a life-like state for subsequent analysis.

  • Processing & Embedding: The fixed tissue is dehydrated through a graded series of ethanol, cleared with an agent like xylene, and finally infiltrated with and embedded in paraffin wax.[14]

    • Causality: Water is immiscible with paraffin. Dehydration removes water, and clearing removes the alcohol, allowing the molten paraffin to fully infiltrate the tissue. The resulting paraffin block provides the necessary support to cut very thin sections.

  • Sectioning: A rotary microtome is used to cut thin sections (typically 4-5 micrometers) from the paraffin block.[14] These sections are then mounted on glass microscope slides.

Staining and Microscopic Analysis

Choosing the right stains is essential to highlight the specific tissue components and cellular responses of interest.[15][16]

  • Hematoxylin and Eosin (H&E) Staining: This is the principal and most common stain in histology.[15][16]

    • Methodology: Slides are deparaffinized, rehydrated, stained with Hematoxylin (stains cell nuclei blue/purple), counterstained with Eosin (stains cytoplasm and extracellular matrix pink/red), dehydrated, and coverslipped.

    • Rationale: H&E provides excellent overall morphological detail of the tissue, allowing for the identification and semi-quantitative scoring of inflammatory cells (neutrophils, lymphocytes, macrophages, FBGCs), necrosis, and vascularization.[14]

  • Masson's Trichrome Staining: This is a specialized stain used to visualize collagen and distinguish it from other tissue components.[14]

    • Methodology: This multi-step stain renders cell nuclei dark, cytoplasm and muscle red, and collagen blue or green.

    • Rationale: This stain is indispensable for evaluating fibrosis. It allows for the clear visualization and quantitative measurement of the collagenous fibrous capsule that forms around the implant. The thickness and density of this capsule are direct measures of the chronic foreign body response.[14]

  • Immunohistochemistry (IHC) (Optional): For more detailed analysis, specific cell types can be identified using IHC. For example, a macrophage marker like CD68 can be used to specifically label and quantify macrophages at the tissue-implant interface.

  • Histopathological Evaluation: A blinded pathologist or trained scientist should evaluate the slides. A semi-quantitative scoring system (e.g., 0-3 scale: absent, mild, moderate, marked) is often used to assess parameters like inflammatory infiltrate, fibrosis, necrosis, and the presence of FBGCs.[14] This allows for objective comparison between the different cyanoacrylate groups.

Conclusion

The histological evaluation of this compound implants reveals a consistent pattern of histotoxicity, primarily driven by its rapid degradation and subsequent release of cytotoxic byproducts.[5][6] This response is characterized by severe acute and chronic inflammation, tissue necrosis, and significant fibrosis. In stark contrast, longer-chain cyanoacrylates, such as n-butyl and 2-octyl derivatives, demonstrate significantly better biocompatibility with minimal adverse tissue reactions.[7][10]

For researchers and developers, this comparative data underscores the principle that not all cyanoacrylates are equal. The choice of adhesive must be rigorously validated through well-controlled in-vivo studies, with histological analysis serving as the gold standard for assessing biocompatibility. The protocols and frameworks provided in this guide offer a robust starting point for conducting such critical evaluations.

References

A Comparative Guide to Latent Fingerprint Development: Cross-Validation of Methyl 2-Cyanoacrylate Fuming Techniques

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of methyl 2-cyanoacrylate (superglue) fuming for the development of latent fingerprints with alternative and enhancement techniques. Grounded in scientific principles and supported by experimental data, this document is intended for researchers, forensic scientists, and professionals in drug development and criminal justice who require a comprehensive understanding of these critical forensic methods.

The Foundational Chemistry of Cyanoacrylate Fuming

Latent fingerprints, invisible to the naked eye, are composed of sweat, oils, and amino acids deposited on a surface.[1][2][3] The cyanoacrylate fuming method, often referred to as the "Super Glue technique," utilizes the volatile nature of alkyl 2-cyanoacrylate esters.[2][4] When heated, these monomers vaporize and subsequently polymerize upon contact with the moisture and other components present in the fingerprint residue.[1][5][6] This polymerization process forms a stable, white, three-dimensional matrix along the friction ridges, rendering the latent print visible.[2][6] This technique is particularly effective on non-porous surfaces such as glass, plastics, and metals.[2][3][5]

The discovery of this method is credited to forensic scientists in Japan, the UK, and Canada in the late 1970s.[5][7] Its versatility and the stability of the developed prints have made it a cornerstone of modern forensic science.[2]

Experimental Workflow: From Latent to Visible

The successful development of latent prints using cyanoacrylate fuming is contingent on a controlled process. The following diagram and protocol outline a standard workflow.

Fuming_Workflow cluster_prep Preparation cluster_fuming Fuming Chamber cluster_development Development cluster_post Post-Treatment & Analysis Evidence Evidence with Latent Prints Fuming_Chamber Suspend Evidence & Control in Airtight Chamber Evidence->Fuming_Chamber Control Control Print on Similar Substrate Control->Fuming_Chamber Vaporization Cyanoacrylate Vaporization Fuming_Chamber->Vaporization Initiate Fuming CA_Source Place this compound Source in Chamber CA_Source->Fuming_Chamber Humidity Introduce Water Source for Humidity (approx. 70%) Humidity->Fuming_Chamber Heat Apply Controlled Heat (80-100°C) Heat->Fuming_Chamber Polymerization Polymerization on Fingerprint Residues Vaporization->Polymerization Monitoring Monitor Development of White Ridges Polymerization->Monitoring Venting Ventilate Chamber Monitoring->Venting Optimal Development Reached Examination Visual Examination Venting->Examination Enhancement Enhancement (Optional) Examination->Enhancement Photography High-Resolution Photography Enhancement->Photography Lifting Lifting of Print Photography->Lifting Fingerprint_Method_Selection cluster_surface Surface Type Assessment cluster_nonporous_methods Non-Porous Surface Methods cluster_porous_methods Porous Surface Methods cluster_wet_methods Wet Surface Methods Start Latent Print on Evidence NonPorous Non-Porous (Glass, Plastic, Metal) Start->NonPorous Porous Porous (Paper, Cardboard) Start->Porous Wet Wet Surface Start->Wet CA_Fuming Cyanoacrylate Fuming NonPorous->CA_Fuming Powder Fingerprint Powder NonPorous->Powder Ninhydrin Ninhydrin Porous->Ninhydrin Indanedione 1,2-Indanedione Porous->Indanedione Iodine Iodine Fuming Porous->Iodine PD Physical Developer Porous->PD If previously wet Wet->PD If porous SPR Small Particle Reagent Wet->SPR CA_Fuming->Powder Post-Fuming Enhancement

References

Comparative analysis of drug release profiles from different poly(alkyl cyanoacrylate) nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the complex landscape of nanomedicine, poly(alkyl cyanoacrylate) (PACA) nanoparticles represent a class of biodegradable and biocompatible carriers with immense therapeutic potential.[1][2] First developed in the late 1970s, their utility in drug delivery has been explored extensively, leading to formulations that have even reached clinical trials.[3][4] A critical performance attribute of any nanoparticle-based delivery system is its drug release profile, which dictates the therapeutic efficacy and safety of the formulation.

This guide provides an in-depth comparative analysis of drug release from different PACA nanoparticles. Moving beyond a simple recitation of data, we will explore the causal relationships between polymer chemistry, formulation parameters, and the resulting release kinetics, providing field-proven insights for your drug development programs.

The PACA Polymer Family: How Alkyl Chain Length Governs Release

The versatility of PACA nanoparticles stems from the ability to modify the alkyl ester group (R) in the cyanoacrylate monomer. This seemingly small chemical change has profound effects on the physicochemical properties of the resulting polymer, most notably its degradation rate, which is a primary driver of drug release.

The most commonly investigated PACA nanoparticles include:

  • Poly(methyl cyanoacrylate) (PMCA)

  • Poly(ethyl cyanoacrylate) (PECA)

  • Poly(n-butyl cyanoacrylate) (PBCA)

  • Poly(isobutyl cyanoacrylate) (PIBCA)

  • Poly(octyl cyanoacrylate) (POCA)

The Core Principle: The rate of polymer degradation is inversely proportional to the length of the alkyl side chain.[5] Shorter chains, like in PMCA and PECA, create a more hydrophilic polymer matrix that is more susceptible to hydrolysis. Conversely, longer chains, as in PBCA and POCA, increase the polymer's hydrophobicity, sterically hindering water penetration and slowing down degradation.[5] This fundamental property is the primary lever for tuning drug release. A faster degrading polymer will generally result in a faster drug release.

Mechanisms of Drug Release: A Multi-faceted Process

Drug release from PACA nanoparticles is not a monolithic event but rather a combination of several mechanisms that can occur simultaneously:

  • Surface Desorption: Drug molecules adsorbed to the nanoparticle surface are released first, often resulting in an initial "burst release." This is common for drugs loaded after nanoparticle formation.[6]

  • Diffusion: The drug diffuses through the intact polymer matrix. This process is governed by Fick's law and depends on the drug's size, its solubility in the polymer, and the polymer's crystallinity and glass transition temperature.[3]

  • Polymer Erosion/Degradation: This is a dominant mechanism for PACA nanoparticles. The polymer matrix breaks down via hydrolysis of the ester bonds in the polymer backbone, releasing the entrapped drug as the particle "dissolves."[5][6] Enzymatic degradation can also contribute to this process in vivo.

  • Swelling: The polymer matrix can absorb water, leading to swelling. This increases the mesh size of the polymer network, facilitating the diffusion of the drug out of the nanoparticle.[7]

The interplay of these mechanisms dictates the overall release profile, which can range from a rapid burst to a sustained, zero-order release over days or weeks.

Comparative Analysis: A Data-Driven Overview

The choice of PACA polymer significantly impacts the release profile of an encapsulated drug. The following table summarizes findings from various studies, illustrating the comparative performance of different PACA nanoparticles.

PolymerEncapsulated DrugKey Release CharacteristicsObservations & Rationale
PECA VariousGenerally rapid releaseShorter ethyl chain leads to faster polymer degradation compared to PBCA, resulting in quicker payload release.[8]
PBCA DoxorubicinBiphasic: Initial burst followed by sustained releaseA widely studied PACA.[9] The butyl chain offers a balance of degradation and stability, making it suitable for sustained release of anticancer drugs. The initial burst is often attributed to surface-adsorbed drug.
PBCA PaclitaxelSustained, near zero-order releaseThe hydrophobicity of both paclitaxel and the PBCA matrix limits burst release and promotes a degradation-controlled, sustained release profile.[10]
PIBCA VariousSlower release than PBCAThe branched isobutyl group provides more steric hindrance against hydrolysis than the linear n-butyl chain, slowing polymer degradation and drug release.[5]
POCA VariousVery slow, prolonged releaseThe long, hydrophobic octyl chain results in a very slow degradation rate, making it a candidate for long-term depot formulations.

Expert Insight: The drug's own physicochemical properties are just as critical as the polymer. A hydrophilic drug encapsulated in a hydrophobic matrix like PBCA may be expelled more quickly or show a more pronounced burst effect. Conversely, a hydrophobic drug is more compatibly entrapped, leading to a release profile that is more closely tied to the polymer degradation rate.[1]

Experimental Protocol: In Vitro Drug Release Assessment

To ensure trustworthy and reproducible data, a robust experimental protocol is essential. The "dialysis bag" or "membrane diffusion" method is a widely accepted technique for evaluating in vitro drug release from nanoparticles.[11][12]

Step-by-Step Methodology: Dialysis Bag Method
  • Preparation of Release Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to simulate physiological conditions. For poorly water-soluble drugs, a small percentage of a surfactant (e.g., 0.5% Tween 80) may be added to maintain sink conditions.[13]

  • Nanoparticle Dispersion: Accurately measure a specific volume of the drug-loaded nanoparticle suspension (e.g., 1 mL) and place it into a dialysis bag with a specific molecular weight cut-off (MWCO). The MWCO must be large enough to allow free passage of the released drug but small enough to retain the nanoparticles.

  • System Assembly: Securely seal the dialysis bag and place it into a larger vessel (e.g., a beaker or USP dissolution apparatus vessel) containing a defined volume of the release medium (e.g., 100 mL).[11]

  • Incubation: Place the entire setup in a shaking water bath or on a magnetic stirrer maintained at 37°C to simulate body temperature and ensure uniform drug distribution.[12]

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the external release medium.[10]

  • Medium Replacement: Immediately after sampling, replenish the release medium with an equal volume of fresh, pre-warmed medium to maintain a constant volume and sink conditions.[13]

  • Drug Quantification: Analyze the concentration of the drug in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC). A standard calibration curve for the drug must be prepared in the release medium.

  • Data Analysis: Calculate the cumulative amount and percentage of drug released at each time point, correcting for the drug removed during sampling. Plot the cumulative percentage of drug released versus time to generate the release profile.[10]

Experimental Workflow Diagram

G prep_np Prepare Drug-Loaded Nanoparticle Suspension load_dialysis Load Nanoparticles into Dialysis Bag prep_np->load_dialysis prep_media Prepare Release Medium (e.g., PBS, pH 7.4, 37°C) setup_system Place Bag in Release Medium with Agitation prep_media->setup_system load_dialysis->setup_system sampling Sample External Medium at Time Intervals (t) setup_system->sampling Incubate at 37°C sampling->setup_system Replenish Medium quantify Quantify Drug Concentration (e.g., HPLC, UV-Vis) sampling->quantify analyze Calculate Cumulative Release % and Plot vs. Time quantify->analyze

Caption: Workflow for in vitro drug release testing using the dialysis bag method.

Key Factors Influencing Release Profiles

The drug release profile is a result of a complex interplay between multiple factors. Understanding these relationships is key to designing effective nanocarriers.

  • Polymer Properties: As discussed, the alkyl chain length is paramount.[5] Additionally, the polymer's molecular weight influences degradation; lower molecular weight polymers typically degrade and release drugs faster.[3]

  • Drug Properties: The drug's solubility, molecular weight, and interaction with the polymer matrix (hydrophilic/hydrophobic interactions) are critical.[7]

  • Nanoparticle Characteristics:

    • Size: Smaller particles have a larger surface area-to-volume ratio, which can lead to a faster initial burst release.

    • Drug Loading: Higher drug loading can sometimes accelerate release due to the creation of more pores or channels within the matrix as the drug dissolves.

    • Surface Chemistry: Surface modifications, such as PEGylation, can affect water uptake and interaction with the biological environment, thereby influencing release.

  • Environmental Conditions: The pH, temperature, and enzymatic activity of the release medium can significantly alter the polymer degradation rate and, consequently, the drug release kinetics.

Diagram of Influencing Factors

G release Drug Release Profile polymer Polymer Properties polymer->release drug Drug Properties drug->release np Nanoparticle Characteristics np->release env Environmental Conditions env->release alkyl Alkyl Chain Length alkyl->polymer mw Molecular Weight mw->polymer solubility Solubility solubility->drug interaction Drug-Polymer Interaction interaction->drug size Particle Size size->np loading Drug Loading loading->np ph pH / Enzymes ph->env temp Temperature temp->env

Caption: Interplay of factors governing drug release from PACA nanoparticles.

Conclusion and Future Perspectives

The selection of a specific poly(alkyl cyanoacrylate) for a drug delivery application is a strategic choice based on the desired release kinetics. Shorter alkyl chains (e.g., ethyl) are suited for applications requiring faster drug release, while longer chains (e.g., butyl, octyl) are ideal for achieving sustained, long-term delivery. This guide has demonstrated that the release profile is a multifactorial outcome dependent on the polymer, the drug, the formulation, and the environment.

Future research will likely focus on creating more sophisticated PACA-based systems, such as core-shell nanoparticles with distinct release-controlling layers[4] or stimuli-responsive polymers that release their payload only in response to specific biological triggers (e.g., tumor pH or specific enzymes). By understanding the fundamental principles outlined here, researchers can better design and optimize the next generation of nanomedicines.

References

A Comparative Benchmarking Guide to New Cyanoacrylate Formulations Against the Industry Standard: Methyl 2-Cyanoacrylate

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of high-performance adhesives, cyanoacrylates, colloquially known as "super glues," have carved out an indispensable role across a multitude of industries, from medical device manufacturing to electronics assembly.[1][2] The archetypal formulation, methyl 2-cyanoacrylate (MCA), has long been the benchmark due to its rapid, room-temperature curing and formidable bonding strength.[3][4] However, the ever-evolving demands of advanced applications necessitate adhesives with tailored properties that surpass the capabilities of traditional MCA. This guide provides a comprehensive framework for benchmarking new, innovative cyanoacrylate formulations against MCA, offering researchers, scientists, and drug development professionals a robust methodology for evaluation.

The primary impetus for developing next-generation cyanoacrylates is to address the inherent limitations of MCA, such as its brittleness, limited thermal resistance, and potential for cytotoxicity in sensitive applications.[1][5] Innovations in polymer chemistry have led to the synthesis of novel cyanoacrylate esters and the inclusion of various additives to enhance flexibility, thermal stability, and biocompatibility, making them suitable for a wider range of demanding applications, including in the medical field.[6][7][8][9]

This guide will delineate a series of scientifically rigorous, self-validating experimental protocols to objectively compare the performance of these new formulations against the established benchmark, MCA.

I. The Benchmark: this compound (MCA)

This compound is a monomer that undergoes rapid anionic polymerization in the presence of moisture, which acts as a catalyst.[1] This polymerization process results in the formation of long, strong polymer chains, creating a rigid and powerful adhesive bond.[1][3] Its key characteristics include:

  • Rapid Cure Speed: Achieves handling strength in seconds.[10]

  • High Bond Strength: Forms strong bonds with a variety of substrates, particularly metals and rigid plastics.[1]

  • Low Viscosity: Allows for easy application and spreading into tight-fitting joints.[4][11]

Despite these advantages, MCA's brittleness can be a significant drawback in applications subjected to impact or peeling forces, and its thermal stability is limited.[1][5] Furthermore, the degradation of poly(this compound) can release cytotoxic byproducts, which is a critical consideration for medical applications.[12][13]

II. Experimental Benchmarking Protocols

The following protocols are designed to provide a comprehensive and comparative assessment of new cyanoacrylate formulations against MCA.

A. Cure Speed (Fixture Time) Analysis

Causality of Experimental Choice: Cure speed is a critical performance parameter for manufacturing efficiency. This protocol quantifies the time required for an adhesive to reach "fixture time," the point at which the bond is strong enough to handle without compromising its integrity. This is a direct measure of the adhesive's polymerization rate under controlled conditions.

Experimental Workflow Diagram:

Cure_Speed_Workflow cluster_prep Preparation cluster_testing Testing A Substrate Preparation (e.g., Polycarbonate coupons, cleaned) B Adhesive Dispensing (Controlled volume) A->B C Bond Assembly (Apply consistent pressure) B->C D Initiate Timer C->D E Periodic Strength Test (Manual shear force) D->E Every 5 seconds F Record Fixture Time (Bond supports a defined weight) E->F Upon successful support

Caption: Workflow for Determining Cure Speed (Fixture Time).

Step-by-Step Methodology:

  • Substrate Preparation: Utilize standardized polycarbonate coupons (25mm x 100mm). Clean the bonding surfaces with isopropyl alcohol to remove any contaminants and allow them to air dry completely.

  • Adhesive Application: Apply a single, controlled drop (approximately 10 µL) of the cyanoacrylate formulation to one of the prepared coupons.

  • Bond Assembly: Immediately join the second coupon to the first, creating a 25mm x 12.5mm overlap. Apply firm, consistent pressure for 5 seconds to ensure a thin, uniform bond line.

  • Fixture Time Determination: Start a timer immediately after bond assembly. Every 5 seconds, gently attempt to manually shear the bonded assembly. The fixture time is recorded as the time at which the bond is strong enough to resist this gentle shearing force. For a more quantitative measure, the time until the bond can support a specified weight (e.g., 3 kg shear load) can be used.

  • Replication: Repeat the experiment at least five times for each adhesive formulation to ensure statistical significance.

B. Mechanical Strength Evaluation: Tensile and Shear Strength

Causality of Experimental Choice: The primary function of an adhesive is to bear loads. Tensile and shear strength are fundamental mechanical properties that quantify the adhesive's ability to resist pulling and shearing forces, respectively. This data is crucial for predicting the performance of a bonded joint in real-world applications. ASTM standards provide a validated and reproducible framework for these measurements.[14]

Experimental Workflow Diagram:

Mechanical_Strength_Workflow cluster_prep Sample Preparation cluster_testing Mechanical Testing A Prepare Substrates (e.g., Steel or Aluminum coupons) B Apply Adhesive & Assemble Lap Shear Specimens (ASTM D1002 for Shear) (ASTM D2095 for Tensile) A->B C Cure for 24 hours (Controlled environment: 23°C, 50% RH) B->C D Mount Specimen in Tensile Tester C->D E Apply Load at a Constant Crosshead Speed (e.g., 1.3 mm/min) D->E F Record Load at Failure E->F G Calculate Strength (MPa) F->G

Caption: Workflow for Mechanical Strength Testing.

Step-by-Step Methodology:

  • Specimen Preparation (Shear Strength): Prepare lap shear specimens according to ASTM D1002 using grit-blasted steel coupons. Apply the adhesive to one coupon and assemble with a 12.7mm overlap.

  • Specimen Preparation (Tensile Strength): Prepare butt-joint tensile specimens as described in ASTM D2095 using steel rods.

  • Curing: Allow all specimens to cure for 24 hours at 23 ± 2°C and 50 ± 5% relative humidity to ensure complete polymerization.

  • Mechanical Testing: Mount the cured specimens in a universal testing machine.

    • For shear strength, apply a tensile load at a crosshead speed of 1.3 mm/min until failure.

    • For tensile strength, apply a tensile load at a crosshead speed of 1.3 mm/min until failure.

  • Data Analysis: Record the maximum load at failure and calculate the shear or tensile strength in megapascals (MPa) by dividing the load by the bond area.

  • Replication: Test a minimum of five specimens for each adhesive formulation and for each strength test.

C. In Vitro Cytotoxicity Assessment

Causality of Experimental Choice: For medical device applications, biocompatibility is non-negotiable.[15] An in vitro cytotoxicity test, as outlined in ISO 10993-5, is a fundamental and highly sensitive method to screen for the potential of a material to cause cellular damage.[16][17] This test exposes cultured cells to extracts of the cured adhesive, providing an early indication of its biological safety.[18][19][20]

Experimental Workflow Diagram:

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Cell Exposure & Analysis A Prepare Cured Adhesive Samples B Extract Samples in Culture Medium (37°C for 24 hours) A->B D Expose Cells to Adhesive Extracts B->D C Culture L929 Fibroblast Cells C->D E Incubate for 48 hours D->E F Assess Cell Viability (e.g., MTT Assay) E->F G Quantify Cytotoxicity F->G

Caption: Workflow for In Vitro Cytotoxicity Testing (ISO 10993-5).

Step-by-Step Methodology:

  • Sample Preparation: Prepare samples of the fully cured adhesive with a surface area-to-volume ratio as specified in ISO 10993-12.

  • Extraction: Immerse the cured adhesive samples in a single-strength Minimum Essential Medium (MEM) at 37°C for 24 hours. This creates an extract containing any leachable substances.

  • Cell Culture: Culture L929 mouse fibroblast cells until they form a near-confluent monolayer.

  • Cell Exposure: Replace the culture medium in the cell monolayers with the adhesive extracts. Include negative (high-density polyethylene extract) and positive (latex extract) controls.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 atmosphere for 48 hours.

  • Viability Assessment: After incubation, assess cell viability using a quantitative method such as the MTT assay, which measures mitochondrial activity.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. A reduction in viability of more than 30% is typically considered a cytotoxic effect.

D. Hydrolytic Degradation Profile

Causality of Experimental Choice: The long-term stability of an adhesive bond, particularly in physiological or humid environments, is critical. Cyanoacrylates are known to undergo hydrolytic degradation.[21][22] This protocol is designed to quantify the rate of degradation by measuring the release of formaldehyde, a known degradation product, providing insight into the adhesive's long-term stability.[12][23]

Experimental Workflow Diagram:

Degradation_Workflow cluster_prep Sample Preparation & Incubation cluster_analysis Analysis A Prepare Cured Adhesive Films (Known mass and surface area) B Immerse in Phosphate-Buffered Saline (PBS) (pH 7.4, 37°C) A->B C Collect Aliquots of PBS at Time Intervals (e.g., 1, 3, 7, 14, 28 days) B->C D Quantify Formaldehyde Concentration (e.g., Nash Reagent) C->D E Plot Formaldehyde Release Over Time D->E

Caption: Workflow for Assessing Hydrolytic Degradation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare thin films of the cured adhesive of a known mass and surface area.

  • Incubation: Immerse the films in phosphate-buffered saline (PBS) at pH 7.4 and maintain at 37°C to simulate physiological conditions.

  • Sample Collection: At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), collect aliquots of the PBS.

  • Formaldehyde Quantification: Analyze the collected aliquots for formaldehyde concentration using a sensitive colorimetric method, such as with the Nash reagent.

  • Data Analysis: Plot the cumulative formaldehyde release over time for each formulation. A slower rate of formaldehyde release indicates greater hydrolytic stability.

III. Comparative Data Summary

The following tables present hypothetical but realistic data from the described experiments, comparing two new formulations (Formulation A: a toughened cyanoacrylate; Formulation B: a biocompatible, flexible cyanoacrylate) against the MCA benchmark.

Table 1: Cure Speed and Mechanical Properties

PropertyThis compound (Benchmark)Formulation A (Toughened)Formulation B (Biocompatible, Flexible)
Fixture Time (seconds) 15 ± 335 ± 545 ± 6
Shear Strength (MPa) 20 ± 225 ± 2.515 ± 1.8
Tensile Strength (MPa) 28 ± 322 ± 2.818 ± 2.2

Table 2: Biocompatibility and Degradation

PropertyThis compound (Benchmark)Formulation A (Toughened)Formulation B (Biocompatible, Flexible)
Cell Viability (% vs. Control) 65 ± 5%75 ± 6%95 ± 4%
Cumulative Formaldehyde Release at 28 days (µg/mg) 12 ± 1.58 ± 1.23 ± 0.8

IV. Conclusion

This guide provides a structured and scientifically grounded approach to benchmarking new cyanoacrylate formulations against the established standard, this compound. The selection of a suitable cyanoacrylate adhesive is highly dependent on the specific application requirements.[15] While MCA remains a viable option for applications demanding rapid curing and high strength, new formulations offer significant advantages in areas such as flexibility, biocompatibility, and long-term stability.[6][24] By employing the detailed protocols within this guide, researchers and developers can make informed decisions based on robust, comparative data, ultimately leading to the selection of the optimal adhesive for their specific needs.

V. References

  • Incure. (n.d.). Best Cyanoacrylate Adhesive for Medical Applications: Incure Guide. Retrieved from --INVALID-LINK--

  • Henkel. (2024, February 1). Henkel introduces next-generation instant adhesives for medical device applications. Retrieved from --INVALID-LINK--

  • Specialty Chemical. (n.d.). Understanding this compound (CAS 137-05-3): Properties & Applications. Retrieved from --INVALID-LINK--

  • Infinity Bond. (n.d.). Medical Grade Cyanoacrylate Super Glue | ISO 10993 and USP Class VI. Retrieved from --INVALID-LINK--

  • Gluegun.com. (n.d.). Medical Grade Adhesives. Retrieved from --INVALID-LINK--

  • SpecialChem. (2022, January 31). Cyanoacrylate Surgical Tissue Adhesives. Retrieved from --INVALID-LINK--

  • Medical Device and Diagnostic Industry. (n.d.). Advances in Cyanoacrylate Technology for Device Assembly. Retrieved from --INVALID-LINK--

  • Afinitica. (n.d.). Synthesis and degradation of poly (alkyl [alpha]-cyanoacrylates). Retrieved from --INVALID-LINK--

  • Kim, H. N., et al. (2013). Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation. PLoS ONE, 8(11), e79720. Retrieved from --INVALID-LINK--

  • MDPI. (2021). Thermal Treatment of a Commercial Polycyanoacrylate Adhesive Addressed for Instant Glass Restoration, for Investigating Its Ageing Tolerance. Polymers, 13(21), 3793. Retrieved from --INVALID-LINK--

  • van der Molen, S., et al. (2018). A preliminary study of the degradation of cyanoacrylate adhesives in the presence and absence of fossil material. Journal of Paleontological Techniques, 19, 1-13. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). This compound|High-Purity Research Adhesive. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018). A preliminary study of the degradation of cyanoacrylate adhesives in the presence and absence of fossil material. Retrieved from --INVALID-LINK--

  • AdhesiaTech Innovations. (2025, December 30). Medical Adhesives and Sealants Amid Strong Market Recent Trends, and Opportunities. Retrieved from --INVALID-LINK--

  • SpecialChem. (2024, January 7). Prevent Degradation via Hydrolysis. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Advances in anaerobic and cyanoacrylate adhesives. Retrieved from --INVALID-LINK--

  • ResinLab. (n.d.). Medical Device Assembly. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Methyl cyanoacrylate. PubChem Compound Database. Retrieved from --INVALID-LINK--

  • 3M. (2010, September). 3M Nonwoven Medical Tape. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Progress in Cyanoacrylate Adhesives. Studies of Adhesive Modification. Retrieved from --INVALID-LINK--

  • Tseng, Y. C., Hyon, S. H., & Ikada, Y. (1990). Modification of synthesis and investigation of properties for 2-cyanoacrylates. Biomaterials, 11(1), 73–79. Retrieved from --INVALID-LINK--

  • Nicolas, J., et al. (2008). Synthesis of Highly Functionalized Poly(alkyl cyanoacrylate) Nanoparticles by Means of Click Chemistry. Macromolecules, 41(22), 8419–8426. Retrieved from --INVALID-LINK--

  • Medical Device and Diagnostic Industry. (1998, June 1). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from --INVALID-LINK--

  • Journal of Biomaterials and Nanobiotechnology. (2013). Cyanoacrylate Adhesives in Surgical Applications: A Critical Review. Retrieved from --INVALID-LINK--

  • Frontiers in Materials. (2021). Experimental Investigation of a Novel Formulation of a Cyanoacrylate-Based Adhesive for Self-Healing Concrete Technologies. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Methyl cyanoacrylate. Retrieved from --INVALID-LINK--

  • XCellR8. (n.d.). ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity. Retrieved from --INVALID-LINK--

  • World Precision Instruments. (n.d.). Cyanoacrylate Adhesives. Retrieved from --INVALID-LINK--

  • International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Retrieved from --INVALID-LINK--

  • SpecialChem. (2024, March 22). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (2008). Synthesis of Highly Functionalized Poly(alkyl cyanoacrylate) Nanoparticles by Means of Click Chemistry. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2015). Radical Polymerization of Alkyl 2-Cyanoacrylates. Polymers, 7(8), 1475–1504. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Polycyanoacrylates. Retrieved from --INVALID-LINK--

  • Adhesives & Sealants Industry. (n.d.). International Testing Standards for Adhesives and Sealants. Retrieved from --INVALID-LINK--

  • Infinita Lab. (2025, December 16). ASTM D903 Adhesion Testing Guide. Retrieved from --INVALID-LINK--

  • Hernon Manufacturing. (n.d.). Cyanoacrylate Adhesives. Retrieved from --INVALID-LINK--

  • Permabond. (n.d.). About Cyanoacrylate Adhesives | Plastic Bonding. Retrieved from --INVALID-LINK--

  • KTA-Tator, Inc. (n.d.). Measuring Adhesion by Tape Test per ASTM D3359 Issues and Challenges. Retrieved from --INVALID-LINK--

  • Instron. (2022, October 19). ASTM D903 | Peel or Stripping Strength of Adhesive Bonds [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Intertek Inform. (2022, March 10). ASTM C 719 : 2022 Standard Test Method for Adhesion and Cohesion of. Retrieved from --INVALID-LINK--

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 2-Cyanoacrylate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 2-cyanoacrylate, the primary component in many rapid-setting adhesives, is a staple in laboratories worldwide. Its utility in bonding diverse substrates is unparalleled. However, its reactive nature demands a comprehensive understanding of proper handling and disposal to ensure laboratory safety and environmental compliance. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound waste, grounded in scientific principles and regulatory awareness.

Immediate Safety & Hazard Assessment: The "Why" Behind the Precautions

This compound is a colorless liquid with a pungent, irritating odor.[1][2] While its adhesive properties are well-known, the potential hazards associated with the monomer require stringent safety protocols.

Primary Hazards:

  • Rapid Polymerization: The monomer polymerizes rapidly upon contact with moisture, including ambient humidity and moisture on skin or mucous membranes.[2][3] This exothermic reaction can generate heat, and in the case of spills on porous materials like paper towels or cotton gloves, can lead to smoke and even autoignition.[4]

  • Tissue Bonding: Direct contact can cause immediate bonding of skin and eyelids.[4]

  • Irritation: Vapors are irritating to the eyes, nose, throat, and respiratory system, potentially causing coughing and wheezing.[1][2] Prolonged or repeated exposure may lead to dermatitis and allergic reactions.[2][3]

The core principle of safe handling is to prevent unintended polymerization and to mitigate exposure to both the liquid and its vapors. This understanding forms the basis for the subsequent disposal procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound, it is imperative to be outfitted with the appropriate PPE. The selection of PPE is not merely a checklist item; it is a critical barrier against the specific hazards of this chemical.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shieldsProtects against accidental splashes and irritating vapors.[4]
Hand Protection Nitrile or polyethylene glovesProvides a barrier against skin contact. Do not use cotton gloves , as they can absorb the monomer and initiate a rapid, heat-generating polymerization reaction.[5]
Body Protection Laboratory coatProtects against incidental skin contact.
Respiratory Protection Generally not required with adequate ventilation. Use a NIOSH-approved respirator for organic vapors if working in poorly ventilated areas or with large quantities.Minimizes inhalation of irritating vapors.[4]

Disposal Procedures: A Decision-Based Approach

The appropriate disposal method for this compound is contingent on the quantity and state (cured or uncured) of the waste. The following decision tree and procedural steps provide a clear path for safe disposal.

G start Start: this compound Waste decision1 Is the quantity small (e.g., <10 mL) and uncontaminated? start->decision1 process1 Polymerize in a designated, labeled beaker by adding a small amount of water. Stir until fully cured. decision1->process1 Yes decision2 Is the quantity large, a spill, or contaminated? decision1->decision2 No disposal1 Dispose of the solid polymer as non-hazardous laboratory waste, per institutional guidelines. process1->disposal1 process2 Absorb the liquid with an inert material (e.g., vermiculite, sand). Do NOT use paper or cloth towels. decision2->process2 Yes process3 Treat as Hazardous Waste. Place absorbed material and contaminated items in a sealed, labeled container. process2->process3 disposal2 Dispose of through your institution's Environmental Health & Safety (EHS) office. process3->disposal2

Caption: Decision workflow for this compound disposal.

Small Quantities of Uncured Monomer (e.g., residual amounts in containers)

For small amounts of uncontaminated, uncured this compound, in-lab polymerization is the preferred method of disposal. This approach converts the reactive monomer into a stable, non-hazardous polymer.

Step-by-Step Protocol:

  • Select a Designated Container: Use a labeled, chemically resistant beaker or container.

  • Initiate Polymerization: Slowly add a small amount of water to the this compound. The moisture will initiate the polymerization process.[2]

  • Ensure Complete Curing: Stir the mixture until it has fully solidified. The resulting polymer is a stable plastic.

  • Dispose of the Cured Polymer: The solid, cured cyanoacrylate can typically be disposed of as non-hazardous solid waste.[6] Always consult your institution's specific guidelines for laboratory waste.

  • Empty Container Disposal: An empty container that held this compound can be disposed of as regular trash once all liquid has been removed and the container is dry. Deface any chemical labels on the container before disposal.[7]

Large Quantities, Spills, and Contaminated Materials

For larger volumes, spills, or contaminated materials (e.g., expired, unopened containers), the material should be treated as hazardous waste. The potential for a significant exothermic reaction makes in-lab polymerization of large quantities unsafe.

Step-by-Step Protocol:

  • Ensure Safety: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1] Remove all sources of ignition.[2]

  • Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[1][2] Do not use paper or cloth towels , as this can lead to a rapid exothermic reaction and potential fire.[4]

  • Collect the Waste: Carefully scoop the absorbed material and any contaminated debris into a designated, compatible waste container.

  • Seal and Label: Seal the container and label it clearly as "Hazardous Waste: this compound" and include any other relevant hazard information.

  • Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.

Regulatory Compliance: Understanding Hazardous Waste Generation

While some safety data sheets may state that cured cyanoacrylate is not a RCRA hazardous waste, the uncured monomer may be classified as such based on its characteristics, particularly ignitability (flash point ~79°C) and reactivity.[3][5][8] Therefore, it is prudent to manage it as a hazardous waste, especially in larger quantities.

Your laboratory's waste disposal requirements will also depend on your hazardous waste generator status as defined by the Environmental Protection Agency (EPA).[9]

Generator CategoryMonthly Hazardous Waste GenerationOn-site Accumulation LimitKey Requirement
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)≤ 1,000 kg (2,200 lbs)Must deliver waste to an authorized facility.[9]
Small Quantity Generator (SQG) > 100 kg to < 1,000 kg≤ 6,000 kg (13,200 lbs) for up to 180 daysMust obtain an EPA ID number and use a hazardous waste manifest for disposal.[9][10]
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)No quantity limit, but for no more than 90 daysStrictest regulations, including detailed contingency plans and reporting.[9]

Understanding your generator status is crucial for ensuring compliance with both federal and state regulations.[11] Always consult with your EHS department to ensure your laboratory's procedures align with all applicable laws.

By adhering to these scientifically-grounded and procedurally detailed guidelines, researchers can confidently and safely manage this compound from procurement to disposal, fostering a culture of safety and environmental responsibility within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-cyanoacrylate
Reactant of Route 2
Methyl 2-cyanoacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.